molecular formula C18H32O4 B1344361 Octadec-9-enedioic acid CAS No. 4494-16-0

Octadec-9-enedioic acid

Cat. No.: B1344361
CAS No.: 4494-16-0
M. Wt: 312.4 g/mol
InChI Key: SBLKVIQSIHEQOF-UHFFFAOYSA-N
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Description

Octadec-9-enedioic acid is a long-chain, unsaturated α,ω-dicarboxylic acid that has garnered significant interest as a versatile bio-based platform chemical for advanced polymer research . Its molecular structure, featuring a C18 hydrocarbon chain with a double bond and terminal carboxylic acid groups, allows for the synthesis of sustainable materials with tailored properties . A key application is in the synthesis of high-performance, renewable polyamides and polyesters . When polycondensed with diamines such as 1,6-hexamethylenediamine, this diacid yields novel polyamides that exhibit excellent thermal and mechanical properties, making them promising candidates for engineering plastics . Furthermore, the unsaturated backbone of the resulting polymers enables post-modification, such as epoxidation, and can impart unique functionalities like thermally induced multiple-shape memory effects . Researchers can obtain the compound through distinct pathways. The cis isomer (cis-ODA) can be selectively produced via the biotransformation of oleic acid using the yeast Candida tropicalis . Alternatively, chemical synthesis via olefin metathesis of oleic acid or woody oils like rubber seed oil offers another route, typically yielding the trans isomer or a mixture . With a molecular formula of C 18 H 32 O 4 and a molecular weight of 312.4 g/mol, Octadec-9-enedioic acid (CAS 4494-16-0) is a valuable building block for developing sustainable alternatives to petroleum-based polymers .

Properties

IUPAC Name

Octadec-9-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKVIQSIHEQOF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/CCCCCCCC(=O)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019391
Record name (9E)-9-Octadecenedioic acid
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4494-16-0
Record name (9E)-9-Octadecenedioic acid
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Record name octadec-9-enedioic acid
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Foundational & Exploratory

Octadec-9-enedioic acid natural occurrence in suberin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Octadec-9-enedioic Acid: Natural Occurrence, Isolation, and Pharmaceutical Utility of a Prime Suberin Monomer Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadec-9-enedioic acid (


-1,18-octadecenedioic acid) is a long-chain, unsaturated dicarboxylic acid (DCA) serving as a foundational monomer in the aliphatic domain of suberin . Predominantly sourced from the phellem (cork) of Quercus suber and Betula pendula, this C18 bifunctional molecule offers a unique combination of hydrophobicity and reactive terminal carboxyl groups.

For the pharmaceutical scientist, this molecule represents a high-value "green" building block. Unlike saturated analogs (e.g., sebacic acid), the C9 unsaturation provides a handle for chemical functionalization (e.g., epoxidation, cross-linking) while maintaining biodegradability. This guide details the biosynthetic origin, rigorous isolation protocols, and the translational potential of octadec-9-enedioic acid in novel drug delivery systems.

The Suberin Matrix: Architectural Context

To isolate octadec-9-enedioic acid, one must understand its sequestration within the suberin biopolymer. Suberin is not a random aggregate but a structured polyester lipophilic barrier found in plant cell walls.[1][2][3][4][5]

  • The Aliphatic Domain: This is the primary reservoir of octadec-9-enedioic acid.[6] It consists of

    
    -hydroxy acids and 
    
    
    
    -dicarboxylic acids esterified to glycerol.
  • The Polyphenolic Domain: Composed of hydroxycinnamic acids (ferulic acid) and lignin-like polymers, providing structural rigidity.

  • The Linkage: Glycerol acts as the pivotal cross-linker, bonding the aliphatic DCAs to the polyphenolic domain.

Causality in Extraction: The ester bonds linking octadec-9-enedioic acid to glycerol are susceptible to alkaline hydrolysis/methanolysis. However, the double bond at C9 is sensitive to oxidative degradation. Therefore, extraction protocols must prioritize inert atmospheres and controlled transesterification .

Diagram 1: Suberin Aliphatic Domain Architecture

SuberinArchitecture Glycerol Glycerol Backbone DCA Octadec-9-enedioic Acid (C18 Unsaturated DCA) Glycerol->DCA Ester Linkage OmegaOH ω-Hydroxy Acid (C18:1) Glycerol->OmegaOH Ester Linkage DCA->Glycerol Cross-link Ferulate Ferulic Acid (Polyphenolic Domain) OmegaOH->Ferulate Ester Linkage Lignin Lignin Matrix Ferulate->Lignin Ether/C-C Bond

Caption: Logical architecture of suberin showing octadec-9-enedioic acid as a cross-linker between glycerol backbones.

Biosynthetic Pathway & Natural Occurrence

Understanding the biosynthesis allows researchers to identify the most potent biological sources. The synthesis occurs in the endoplasmic reticulum of phellem cells.

Mechanism:

  • Precursor: Oleic acid (C18:1) is the primary substrate.[6]

  • 
    -Hydroxylation:  The cytochrome P450 monooxygenase (specifically CYP86A1  in Arabidopsis or homologs in Quercus) hydroxylates the terminal methyl group.
    
  • Oxidation to DCA: The

    
    -hydroxy group is further oxidized by oxidoreductases to form the dicarboxylic acid.
    
  • Transport: ABC transporters (e.g., StABCG1 ) export the monomer to the apoplast for polymerization.

Diagram 2: Enzymatic Biosynthesis Pathway

Biosynthesis Oleic Oleic Acid (C18:1) CYP86 CYP86A1 (ω-Hydroxylase) Oleic->CYP86 OmegaOH 18-Hydroxy-oleic Acid CYP86->OmegaOH Hydroxylation OxRed Dehydrogenase/ Oxidoreductase OmegaOH->OxRed DCA Octadec-9-enedioic Acid OxRed->DCA Oxidation Export ABCG Transporter (Export to Cell Wall) DCA->Export

Caption: Enzymatic conversion of oleic acid to octadec-9-enedioic acid via CYP450-mediated oxidation.

Technical Protocol: Isolation & Purification

This protocol uses Alkaline Methanolysis , the gold standard for depolymerizing suberin while preserving the aliphatic monomers as methyl esters.

Source Material: Quercus suber (Cork) bark, extractive-free (pre-washed with Chloroform/Ethanol).

Step-by-Step Methodology
  • Pre-Extraction (Removal of Waxes):

    • Soxhlet extract 10g of milled cork with

      
       (2:1 v/v) for 24 hours.
      
    • Rationale: Removes non-polymerized waxes and triterpenoids that would contaminate the final DCA fraction.

  • Depolymerization (Methanolysis):

    • Reagent: 1% Sodium Methoxide (

      
      ) in dry Methanol (
      
      
      
      ).
    • Condition: Reflux at 65°C for 3 hours under dry Nitrogen (

      
      ).
      
    • Critical: The

      
       atmosphere prevents oxidation of the C9 double bond.
      
    • Mechanism:[5][6][7] Transesterification cleaves the glycerol-DCA bonds, releasing monomers as methyl esters.

  • Separation & Neutralization:

    • Filter the residue (contains lignin/polyphenolics).

    • Acidify the filtrate to pH 6 with dilute

      
       in MeOH.
      
    • Evaporate MeOH; resuspend in

      
       and wash with water (removes glycerol).
      
  • Fractionation (Isolation of DCA):

    • The organic phase contains a mixture of

      
      -hydroxy fatty acid methyl esters and DCA dimethyl esters.
      
    • Column Chromatography: Silica gel 60.

    • Mobile Phase: Gradient Hexane:Ethyl Acetate (95:5

      
       80:20).
      
    • Target: Dimethyl octadec-9-enedioate elutes after the fatty acid esters but before the

      
      -hydroxy esters due to polarity differences.
      
  • Hydrolysis (Optional):

    • To obtain the free acid, treat the dimethyl ester with 1M KOH/EtOH at room temperature for 2 hours, then acidify and extract.

Diagram 3: Isolation Workflow

Isolation Raw Raw Cork Biomass Soxhlet Soxhlet Extraction (CHCl3:MeOH) Raw->Soxhlet Residue Extractive-Free Cork Soxhlet->Residue Remove Waxes Methanolysis Alkaline Methanolysis (NaOMe/MeOH, N2, 65°C) Residue->Methanolysis Depolymerize Filtration Filtration Methanolysis->Filtration LiquidLiq Liquid-Liquid Extraction (CHCl3 / H2O) Filtration->LiquidLiq Filtrate Chrom Silica Chromatography LiquidLiq->Chrom Organic Phase Product Dimethyl Octadec-9-enedioate Chrom->Product Purification

Caption: Workflow for isolating octadec-9-enedioic acid diester from cork biomass.

Analytical Characterization

To validate the isolate, compare against the following standard data profiles.

Table 1: Key Analytical Markers
MethodParameterCharacteristic SignalInterpretation
GC-MS (EI, 70eV)Molecular Ion (

)

340 (Dimethyl ester)
Confirms C18 chain + 2 methyl esters + 1 unsaturation.
Base Peak

55
Typical hydrocarbon fragment.
Diagnostic Fragment

308 (

)
Loss of methanol (characteristic of methyl esters).

C-NMR
(CDCl

)
Carbonyl (

)

174.2 ppm
Ester carbonyls.
Vinyl (

)

129.7 - 130.0 ppm
Internal double bond (C9, C10).
Methylene (

)

34.1 ppm
Carbons adjacent to carbonyls.

H-NMR
Vinyl Protons

5.35 ppm (multiplet)
Protons on C9=C10.
Methoxy

3.66 ppm (singlet)
Methyl ester protons (if not hydrolyzed).

Pharmaceutical & Industrial Utility

The value of octadec-9-enedioic acid lies in its bifunctionality and unsaturation .

A. Bio-Polyesters for Drug Delivery

Unlike saturated DCAs (e.g., sebacic acid used in Gliadel® wafers), octadec-9-enedioic acid can form unsaturated polyanhydrides or polyesters .[7]

  • Mechanism: The double bond allows for post-polymerization cross-linking (e.g., via photo-curing) or conjugation of targeting ligands.

  • Application: Hydrophobic drug encapsulation (e.g., Paclitaxel). The long aliphatic chain ensures high loading efficiency for lipophilic drugs, while the hydrolyzable ester bonds ensure biodegradability.

B. Transdermal Permeation Enhancers

Long-chain fatty acids are known permeation enhancers. The dicarboxylic nature allows this molecule to disrupt the stratum corneum lipid bilayer more aggressively than monocarboxylic acids, potentially creating transient pores for peptide drug delivery.

C. Green Polymer Synthesis

It serves as a renewable replacement for petrochemical adipic acid in the synthesis of Nylon-like polyamides (e.g., Nylon 6,18), offering superior moisture resistance due to the longer methylene chain.

References

  • Graça, J., & Pereira, H. (2000). Methanolysis of bark suberin: analysis of glycerol and acid monomers. Phytochemical Analysis. Link

  • Gandini, A., et al. (2006).[8] Suberin: A promising renewable resource for novel macromolecular materials.[2] Progress in Polymer Science. Link

  • Ferreira, R., et al. (2013).[8] Cork suberin as a new source of chemicals.[3] 1. Isolation and chemical characterization of its composition.[7] International Journal of Biological Macromolecules. Link

  • Bernards, M. A. (2002). Demystifying suberin. Canadian Journal of Botany. Link

  • Pollard, M., et al. (2008). Building lipid barriers: biosynthesis of cutin and suberin. Trends in Plant Science. Link

Sources

biosynthesis of long-chain dicarboxylic acids in plants

Author: BenchChem Technical Support Team. Date: February 2026

Biosynthesis of Long-Chain Dicarboxylic Acids in Plants: A Technical Guide

Executive Summary

Long-chain dicarboxylic acids (LCDAs), typically ranging from C16 to C24, are critical bifunctional building blocks in plant biopolymers like suberin and cutin. For the researcher or drug developer, these molecules represent a unique class of hydrophobic linkers with terminal functionality, offering potential in polymer engineering (e.g., bio-nylons), antibody-drug conjugates (ADCs), and metabolic engineering.

Unlike microbial systems that often require extensive pathway engineering to prevent


-oxidation, plants possess evolved, compartmentalized machinery—specifically within the endoplasmic reticulum (ER)—to selectively oxidize the 

-terminus of fatty acids without immediate degradation. This guide delineates the molecular mechanisms, enzymatic drivers, and validated protocols for isolating and analyzing these compounds from plant matrices.

Part 1: Mechanistic Foundations

The biosynthesis of LCDAs in plants does not occur via a single universal pathway but rather through two distinct enzymatic strategies centered on


-oxidation . Both strategies initiate with a fatty acid precursor (typically C16:0, C18:1, or VLCFAs like C22/C24) and occur primarily in the ER.
The Core Pathway: Cytochrome P450-Mediated Oxidation

The rate-limiting step is the activation of the inert methyl (


) carbon. This is catalyzed by Cytochrome P450 monooxygenases (CYP450s) , which utilize molecular oxygen and NADPH-cytochrome P450 reductase.

Mechanism A: The Multi-Enzyme Relay (CYP86 + Dehydrogenases) This is the canonical pathway for suberin biosynthesis (e.g., in roots).

  • 
    -Hydroxylation:  A CYP86 family enzyme (e.g., CYP86A1  or CYP86B1 ) hydroxylates the terminal methyl group to form an 
    
    
    
    -hydroxy fatty acid.[1]
    • Specificity: CYP86A1 prefers C16–C18 chains; CYP86B1 is essential for Very Long Chain (C22–C24) substrates.

  • Alcohol Oxidation: The

    
    -hydroxy group is oxidized to an aldehyde (
    
    
    
    -oxo fatty acid). The HOTHEAD (HTH) protein, an oxidoreductase with homology to alcohol dehydrogenases, has been implicated in this step, particularly in floral tissues.
  • Carboxylation: An aldehyde dehydrogenase (ALDH) or HTH-like enzyme converts the aldehyde to the final dicarboxylic acid.

Mechanism B: The Processive Oxidation (CYP94) Certain CYP94 enzymes, such as CYP94C1 , function as "self-sufficient" oxidases. They can catalyze the sequential oxidation of the methyl group to the alcohol, then the aldehyde, and finally the carboxylic acid, all within the same active site. This route is often associated with jasmonate catabolism but represents a potent tool for metabolic engineering due to its simplicity.

Pathway Visualization

Biosynthesis FA Fatty Acid (C16-C24) wOH ω-Hydroxy Fatty Acid FA->wOH NADPH, O2 FA->wOH CYP86 Route DCA Dicarboxylic Acid (LCDA) FA->DCA CYP94 Route (Sequential Oxidation) wCHO ω-Oxo Fatty Acid wOH->wCHO NAD+ wCHO->DCA NAD+ Suberin Suberin Polymer (Cell Wall) DCA->Suberin Esterification (GPAT5) CYP86 CYP86A1/B1 (Hydroxylase) CYP86->FA CYP94 CYP94C1 (Processive Oxidase) HTH HOTHEAD / ADH (Dehydrogenase) HTH->wOH ALDH ALDH (Dehydrogenase) ALDH->wCHO GPAT GPAT5 (Acyltransferase) GPAT->DCA

Caption: Divergent biosynthetic pathways for LCDAs in plants. The CYP86 route requires downstream dehydrogenases (HTH/ALDH), while CYP94 can perform sequential oxidation. GPAT5 anchors the final DCA into the suberin polymer.

Part 2: Experimental Workflows

To study or harvest LCDAs from plants, one must target the suberin or cutin polyesters where they are sequestered. Free LCDAs rarely accumulate to high levels in the cytosol due to toxicity; they are rapidly esterified.

Protocol: Isolation and Analysis of LCDAs from Arabidopsis Roots

Rationale: This protocol uses transesterification to depolymerize the polyester matrix, releasing LCDAs as methyl esters for GC-MS analysis.

Materials:

  • Plant tissue (e.g., 4-week-old Arabidopsis roots).

  • Solvents: Chloroform, Methanol, Hexane, Diethyl Ether.

  • Reagents: Boron trifluoride-methanol (BF3-MeOH), internal standard (e.g., heptadecanoic acid).

Step-by-Step Methodology:

  • Delipidation (Removal of Soluble Lipids):

    • Lyophilize root tissue (approx. 100 mg dry weight).

    • Extract sequentially with chloroform:methanol (2:1 v/v) for 2 hours, then methanol (100%) for 2 hours.

    • Why: This removes phospholipids and free fatty acids that would contaminate the suberin-derived LCDA fraction.

    • Dry the residue (delipidated cell wall material) under nitrogen.

  • Depolymerization (Transesterification):

    • Add 2 mL of reaction mix: 10% BF3 in methanol.

    • Incubate at 70°C for 16 hours in a sealed glass tube with Teflon-lined cap.

    • Mechanism:[2][3][4] BF3 acts as a Lewis acid catalyst, cleaving the ester bonds in the suberin polymer and simultaneously methylating the carboxylic acid groups. This converts LCDAs into dimethyl esters (DMEs).

  • Phase Separation & Extraction:

    • Cool to room temperature.

    • Add 2 mL saturated NaHCO3 (to neutralize acid) and 2 mL hexane (containing internal standard).

    • Vortex vigorously for 30 seconds. Centrifuge at 1,000 x g for 5 mins.

    • Collect the upper organic phase (hexane). Repeat extraction twice.

  • Derivatization (Silylation):

    • Evaporate hexane under nitrogen.

    • Resuspend in 50 µL pyridine + 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 70°C for 40 mins.

    • Why: While the carboxyl groups are methylated, any remaining hydroxyl groups (from

      
      -hydroxy acids) must be silylated to ensure volatility for GC-MS.
      
  • GC-MS Analysis:

    • Column: HP-5MS or equivalent (30m x 0.25mm).

    • Program: 50°C (hold 2 min) -> ramp 10°C/min to 300°C (hold 15 min).

    • Identification: LCDAs appear as dimethyl esters. Look for characteristic fragment ions (M-31 for methoxy loss).

Part 3: Quantitative Insights & Engineering Targets

The following table summarizes key enzymes and their specific chain-length preferences, critical for researchers aiming to engineer specific LCDA profiles.

EnzymeFamilyPrimary SubstrateProductFunction/Notes
CYP86A1 P450C16:0, C18:1 Fatty Acids

-OH Fatty Acids
Required for root suberin; deficiency leads to compromised barrier.[4]
CYP86B1 P450C22:0, C24:0 Fatty AcidsVLC

-OH Fatty Acids
Essential for Very Long Chain DCA synthesis; localized to ER.
CYP94C1 P450C12–C18 Fatty AcidsDicarboxylic AcidsCatalyzes sequential oxidation; often induced by wounding/jasmonate.
HOTHEAD Oxidoreductase

-OH Fatty Acids

-Oxo / DCAs
Involved in floral fusion; acts downstream of CYP86.
GPAT5 AcyltransferaseC20–C24 DCAsSuberin PolymerTransfers DCAs to glycerol backbone; critical for sequestration.

References

  • Compagnon, V., et al. (2009).[1][5] CYP86B1 Is Required for Very Long Chain ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis in Root and Seed Suberin Polyester.[1] Plant Physiology. Link

  • Höfer, R., et al. (2008). The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis.[1][6][7][8][9][10] Journal of Experimental Botany. Link

  • Kandel, S., et al. (2007). Characterization of a methyl jasmonate and wounding-responsive cytochrome P450 of Arabidopsis thaliana catalyzing dicarboxylic fatty acid formation in vitro. The FEBS Journal.[1] Link

  • Molina, I., et al. (2009). The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis.[1][6][7][8][9][10] Plant Physiology. Link

  • Kurdyukov, S., et al. (2006).[1] Genetic and biochemical evidence for involvement of HOTHEAD in the biosynthesis of long-chain α,ω-dicarboxylic fatty acids. Planta. Link

Sources

(Z)-octadec-9-enedioic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Pathways, and Application Protocols

Executive Summary

(Z)-Octadec-9-enedioic acid (CAS: 20701-68-2) is a long-chain unsaturated dicarboxylic acid (LCDA) of significant interest in metabolic engineering and polymer science.[1] Unlike its saturated analog (octadecanedioic acid), the presence of the cis-alkene moiety at the C9 position confers unique physicochemical fluidity and reactivity.[1] This guide details the structural specifications, validated synthetic routes via olefin metathesis and biocatalysis, and critical analytical protocols for distinguishing stereoisomers in drug development and material synthesis workflows.

Chemical Constitution & Structural Analysis[1][2][3]

Nomenclature and Identifiers
  • IUPAC Name: (9Z)-Octadec-9-enedioic acid[1]

  • Common Synonyms: cis-9-Octadecenedioic acid; 1,18-Octadec-9-enedioic acid.[1][2]

  • CAS Registry Number: 20701-68-2 (Specific to Z-isomer); 4494-16-0 (Generic/Unspecified).[1]

  • SMILES: OC(=O)CCCCCCC/C=C\CCCCCCCC(=O)O

Stereochemical Configuration

The molecule is a C18 dicarboxylic acid characterized by a double bond at the ninth carbon.[1] The (Z) (Zusammen) designation indicates that the high-priority carbon chains on the alkene are on the same side (cis), creating a "kink" in the hydrocarbon chain.[1] This steric geometry prevents efficient crystal packing relative to the (E) (trans) isomer, resulting in a lower melting point and increased solubility in organic matrices—a critical feature for liquid-phase polymerizations and lipid-based drug delivery systems.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values relevant for formulation scientists.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₈H₃₂O₄Stoichiometry for polymerization
Molecular Weight 312.45 g/mol Calculation of molar equivalents
Melting Point 68–72 °C (Experimental range)Lower than saturated analog (~124°C)
Boiling Point ~426 °C (Predicted at 760 mmHg)High thermal stability for melt polymerization
pKa (Calculated) pKa₁ ≈ 4.5, pKa₂ ≈ 5.5Buffer selection for HPLC/LC-MS
Solubility DMSO, Ethanol, ChloroformPoor water solubility requires co-solvents
LogP ~5.5 (Predicted)High lipophilicity; albumin binding potential

Synthetic Pathways: Chemical vs. Biological[1]

Production strategies rely on two primary mechanisms: catalytic olefin metathesis (chemical) and


-oxidation (biological).[1]
Pathway Logic
  • Chemical Route (Metathesis): Utilizes Ruthenium-based Grubbs catalysts to effect the self-metathesis of Oleic Acid.[1][2] This route is efficient but thermodynamically tends to favor the (E) isomer or an E/Z equilibrium unless kinetically controlled.[1]

  • Biological Route (Biocatalysis): Utilizes engineered yeast strains (e.g., Candida tropicalis) to selectively oxidize the terminal methyl group of oleic acid to a carboxyl group without altering the internal double bond stereochemistry.[1]

Process Flow Diagram

The following diagram illustrates the divergent pathways for synthesizing the target diacid.

SynthesisPathways cluster_legend Pathway Key OleicAcid Oleic Acid (C18:1 cis-9) Metathesis Self-Metathesis (Grubbs Catalyst) OleicAcid->Metathesis Chemical Route BioTrans Biocatalysis (C. tropicalis / CYP450) OleicAcid->BioTrans Biological Route Equilibrium E/Z Mixture (Thermodynamic Control) Metathesis->Equilibrium Cleavage & Reassembly Purification Crystallization/Chromatography Equilibrium->Purification Isomer Separation Target (Z)-Octadec-9-enedioic Acid (High Stereopurity) Purification->Target Low Yield of Z OmegaOx ω-Oxidation (Terminal -CH3 to -COOH) BioTrans->OmegaOx Selective Oxidation OmegaOx->Target Retains Z-Config key1 Green Path = High Stereoretention

Figure 1: Comparative synthetic workflows. The biological route is preferred for strict retention of the (Z)-configuration, whereas metathesis requires extensive downstream processing to isolate the cis-isomer from the trans-dominant equilibrium.[1]

Applications in Drug Development & Materials

Polymer Therapeutics & Materials

The unsaturation at C9 allows for post-polymerization functionalization (e.g., epoxidation or thiol-ene "click" chemistry), making this monomer superior to saturated diacids for creating "smart" polymers.[1]

  • Biodegradable Polyesters: Copolymerization with diols yields polyesters with lower crystallinity, enhancing biodegradation rates in tissue engineering scaffolds.[1]

  • Cross-linking: The double bond serves as a site for cross-linking to improve the mechanical modulus of hydrogels used in controlled release.[1]

Albumin Binding & Half-Life Extension

Long-chain dicarboxylic acids (LCDAs) are critical in peptide drug design (e.g., GLP-1 agonists).[1] They bind non-covalently to Human Serum Albumin (HSA), extending the circulating half-life of the drug.[1]

  • Mechanism: The distal carboxylate binds to basic residues in HSA's binding pockets (Sudlow Site II), while the hydrophobic chain interacts with the pocket's interior.[1]

  • Differentiation: While saturated C18 diacids are standard, the (Z)-unsaturated variant introduces a "bent" conformation that alters binding kinetics and solubility profiles, potentially reducing injection site viscosity for high-concentration formulations.[1]

Analytical Protocol: Distinguishing Z vs. E Isomers

Scientific integrity demands rigorous verification of stereochemistry, as the (E)-isomer is a common impurity in chemical synthesis.[1] 1H-NMR spectroscopy is the gold standard for this differentiation.[1]

Experimental Protocol (Self-Validating)
  • Sample Prep: Dissolve ~10 mg of purified acid in 0.6 mL CDCl₃ (or DMSO-d6 if solubility is poor).

  • Acquisition: Acquire 1H-NMR (minimum 400 MHz) with sufficient scans (ns=16 or 32) to resolve olefinic coupling.

  • Analysis: Focus on the olefinic region (5.30 – 5.40 ppm).[1]

Decision Logic for Isomer Identification

The coupling constant (J) between the vinylic protons is the definitive metric.[1]

NMR_Logic Start Analyze Olefinic Region (5.3 - 5.4 ppm) Coupling Calculate Coupling Constant (J) of Vinylic Protons Start->Coupling Decision J Value Range? Coupling->Decision Z_Path J = 7 - 11 Hz (Typical ~10 Hz) Decision->Z_Path Lower Magnitude E_Path J = 12 - 18 Hz (Typical ~15 Hz) Decision->E_Path Higher Magnitude Result_Z CONFIRMED: (Z)-Isomer (cis-geometry) Z_Path->Result_Z Result_E IMPURITY: (E)-Isomer (trans-geometry) E_Path->Result_E

Figure 2: NMR decision tree for stereochemical validation. The vicinal coupling constant (³J_HH) is the distinguishing factor; cis-alkenes consistently exhibit lower J-values due to the Karplus relationship.[1]

Spectroscopic Reference Data
  • Olefinic Protons (-CH=CH-):

    • (Z)-Isomer: Triplet of triplets or multiplet at δ 5.34 ppm ; J ≈ 10.0 Hz.[1]

    • (E)-Isomer: Multiplet often shifted slightly downfield; J ≈ 15.0 Hz.[1]

  • Allylic Protons (-CH₂-CH=):

    • (Z)-Isomer:δ 2.00 ppm (broad q).

    • (E)-Isomer:δ 1.96 ppm (often slightly more shielded).[1]

References

  • PubChem. (2024).[1][3] cis-9-Octadecenedioic acid (Compound Summary).[1][4][5] National Library of Medicine.[1] [Link]

  • Ngo, H. L., et al. (2006).[1] Metathesis of unsaturated fatty acids: Synthesis of long-chain unsaturated-α,ω-dicarboxylic acids.[1] Journal of the American Oil Chemists' Society.[1] [Link]

  • Picataggio, S., et al. (1992).[1] Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids.[1] Bio/Technology.[1][6][7][8] [Link][1]

  • Vilela, C., et al. (2014).[1] Polymers and copolymers from fatty acids: A review of the synthesis and properties. Polymer Chemistry.[1][2][6] [Link]

  • Silverstein, R. M., et al. (2005).[1] Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR J-coupling verification).

Sources

physical and chemical properties of Octadec-9-enedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Physicochemical and Functional Analysis for Drug Development & Material Science

Executive Summary: The Lipid-Linker Hybrid

Octadec-9-enedioic acid (ODDA), often referred to as 9-octadecenedioic acid, represents a unique class of "lipid-linker" molecules. Unlike standard saturated dicarboxylic acids (e.g., sebacic or dodecanedioic acid), ODDA features an 18-carbon backbone interrupted by a cis-unsaturation at the C9 position. This structural "kink" disrupts crystalline packing, significantly lowering its melting point relative to its saturated analog (1,18-octadecanedioic acid) and enhancing its solubility in organic matrices.

For researchers in drug delivery and polymer science, ODDA offers a dual-functionality:

  • Hydrophobicity: Its long alkyl chain mimics fatty acids, facilitating membrane permeation and hydrophobic drug encapsulation.

  • Bifunctionality: Terminal carboxylic acid groups allow for polymerization (polyesters/polyamides) or conjugation (prodrugs), while the central double bond provides a site for post-polymerization modification (e.g., epoxidation or cross-linking).

Molecular Architecture & Structural Analysis

Stereochemistry and Conformation

The biological production of ODDA (via Candida fermentation) typically yields the cis-9 isomer (Z-isomer). This configuration is critical for its physicochemical behavior.

  • The "Kink" Effect: The cis double bond introduces a rigid bend of approximately 30° in the hydrocarbon chain. This prevents the formation of tightly packed, high-melting crystalline lattices common in saturated long-chain diacids.

  • Implication: Polymers derived from cis-ODDA exhibit lower glass transition temperatures (

    
    ) and greater elasticity compared to those derived from trans-isomers or saturated analogs.
    
Functional Zones

The molecule can be dissected into three reactive zones:

  • Terminal Polar Heads (C1 & C18): Carboxylic acid groups (

    
    ) available for esterification, amidation, or salt formation.
    
  • Hydrophobic Spacers (C2-C8 & C11-C17): Methylene chains that drive van der Waals interactions and lipid solubility.

  • Reactive Core (C9=C10): An electron-rich alkene amenable to oxidation, metathesis, or addition reactions.

Physicochemical Profile

The following data aggregates experimental and predicted values for high-purity (>98%) cis-9-octadecenedioic acid.

PropertyValue / DescriptionContext/Relevance
CAS Registry Number 4494-16-0 (Generic/cis)Primary identifier for sourcing.
Molecular Formula

MW: 312.44 g/mol .[1]
Appearance White to off-white solidWaxy texture due to lipid nature.
Melting Point 68°C – 75°C (Experimental range)Significantly lower than saturated C18 diacid (~124°C).
Boiling Point ~426°C (Predicted)High thermal stability; non-volatile.
Solubility (Water) < 0.1 mg/mL (LogP ~ 5.5)Practically insoluble; requires organic cosolvents.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Chloroform, DCM.
pKa (Acid) 4.48 ± 0.10Typical for terminal carboxylic acids.
Density ~1.01 g/cm³Slightly denser than water due to oxygen content.

Critical Note on Purity: Commercial samples often contain traces of oleic acid (monocarboxylic) or saturated C18 diacids. Purity verification via GC-MS (after derivatization) is essential for polymer stoichiometry.

Synthesis & Production Pathways

The production of ODDA follows two distinct paradigms: Green Biosynthesis (high stereoselectivity) and Chemical Synthesis (lower cost, mixed isomers).

Biological Route (Preferred for Pharma)

The yeast Candida tropicalis is genetically engineered to block the


-oxidation pathway (which degrades fatty acids) and enhance the 

-oxidation pathway. When fed oleic acid, the yeast selectively oxidizes the terminal methyl group to a carboxyl group, preserving the cis-9 double bond.
Chemical Route (Metathesis)

Self-metathesis of unsaturated fatty acids (like oleic acid) or cross-metathesis with acrylic acid can yield ODDA. However, this often results in a thermodynamic mixture of cis and trans isomers, requiring extensive purification.

SynthesisPathways Oleic Oleic Acid (C18:1 cis-9) Fermentation Biocatalysis (Candida tropicalis) Oleic->Fermentation w-oxidation Metathesis Chemical Metathesis (Ru-Catalyst) Oleic->Metathesis Self-metathesis CisODDA cis-9-Octadecenedioic Acid (High Purity >99%) Fermentation->CisODDA Direct Yield MixedODDA Mixture: cis/trans-ODDA + Byproducts Metathesis->MixedODDA Purification Recrystallization / HPLC MixedODDA->Purification Purification->CisODDA Difficult Separation

Figure 1: Comparison of biosynthetic vs. chemical synthesis routes. The biological route is preferred for pharmaceutical applications due to stereochemical purity.

Chemical Reactivity & Experimental Protocols

Characterization: 1H-NMR Spectroscopy

Verification of the double bond retention and terminal oxidation is best achieved via Proton NMR.

Protocol:

  • Solvent: Dissolve 10 mg ODDA in 0.6 mL

    
     or 
    
    
    
    .
  • Instrument: 400 MHz or higher.

  • Key Shifts (ppm):

    • 
       11.0 – 12.0:  Broad singlet (2H, -COOH ). Disappears with 
      
      
      
      shake.
    • 
       5.34:  Triplet/Multiplet (2H, -CH=CH-). Confirm integration is exactly 2.0 relative to alpha-protons.
      
    • 
       2.34:  Triplet (4H, 
      
      
      
      -methylene, -CH 2-COOH).
    • 
       2.02:  Multiplet (4H, allylic methylene, -CH 2-CH=).
      
    • 
       1.30:  Broad Multiplet (16H, bulk methylene chain).
      
Polymerization Potential

ODDA acts as a flexible monomer. In polycondensation reactions (e.g., with 1,6-hexanediol), the reaction temperature must be carefully controlled (< 180°C) to prevent thermal isomerization of the cis bond or cross-linking (gelation) via the alkene.

Applications in Drug Development & Pharmacology

Pharmacological Mechanism: Skin Depigmentation

Beyond its role as an excipient, ODDA is an active pharmaceutical ingredient (API) in dermatology. It functions as a PPAR


 agonist .
  • Mechanism: ODDA binds to the Peroxisome Proliferator-Activated Receptor gamma (PPAR

    
    ) in melanocytes.
    
  • Effect: This binding downregulates the transcription of Tyrosinase (the rate-limiting enzyme in melanin synthesis), reducing pigmentation without the cytotoxicity associated with hydroquinone.

MechanismOfAction ODDA Octadec-9-enedioic Acid (Topical Application) PPAR PPAR-gamma Receptor ODDA->PPAR Binds/Activates Nucleus Melanocyte Nucleus DNA Tyrosinase Gene Promoter Nucleus->DNA Complex Binding PPAR->Nucleus Translocates mRNA Tyrosinase mRNA (Downregulated) DNA->mRNA Inhibits Transcription Melanin Melanin Synthesis mRNA->Melanin Reduced Enzyme

Figure 2: Mechanism of Action for skin brightening. ODDA acts as a transcriptional regulator via PPAR pathways.

Drug Delivery Systems (DDS)

In polymer therapeutics, ODDA is used to synthesize Polyanhydrides and Polyesters .

  • Hydrophobic Gating: Incorporating ODDA into PLGA or PLA blocks increases the hydrophobicity of the matrix, slowing water penetration and extending the release profile of encapsulated drugs from weeks to months.

  • Shape Memory: Polymers cross-linked via the ODDA double bond exhibit shape-memory properties, useful for self-deploying medical stents or sutures.

Safety & Handling

  • GHS Classification:

    • Eye Dam. 1 (H318): Causes serious eye damage. The free acid is corrosive to mucous membranes.

    • Aquatic Acute 1 (H400): Very toxic to aquatic life. Avoid release into the environment.

  • Handling Protocol:

    • Always handle in a fume hood or well-ventilated area.

    • Wear nitrile gloves and safety goggles.

    • In case of contact, wash with copious amounts of soap and water; do not use organic solvents on skin as they may increase absorption.

References

  • PubChem. (2025).[2][3] cis-9-Octadecenedioic acid (Compound Summary). National Library of Medicine. [Link]

  • Wiechers, J. W., et al. (2005).[4] A new mechanism of action for skin whitening agents: binding to the peroxisome proliferator-activated receptor. International Journal of Cosmetic Science. [Link]

  • ECHA. (2023). Registration Dossier: 9-Octadecenedioic acid. European Chemicals Agency.[2] [Link]

  • Magritek. (2025).[2][4] Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

Sources

Octadec-9-enedioic Acid (ODDA): A Bio-Based Platform for Functional Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Polymer Scientists, Biomedical Researchers, and Drug Delivery Systems (DDS) Engineers.

Executive Summary

Octadec-9-enedioic acid (ODDA) represents a pivotal shift in "Green Polymer Chemistry," bridging the gap between renewable sourcing and high-performance functionality.[1] As a C18 unsaturated dicarboxylic acid derived from oleic acid, ODDA offers a unique molecular architecture: a long hydrophobic methylene chain interrupted by a cis-double bond at the C9 position.[1]

For researchers in drug development and materials science, ODDA is not merely a monomer; it is a tunable scaffold.[1] Its hydrophobicity allows for the synthesis of polymers with slow, sustained hydrolytic degradation rates—ideal for long-term drug elution implants—while its unsaturation provides a reactive handle for post-polymerization functionalization (e.g., cross-linking or conjugation).

Molecular Architecture & Synthesis Pathways[1]

The "Kink" Advantage

Unlike saturated long-chain dicarboxylic acids (e.g., octadecanedioic acid), ODDA possesses a cis-geometry double bond. In polymer physics, this "kink" disrupts chain packing efficiency.[1]

  • Result: Lower melting temperatures (

    
    ) and reduced crystallinity compared to saturated analogs.[1]
    
  • Benefit: Enhanced processability (lower melt viscosity) and flexibility without sacrificing the hydrolytic stability provided by the C18 hydrophobic backbone.[1]

Synthesis: The Biocatalytic vs. Chemical Route

Production of ODDA primarily follows two distinct methodologies.[1][2] For biomedical applications requiring high purity and "green" certification, the biocatalytic route is preferred.[1]

A. Biotransformation (Omega-Oxidation)

The yeast Candida tropicalis is the industrial workhorse for this process.[1] By blocking the


-oxidation pathway (which normally consumes fatty acids for energy), the yeast is forced to utilize the 

-oxidation pathway, converting the terminal methyl group of oleic acid into a carboxyl group.
B. Chemical Metathesis

Self-metathesis of oleic acid using Ruthenium-based catalysts (Grubbs' 2nd Generation) yields ODDA and 9-octadecene.[1] While efficient, removing trace ruthenium is critical for biomedical grades.[1]

Visualization: Metabolic Pathway in Candida tropicalis

The following diagram illustrates the enzymatic cascade converting Oleic Acid to ODDA within the yeast peroxisome/endoplasmic reticulum.

OmegaOxidation cluster_yeast Candida tropicalis (Beta-Oxidation Blocked) Oleic Oleic Acid (C18:1) Alcohol 18-Hydroxy Oleic Acid Oleic->Alcohol CYP52A (P450) + NADPH Reductase Aldehyde 18-Oxo Oleic Acid Alcohol->Aldehyde Fatty Alcohol Oxidase (FAO) ODDA Octadec-9-enedioic Acid (ODDA) Aldehyde->ODDA Fatty Aldehyde Dehydrogenase

Figure 1: The


-oxidation pathway in engineered Candida tropicalis converts the terminal methyl of oleic acid to a carboxyl group.[1][3]

Polymerization Chemistries

ODDA serves as a direct replacement or co-monomer for sebacic acid (C10) or adipic acid (C6) in polycondensation reactions.[1]

Polyesters (Poly(alkylene octadec-9-enedioates))

Reaction with diols (e.g., 1,4-butanediol, 1,6-hexanediol) yields semi-crystalline polyesters.

  • Mechanism: Step-growth melt polycondensation.[1]

  • Key Feature: The double bond remains intact during standard titanium-catalyzed esterification, provided temperatures do not exceed 200°C significantly to avoid cross-linking.[1]

Polyamides (Nylons)

Reaction with diamines (e.g., hexamethylenediamine) yields PA 6,18 (unsaturated).[1] These nylons exhibit lower water absorption than PA 6,6 due to the high methylene content.[1]

Experimental Protocol: Synthesis of Poly(1,4-butylene octadec-9-enedioate)

Objective: Synthesize a biodegradable polyester for drug delivery matrix evaluation.

Reagents:

  • Octadec-9-enedioic acid (ODDA): 10.0 g (32 mmol)[1]

  • 1,4-Butanediol (BDO): 3.5 g (39 mmol) [1.2 eq excess][1]

  • Catalyst: Titanium(IV) butoxide (

    
    ): 0.1 wt% relative to monomers.[1]
    

Workflow:

  • Esterification (Oligomerization):

    • Charge ODDA and BDO into a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

    • Heat to 160°C under continuous

      
       flow.
      
    • Reaction proceeds for 4 hours.[1] Water byproduct is distilled off.[1]

    • Checkpoint: Mixture should become homogenous and clear.[1]

  • Polycondensation (Chain Extension):

    • Add

      
       catalyst.[1]
      
    • Increase temperature to 180°C .

    • Apply high vacuum gradually (< 1 mmHg) to remove excess BDO and drive the equilibrium forward (Le Chatelier’s principle).[1]

    • Maintain reaction for 4–6 hours until torque (viscosity) stabilizes.

  • Purification:

    • Dissolve the polymer in chloroform.[1]

    • Precipitate into cold methanol.[1]

    • Dry in a vacuum oven at 40°C for 24 hours.

Validation:

  • 
    -NMR:  Confirm retention of alkene protons at 
    
    
    
    5.3 ppm (multiplet). Absence of these peaks indicates thermal degradation/cross-linking.[1]
  • GPC: Target

    
     Da for mechanical stability.
    

Physicochemical Properties & Data Comparison

The following table contrasts ODDA-based polymers with standard biomedical polyesters.

PropertyPoly(ODDA-co-Butanediol)Poly(Sebacic Acid)Poly(Lactic Acid) (PLA)
Monomer Carbon Count C18 (Unsaturated)C10 (Saturated)C3
Hydrophobicity HighModerateLow/Moderate
Melting Point (

)
~45–55°C~80°C (Polyanhydride)150–170°C
Degradation Mechanism Surface Erosion (Ideal)Surface ErosionBulk Erosion
Degradation Rate Slow (Months)Fast (Weeks)Variable (Months/Years)
Flexibility (Young's Mod) Low (Elastomeric)ModerateHigh (Brittle)

Analysis: The lower


 of ODDA polymers makes them excellent candidates for injectable semi-solids  or low-temperature molding processes that protect heat-sensitive API (Active Pharmaceutical Ingredients).[1]

Biomedical Applications: The Drug Delivery Niche[4][5]

Hydrophobic Barriers for Sustained Release

In drug delivery, rapid "burst release" is a common failure mode of hydrophilic polymers.[1] ODDA's long alkyl chain creates a hydrophobic barrier that limits water penetration.[1]

  • Polyanhydrides: When ODDA is polymerized into polyanhydrides (similar to the FDA-approved Gliadel® wafer chemistry), the polymer degrades via surface erosion .[1] This means the drug is released only as the polymer layers shave off, providing zero-order (linear) release kinetics.[1]

Functionalizable Carriers

The C9 double bond is a "sleeping giant."[1] It is chemically inert under physiological conditions but can be activated during synthesis to attach targeting ligands or cross-link the matrix to form hydrogels or shape-memory polymers.[1]

Visualization: Structure-Property-Application Logic

This diagram maps the logic flow from ODDA's molecular features to its specific biomedical utility.[1]

ODDA_Applications C18 C18 Hydrophobic Chain Erosion Surface Erosion Mechanism C18->Erosion DoubleBond C9 Double Bond (Unsaturation) LowTm Low Tm / Low Crystallinity DoubleBond->LowTm Reactivity Post-Polymerization Functionalization DoubleBond->Reactivity Implants Long-Term Drug Eluting Implants Erosion->Implants Linear Release Injectables Injectable Depots (Pastes/Gels) LowTm->Injectables Body Temp Softening Targeting Targeted Nanocarriers (Ligand Conjugation) Reactivity->Targeting Click Chemistry

Figure 2: Mapping ODDA's molecular features to specific biomedical delivery systems.[1]

References

  • Production of Dicarboxylic Acids: Picataggio, S., et al. (1992).[1][4][5] "Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids." Bio/Technology. Link

  • Metathesis Synthesis: Ngo, H. L., & Foglia, T. A. (2007).[1] "Synthesis of long chain diacids via metathesis of fatty acids." Journal of the American Oil Chemists' Society.[1] Link[1]

  • Polymer Properties: Ebata, H., et al. (2008).[1] "Synthesis and properties of polyesters derived from 1,18-octadec-9-enedioic acid." Polymer Bulletin. Link[1]

  • Biomedical Polyesters: Vroman, I., & Tighzert, L. (2009).[1] "Biodegradable Polymers."[1][6][7] Materials. Link[1]

  • Omega-Oxidation Pathway: Craft, D. L., et al. (2003).[1] "Identification and characterization of the CYP52 family of Candida tropicalis." Eukaryotic Cell. Link[1]

Sources

Technical Guide: Microbial Bioconversion of Oleic Acid to Octadec-9-enedioic Acid (ODDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic engineering and bioprocess strategies required to convert Oleic Acid (C18:1) into Octadec-9-enedioic acid (ODDA), a high-value unsaturated dicarboxylic acid (DCA). Unlike saturated DCAs, ODDA retains a cis-double bond at the C9 position, imparting unique thermal and cross-linking properties essential for high-performance polyamides and polyesters. The primary production route utilizes engineered Candida tropicalis via the


-oxidation pathway, with emerging strategies in Yarrowia lipolytica. This document provides actionable protocols for strain construction, fermentation, and purification.

Part 1: The Biochemistry of Transformation

The bioconversion relies on redirecting the metabolic flux from the energy-generating


-oxidation pathway to the anabolic 

-oxidation pathway.[1]
The -Oxidation Mechanism

The conversion of oleic acid to ODDA occurs in the endoplasmic reticulum (ER) and peroxisomes via three enzymatic steps:

  • Terminal Hydroxylation: The rate-limiting step. A membrane-bound Cytochrome P450 monooxygenase (CYP52 family) , coupled with NADPH-Cytochrome P450 reductase (NCP) , introduces a hydroxyl group at the

    
    -carbon of oleic acid.
    
    • Reaction: Oleic Acid +

      
       + NADPH 
      
      
      
      18-Hydroxyoleic acid +
      
      
      +
      
      
  • Oxidation to Aldehyde: Catalyzed by Fatty Alcohol Oxidase (FAO) .[2]

    • Reaction: 18-Hydroxyoleic acid +

      
      
      
      
      
      18-Oxooleic acid +
      
      
  • Oxidation to Acid: Catalyzed by Fatty Aldehyde Dehydrogenase (ALDH) .[3]

    • Reaction: 18-Oxooleic acid +

      
      
      
      
      
      Octadec-9-enedioic acid (ODDA) + NADH
The Competitive Pathway ( -Oxidation)

In wild-type yeast, fatty acids are transported into the peroxisome and degraded by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-oxidation to generate Acetyl-CoA. To accumulate ODDA, the first step of this pathway—catalyzed by Acyl-CoA Oxidase (Aox/Pox) —must be genetically ablated.[1][2] Failure to block this pathway results in chain shortening and loss of the C18 backbone.
Metabolic Pathway Diagram

ODDA_Pathway Oleic Oleic Acid (C18:1) wHydroxy 18-Hydroxy Oleic Acid Oleic->wHydroxy Step 1 AcetylCoA Acetyl-CoA (Energy) Oleic->AcetylCoA B-Oxidation Block X wAldehyde 18-Oxo Oleic Acid wHydroxy->wAldehyde Step 2 ODDA Octadec-9-enedioic Acid (ODDA) wAldehyde->ODDA Step 3 ChainShort Chain Shortened DCAs ODDA->ChainShort Degradation CYP CYP52A17 / NCP1 (w-Hydroxylase) FAO FAO (Alcohol Oxidase) ALDH ALDH (Aldehyde Dehydrogenase) POX POX4 / POX5 (Acyl-CoA Oxidase)

Figure 1: The engineered metabolic pathway in C. tropicalis. Blue arrows indicate the production pathway; red dashed lines indicate the blocked


-oxidation pathway.

Part 2: Strain Engineering Strategy

The industry standard host is Candida tropicalis (e.g., derived from ATCC 20336).[2][4][5] Yarrowia lipolytica is a viable alternative for de novo synthesis, but for direct bioconversion of oleic acid, C. tropicalis offers superior tolerance to hydrophobic substrates.

Genetic Targets in Candida tropicalis[2][4][6]
Gene TargetFunctionModification StrategyRationale
POX4, POX5 Acyl-CoA OxidaseKnockout (

)
Blocks

-oxidation.[2] POX4 and POX5 are the primary isozymes for long-chain fatty acid degradation. Both alleles of both genes must be disrupted to prevent substrate consumption [1].
CYP52A17 P450 MonooxygenaseOverexpression CYP52A17 shows high specificity for C18 unsaturated fatty acids compared to other family members (e.g., CYP52A13). Amplifying copy number increases hydroxylation rate [2].
NCP1 NADPH-P450 ReductaseOverexpression Prevents electron transfer bottlenecks. A high CYP:NCP ratio is required to minimize reactive oxygen species (ROS) generation and maximize turnover [3].
CtFAT1 Fatty Acid TransporterOverexpression Enhances uptake of oleic acid from the fermentation broth into the cell [4].
Construction Protocol Summary
  • Host Selection: Start with C. tropicalis ATCC 20336 (diploid).

  • Disruption Cassettes: Use the URA3 blaster method or CRISPR-Cas9 (recently adapted for Candida) to sequentially delete POX4 and POX5.

    • Verification: Strain should grow on glucose but fail to grow on oleic acid as a sole carbon source.

  • Integration: Integrate multiple copies of CYP52A17 and NCP1 under a strong constitutive promoter (e.g., pGAP) or an induced promoter (e.g., pICL - isocitrate lyase) into the rDNA locus for stability.

Part 3: Bioprocess Engineering[5]

The fermentation process is a biphasic fed-batch system. The hydrophobic nature of oleic acid requires careful emulsification and pH management.

Fermentation Parameters
ParameterSpecificationNotes
Base Medium YPD or Defined Mineral MediumSupplement with peptone/yeast extract for initial biomass build-up.
Carbon Source (Phase 1) Glucose or Glycerol (20-40 g/L)Used to generate biomass. Depletion triggers the shift to bioconversion.
Substrate Feed (Phase 2) High Oleic Sunflower Fatty Acids (>80% Oleic)Continuous feed. Must be emulsified (e.g., with Tween 80) or fed with high agitation.
pH 5.8 (Growth)

7.5-7.8 (Production)
Critical: Higher pH increases solubility of the DCA product, facilitating excretion from the cell and reducing product inhibition.
Temperature 30°COptimal for C. tropicalis.[6]
DO (Dissolved Oxygen) >30% Saturation

-oxidation is highly oxygen-demanding (P450 reaction). Supplement with pure

if necessary.
High-Density Fermentation Protocol

Step 1: Inoculum Preparation

  • Inoculate engineered strain into 50 mL YPD. Incubate 24h at 30°C, 250 RPM.

  • Transfer to seed fermenter (10% v/v) containing defined medium (Glucose 20g/L,

    
     5g/L, salts). Grow to OD600 > 20.
    

Step 2: Biomass Accumulation (0 - 24h)

  • Inoculate production fermenter.

  • Maintain pH 5.8 with

    
     (provides nitrogen source).
    
  • Feed glucose exponentially to maintain growth without overflow metabolism (ethanol production).

  • Target Biomass: 30-50 g/L Dry Cell Weight (DCW).

Step 3: Bioconversion Phase (24h - 120h)

  • Induction: Upon glucose depletion, initiate Oleic Acid feed (1-2 g/L/h).

  • pH Shift: Gradually adjust pH to 7.5 using NaOH. This converts the acid produced into its salt form, reducing toxicity and driving export.

  • Cosubstrate Feed: Co-feed glycerol (low rate: 0.5 g/L/h) to regenerate NADPH required by the P450 system without repressing the pathway.

  • Monitoring: Track Oleic Acid vs. ODDA concentrations via GC-FID. Maintain residual Oleic Acid < 5 g/L to prevent mass transfer limitations.

Step 4: Harvest Terminate when conversion efficiency drops or reactor volume is maxed. Typical titers: 100-150 g/L.

Part 4: Downstream Processing (DSP)

Purification must separate ODDA from residual oleic acid, cell debris, and shorter chain byproducts while preserving the double bond (preventing oxidation).

DSP Workflow Diagram

DSP_Flow Broth Fermentation Broth (pH 7.5, ODDA Salt) Centrifuge Centrifugation / Filtration (Remove Biomass) Broth->Centrifuge Acidification Acidification (pH < 4.0 with H2SO4) Centrifuge->Acidification Supernatant PhaseSep Phase Separation (Oil Phase: Crude ODDA + Oleic) Acidification->PhaseSep Precipitation SolventEx Solvent Extraction (Hexane/Ethyl Acetate) PhaseSep->SolventEx Crystallization Crystallization (Cooling in Methanol/Water) SolventEx->Crystallization PureODDA Purified ODDA (>98% Purity) Crystallization->PureODDA

Figure 2: Downstream processing workflow for recovery of ODDA.

Purification Protocol
  • Cell Removal: Centrifuge broth (5000g, 20 min). The product is in the supernatant as a soluble salt (pH 7.5).

  • Acidification: Lower supernatant pH to 3.0 using

    
    . The ODDA will precipitate or form an oily layer (depending on temperature).
    
  • Solvent Extraction: Extract the oily layer with n-hexane (removes non-polar impurities) or ethyl acetate.

  • Selective Crystallization:

    • Dissolve crude extract in warm methanol/water (80:20).

    • Cool slowly to 4°C. ODDA crystallizes out; residual oleic acid remains in solution due to lower melting point.

  • Drying: Vacuum dry at 40°C to prevent oxidation of the alkene group.

References

  • Picataggio, S., et al. (1992).[4] Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids.[1][3][5][7][8] Bio/Technology.[9][10][11][12][13] Link

  • Craft, D. L., et al. (2003). Identification and Characterization of the CYP52 Family of Candida tropicalis ATCC 20336, Important for the Conversion of Fatty Acids and Alkanes to

    
    -Dicarboxylic Acids.[7] Applied and Environmental Microbiology.[5] Link
    
  • Eschenfeldt, W. H., et al. (2003).[5] Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis.[3][5][7] Applied and Environmental Microbiology.[5] Link

  • Cao, Z., et al. (2006).[5] Engineering the acetyl-CoA transportation system of Candida tropicalis enhances the production of dicarboxylic acid.[1][5] Biotechnology Journal.[5] Link

  • BenchChem. (n.d.). Octadec-9-enedioic Acid Structure and Properties.[9][10][14][15][16]Link

  • Abghari, A., & Chen, S. (2014). Engineering Yarrowia lipolytica for the production of long-chain dicarboxylic acids.[5][12][17] Fermentation.[11][12] Link

Sources

role of omega-oxidation in dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis of Long-Chain Dicarboxylic Acids: The Omega-Oxidation Protocol Subtitle: A Technical Guide on Pathway Engineering, Enzymatic Mechanisms, and Industrial Bioprocessing

Executive Summary

The synthesis of long-chain dicarboxylic acids (LCDAs,



) has shifted from energy-intensive petrochemical oxidation to precision biocatalysis. Central to this transition is omega-oxidation (

-oxidation)
, a minor metabolic pathway in vertebrates but a dominant, engineerable mechanism in specific yeast species (Candida tropicalis, Yarrowia lipolytica).

For drug development professionals and metabolic engineers, mastering


-oxidation offers a route to bifunctional building blocks used in high-performance polymers (polyamides), antimicrobial agents, and antibody-drug conjugates (ADCs). This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for manipulating this pathway for high-yield DCA production.

Part 1: Mechanistic Foundations of Omega-Oxidation

Unlike ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-oxidation, which degrades fatty acids (FAs) for energy, 

-oxidation functionalizes the terminal methyl group.[1] This process occurs primarily in the endoplasmic reticulum (ER) and involves a three-step enzymatic cascade.
The Enzymatic Cascade

The conversion of a hydrophobic fatty acid into a water-soluble dicarboxylic acid requires the sequential action of three enzyme classes.

  • Terminal Hydroxylation (Rate-Limiting Step):

    • Enzyme: Cytochrome P450 Monooxygenase (CYP450), specifically the CYP52 family in yeast or CYP4A/4F in mammals.

    • Mechanism: The enzyme activates molecular oxygen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) using electrons from NADPH (delivered via NADPH-cytochrome P450 reductase). One oxygen atom inserts into the 
      
      
      
      -C–H bond.[1]
    • Critical Insight: This step determines substrate specificity (chain length). Engineering the hydrophobic tunnel of the CYP enzyme is the primary lever for altering product profiles (e.g., shifting from

      
       to 
      
      
      
      ).
  • Alcohol Dehydrogenation:

    • Enzyme: Fatty Alcohol Oxidase (FAOx) or Alcohol Dehydrogenase (ADH).[2]

    • Mechanism: Oxidation of the

      
      -hydroxy fatty acid to an 
      
      
      
      -aldehyde. This step generates
      
      
      (in oxidases) or NADH (in dehydrogenases).
  • Aldehyde Dehydrogenation:

    • Enzyme: Fatty Aldehyde Dehydrogenase (ALDH).

    • Mechanism: Conversion of the unstable aldehyde to the terminal carboxyl group, securing the final DCA.

Pathway Visualization

OmegaOxidation FA Fatty Acid (R-CH3) OH_FA omega-Hydroxy FA (R-CH2OH) FA->OH_FA NADPH + O2 -> H2O BetaOx Beta-Oxidation (Peroxisome) FA->BetaOx Competes for Substrate CYP Cytochrome P450 (CYP52/CYP4A) CYP->FA Catalysis CHO_FA omega-Aldehyde FA (R-CHO) OH_FA->CHO_FA NAD+ -> NADH ADH Alcohol Dehydrogenase (ADH/FAOx) ADH->OH_FA DCA Dicarboxylic Acid (HOOC-R-COOH) CHO_FA->DCA NAD+ -> NADH ALDH Aldehyde Dehydrogenase (ALDH) ALDH->CHO_FA DCA->BetaOx Degradation Risk

Figure 1: The stepwise conversion of fatty acids to DCAs. Note the competitive sink of


-oxidation (black node), which must be metabolically silenced for high yields.

Part 2: Bio-Engineering Strategy

To achieve industrial titers (>100 g/L), one cannot rely on wild-type strains. The strategy requires a "Push-Pull-Block" approach.

Host Selection
  • Candida tropicalis: The historical gold standard. It naturally possesses robust CYP52 systems but is often pathogenic and requires strict containment.

  • Yarrowia lipolytica: The modern workhorse. GRAS (Generally Recognized As Safe) status, genetically tractable, and naturally oleaginous (accumulates lipids).

Genetic Engineering Workflow

Effective DCA synthesis requires three simultaneous genetic interventions:

  • BLOCK (The Sink): Disruption of the

    
    -oxidation pathway.[3]
    
    • Target: Acyl-CoA oxidase (POX genes). In C. tropicalis, this involves disrupting POX4 and POX5. In Y. lipolytica, up to six POX genes may need deletion to prevent the degradation of the newly formed DCAs.

    • Causality: If

      
      -oxidation is active, the cell will consume the DCA as a carbon source, resulting in zero yield.
      
  • PUSH (The Flux): Amplification of the

    
    -oxidation pathway.[3]
    
    • Target: Overexpression of CYP52 and its redox partner, NADPH-cytochrome P450 reductase (NCP).

    • Causality: The hydroxylation step is rate-limiting.[3] Increasing enzyme copy number drives the reaction equilibrium toward the hydroxylated intermediate.

  • PULL (The Transport): Enhanced substrate uptake.

    • Target: Disruption of fatty acid storage pathways (e.g., triglyceride synthesis) or overexpression of transporters.

Part 3: Experimental Protocol

Protocol: Whole-Cell Bioconversion of Dodecane to 1,12-Dodecanedioic Acid (DDDA)

Objective: Quantify the specific activity of an engineered Y. lipolytica strain transforming n-dodecane into DDDA.

Reagents:

  • Substrate: n-Dodecane (99% purity).

  • Media: YPD (growth) and Phosphate Buffer (pH 7.5) with 2% Glucose (bioconversion phase).

  • Internal Standard: Pentadecanoic acid (C15:0).

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Methodology:

  • Inoculum Preparation:

    • Cultivate strain in YPD for 24h at 30°C.

    • Checkpoint: OD600 should reach ~10–15. Cells must be in late exponential phase to maximize enzyme expression.

  • Bioconversion Phase:

    • Harvest cells (3000 x g, 5 min) and wash twice with PBS to remove residual nitrogen (nitrogen limitation induces lipid metabolism).

    • Resuspend in Bioconversion Buffer (OD600 = 30).

    • Add n-Dodecane (2% v/v) and Glucose (2% w/v).

    • Causality: Glucose is required to regenerate NADPH via the Pentose Phosphate Pathway. Without glucose, CYP activity stalls due to cofactor depletion.

  • Sampling & Extraction:

    • At T=0, 12, 24h, remove 1 mL aliquots.

    • Acidify to pH 2.0 with 6M HCl. (Protonates the DCA, making it extractable in organic solvent).

    • Add 1 mL Ethyl Acetate containing Internal Standard (0.5 mg/mL). Vortex vigorously for 10 min.

    • Centrifuge and collect the organic (top) phase.

  • Derivatization (Critical Step):

    • Evaporate 100 µL of organic phase under nitrogen.

    • Add 50 µL Pyridine + 50 µL BSTFA/TMCS.

    • Incubate at 60°C for 30 min.

    • Mechanism:[1][4][2][3][5][6][7] Silylation replaces active hydrogens on carboxyl groups with -Si(CH3)3, increasing volatility for GC analysis.

  • GC-MS Analysis:

    • Column: HP-5ms or equivalent non-polar column.

    • Temp Program: 100°C (1 min) -> 20°C/min -> 280°C (5 min).

    • Detection: Monitor m/z characteristic of silylated DCAs (M-15 peaks).

Data Presentation Table: Expected Yields

Strain GenotypeSubstrateBioconversion TimeDCA Titer (g/L)Yield (g/g)
Wild TypeDodecane24h< 0.1~0

POX (Beta-ox block)
Dodecane24h5.20.3

POX + CYP52

Dodecane24h28.5 0.85

Part 4: Industrial & Pharmaceutical Applications

The utility of


-oxidation extends beyond simple chemistry.[1] The resulting DCAs are critical in:
  • Polymers:

    
     DCA (DDDA) is the precursor for Nylon-6,12 and Nylon-12, offering superior moisture resistance compared to Nylon-6,6.
    
  • Fragrances: Cyclization of long-chain DCAs yields macrocyclic musks (e.g., Civetone analogs), replacing animal-derived scents.

  • Pharmaceuticals: Long-chain DCAs are used to conjugate drugs (e.g., insulin) to albumin, extending half-life in the bloodstream (e.g., Insulin Degludec).

Industrial Process Flow

IndustrialFlow Feedstock Feedstock (Plant Oils / Alkanes) Fermentation Fermentation (Engineered Yeast + pH Control) Feedstock->Fermentation Fed-batch addition Separation Separation (Acidification & Crystallization) Fermentation->Separation Broth harvest Purification Purification (Solvent Recrystallization >99%) Separation->Purification Crude DCA Product Final Product (Polymer-grade DCA) Purification->Product Drying

Figure 2: Industrial workflow for bio-based DCA production. Note that downstream processing (Separation/Purification) often accounts for 50% of the cost.

References

  • Microbial Production of Dicarboxylic Acids. National Institutes of Health (NIH).

  • Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. [1][8]

  • Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids. Nature Biotechnology. [3]

  • Production of Long-Chain

    
    ,
    
    
    
    -Dicarboxylic Acids by Engineered Escherichia coli.
    ACS Publications.
  • Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering. Journal of Agricultural and Food Chemistry.

Sources

discovery and history of long-chain dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Evolution of Long-Chain Dicarboxylic Acids: From Industrial Polymers to Half-Life Extension in Therapeutics

Abstract Long-chain dicarboxylic acids (LCDAs), specifically those with carbon chain lengths of C10 to C22, represent a critical class of bifunctional intermediates. Historically valued for their role in high-performance polyamides (nylons) and adhesives, LCDAs have recently undergone a paradigm shift in utility, becoming the cornerstone of half-life extension technologies for peptide therapeutics (e.g., GLP-1 receptor agonists). This technical guide explores the transition from harsh chemical synthesis to precision microbial fermentation, details the biochemical mechanism of omega-oxidation in Candida tropicalis, and analyzes the structural basis for LCDA-mediated albumin binding in modern drug delivery.

Introduction: The Bifunctional Advantage

Long-chain dicarboxylic acids are defined by two terminal carboxyl groups separated by a hydrophobic methylene chain (


, where 

). This structure imparts unique properties:
  • Polymer Chemistry: The flexible hydrophobic backbone provides elasticity and hydrolytic stability to polyamides (e.g., Nylon 6,12) and polyesters.

  • Pharmacology: The hydrophobic chain allows insertion into albumin binding pockets, while the distal carboxyl group remains available for solvent interaction or conjugation, a dual mechanism critical for extending the circulation time of peptide drugs.

Historical Genesis: The Chemical Era

Prior to the 1990s, the production of LCDAs was dominated by multi-step chemical oxidation processes. These methods, while effective for specific chain lengths (e.g., C12), suffered from low regioselectivity and heavy environmental burdens.

The Butadiene Route (Dodecanedioic Acid Synthesis)

The industrial standard for producing 1,12-dodecanedioic acid (DDDA) involves the trimerization of butadiene.[1] This process exemplifies the complexity of chemical synthesis:

  • Trimerization: 1,3-Butadiene is trimerized using a titanium catalyst (Ziegler-Natta type) to form 1,5,9-cyclododecatriene (CDDT).[1]

  • Hydrogenation: CDDT is hydrogenated over a Nickel catalyst to cyclododecane.[1]

  • Air Oxidation: Cyclododecane is oxidized to a mixture of cyclododecanol and cyclododecanone (KA oil analogue) using boric acid catalysts.[1][2]

  • Nitric Acid Cleavage: The ring is oxidatively cleaved using concentrated nitric acid (

    
    ) to yield DDDA.
    

Limitations: This pathway is rigid; it cannot easily be adapted to produce odd-numbered chains (e.g., C11, C13) or chains longer than C12 without entirely different starting materials.

Ozonolysis of Fatty Acids

For odd-chain LCDAs like Azelaic acid (C9), ozonolysis of oleic acid is the primary route.[3]

  • Mechanism: Ozone attacks the C9-C10 double bond of oleic acid, forming a molozonide, which rearranges to an ozonide. Oxidative workup yields Azelaic acid (C9 diacid) and Pelargonic acid (C9 monoacid).

  • Constraint: Dependent on the position of double bonds in natural plant oils; lacks flexibility for custom chain lengths.

The Biological Pivot: Microbial Omega-Oxidation

The discovery that certain yeast strains could oxidize the terminal methyl group of alkanes and fatty acids to carboxyl groups revolutionized LCDA production. This process, known as omega-oxidation , occurs in the endoplasmic reticulum (ER) and peroxisomes.

The Candida tropicalis Breakthrough

The yeast Candida tropicalis was identified as a superior host due to its robust CYP52A cytochrome P450 system. However, wild-type strains rapidly degrade the generated dicarboxylic acids via beta-oxidation for energy.

  • Genetic Engineering Strategy: To accumulate LCDAs, the beta-oxidation pathway must be blocked. This involves disrupting the POX genes (encoding acyl-CoA oxidases), preventing the degradation of the diacid while maintaining the omega-oxidation pathway.

Mechanism of Omega-Oxidation

The conversion of a fatty acid/alkane to an LCDA involves three key enzymatic steps:

  • Terminal Hydroxylation: Cytochrome P450 monooxygenase (CYP52A family) hydroxylates the terminal methyl group to an alcohol. This is the rate-limiting step.

  • Alcohol Oxidation: Fatty alcohol oxidase (FAOD) converts the alcohol to an aldehyde.

  • Aldehyde Oxidation: Fatty aldehyde dehydrogenase (FALDH) oxidizes the aldehyde to the final carboxylic acid.

Visualization of the Omega-Oxidation Pathway:

OmegaOxidation cluster_ER Endoplasmic Reticulum / Peroxisome Interface Alkane n-Alkane / Fatty Acid (Substrate) Alcohol Omega-Hydroxy Fatty Acid Alkane->Alcohol Hydroxylation Aldehyde Omega-Aldehyde Fatty Acid Alcohol->Aldehyde Oxidation LCDA Long-Chain Dicarboxylic Acid (Product) Aldehyde->LCDA Dehydrogenation BetaOx Beta-Oxidation (Degradation) LCDA->BetaOx Blocked in Mutant Strains CYP Cytochrome P450 (CYP52A Complex) CYP->Alkane FAO Fatty Alcohol Oxidase (FAOD) FAO->Alcohol ALDH Fatty Aldehyde Dehydrogenase (FALDH) ALDH->Aldehyde POX Acyl-CoA Oxidase (POX Genes) POX->BetaOx Gene Disruption

Caption: The engineered omega-oxidation pathway in Candida tropicalis. Red path indicates the genetic block required for product accumulation.

Protocol: Fermentation of Dodecanedioic Acid (C12)

This protocol outlines the production of C12 DDDA using a beta-oxidation-blocked C. tropicalis mutant.

Reagents & Equipment:

  • Strain: C. tropicalis mutant (e.g., ATCC 20336 derivative,

    
    POX4/
    
    
    
    POX5).
  • Substrate: n-Dodecane (99% purity).

  • Media: YPD (seed culture), Mineral Salts Medium (fermentation).

  • Bioreactor: 5L stirred tank with pH/DO control.

Step-by-Step Methodology:

  • Inoculum Prep: Inoculate a single colony into 50 mL YPD broth. Incubate at 30°C, 200 rpm for 24 hours.

  • Bioreactor Setup: Sterilize 3L of Mineral Salts Medium (glucose 20 g/L, yeast extract 5 g/L,

    
     4 g/L, 
    
    
    
    1 g/L).
  • Fermentation Start: Inoculate bioreactor (5% v/v). Maintain pH at 5.8 using 6M NaOH.

  • Induction Phase (12-16h): When glucose is depleted (monitor via off-gas

    
     drop), begin feeding n-dodecane.
    
  • Biotransformation:

    • Feed n-dodecane continuously to maintain a residual concentration of 5-10 g/L.

    • Critical Control: Maintain Dissolved Oxygen (DO) > 30%. The P450 reaction is oxygen-intensive.

    • Adjust pH to 7.5-8.0 during the acid production phase to keep the dicarboxylic acid soluble (as a salt).

  • Harvest (120h): Stop feed. Acidify broth to pH 3.0 with

    
    . The DDDA will precipitate as a solid.
    
  • Purification: Filter the solid cake. Recrystallize from acetic acid or ethanol/water to achieve >99% purity.

Pharmaceutical Application: Albumin Binding & Half-Life Extension

The most high-value application of LCDAs today is in the "acylation" of peptide drugs.

The Mechanism

Human Serum Albumin (HSA) is the most abundant protein in plasma and has a half-life of ~19 days (mediated by FcRn recycling). By attaching an LCDA to a peptide drug, the drug "piggybacks" on albumin.

  • Binding Sites: LCDAs bind non-covalently to HSA subdomains 2C, 3AB, and 2AB .

  • Affinity: The hydrophobic methylene chain inserts into the albumin pocket, while the distal carboxyl group interacts with positively charged residues (Lys/Arg) at the pocket entrance, anchoring the drug.

Case Study: Semaglutide vs. Liraglutide[4][5][6]
  • Liraglutide: Uses a C16 monoacid (Palmitic acid). Half-life ~13 hours.[4]

  • Semaglutide: Uses a C18 diacid (Octadecanedioic acid). The presence of the distal carboxyl group creates a stronger, more specific "anchor," increasing albumin affinity and reducing renal clearance. Half-life ~7 days (165 hours).[5]

Visualization of Semaglutide-Albumin Interaction:

AlbuminBinding Semaglutide Semaglutide (GLP-1 Analog) Linker Hydrophilic Spacer (Gamma-Glu-2xOEG) Semaglutide->Linker Lys-26 Attachment C18Diacid C18 Dicarboxylic Acid (Octadecanedioic Acid) Linker->C18Diacid Amide Bond Albumin Human Serum Albumin (HSA) C18Diacid->Albumin High Affinity Binding (Hydrophobic + Ionic) FcRn FcRn Receptor (Recycling Pathway) Albumin->FcRn pH Dependent Recycling

Caption: Mechanism of Semaglutide half-life extension. The C18 diacid moiety mediates high-affinity binding to Albumin, protecting the peptide from renal clearance.

Comparative Data: Synthesis Methods
FeatureChemical Synthesis (Butadiene/Ozonolysis)Microbial Fermentation (C. tropicalis)
Feedstock Petrochemical (Butadiene) or Plant Oil (Oleic)n-Alkanes or Fatty Acids (Renewable)
Chain Lengths Limited (C9, C12 dominant)Flexible (C10 - C18+)
Reaction Conditions High Temp/Pressure, Nitric Acid/OzoneMild (30°C, pH 5-8, Aqueous)
Selectivity Low (produces byproducts)High (>98% terminal oxidation)
Environmental Impact High (NOx emissions, heavy metal catalysts)Low (Biodegradable waste)
Primary Application Polyamides (Nylon 6,12), LubricantsPharma (Drug Linkers), High-grade Nylons

References

  • Fraunhofer-Gesellschaft. Long-chain dicarboxylic acids from plant oils. Fraunhofer IGB.

  • Picataggio, S., et al. (1992). Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids. Bio/Technology.

  • Lau, J., et al. (2015).[6] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry.

  • Knudsen, L. B., & Lau, J. (2019).[7][6] The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.

  • Cathay Biotech. Method for producing long chain dicarboxylic acid. Google Patents US9909154B2.

  • Tonsgard, J. H., et al. (1988). Binding of straight-chain saturated dicarboxylic acids to albumin. Journal of Clinical Investigation.

  • Zahardis, J., & Petrucci, G. A. (2007). The oleic acid-ozone heterogeneous reaction system. Atmospheric Chemistry and Physics.

Sources

Technical Guide: Isomeric Profiling and Synthesis of Octadec-9-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octadec-9-enedioic acid (C18H32O4) is a long-chain dicarboxylic acid (LCDA) serving as a critical monomer in the synthesis of high-performance polyamides and polyesters. Unlike its saturated counterparts, the presence of the internal double bond at the C9 position introduces stereoisomerism—cis (


) and trans (

)—which fundamentally alters the material properties of the resulting polymers.

This guide provides a technical deep-dive into the physicochemical divergence of these isomers, the mechanistic pathways for their synthesis (biocatalytic vs. chemocatalytic), and the analytical protocols required for their rigorous discrimination.

Part 1: Structural and Physicochemical Divergence[1]

The stereochemistry of the C9=C10 double bond dictates the supramolecular assembly of the acid. Understanding this causality is essential for predicting solubility and crystallization behavior in drug delivery or polymer matrices.

Thermodynamic and Packing Causality
  • Cis (Z-isomer): The "kink" introduced by the cis geometry prevents efficient lattice packing. This results in lower melting points and higher solubility in organic solvents. In biological systems (e.g., cell membranes), cis isomers maintain fluidity.

  • Trans (E-isomer): The trans geometry maintains a linear, rod-like structure similar to saturated fatty acids. This symmetry allows for high-density packing via intermolecular Van der Waals forces and hydrogen bonding between carboxyl groups, leading to significantly higher melting points and thermal stability.

Comparative Property Matrix
Propertycis-Octadec-9-enedioic Acidtrans-Octadec-9-enedioic AcidMechanistic Driver
Configuration

(Zusammen - Together)

(Entgegen - Opposite)
Steric hindrance across C9=C10
Melting Point ~68–70 °C (Lower)~98–102 °C (Higher)Lattice energy/Packing efficiency
Solubility Higher in polar organicsLower (requires heating)Crystal lattice stability
Thermodynamics Kinetically favored (Bio-route)Thermodynamically favoredSteric strain minimization
NMR Coupling (

)
6–12 Hz12–18 HzKarplus equation relationship

Part 2: Synthetic Pathways and Biomanufacturing

The choice of synthesis dictates the isomeric ratio. Biomanufacturing typically preserves the substrate's geometry, while chemical metathesis drives the system toward thermodynamic equilibrium (trans-rich).

Pathway A: Biocatalytic -Oxidation (Stereoretentive)

Using genetically modified yeast, specifically Candida tropicalis blocked in the


-oxidation pathway, oleic acid (cis-9-octadecenoic acid) is oxidized at the terminal methyl group.
  • Mechanism: Cytochrome P450 (CYP52 family) hydroxylates the

    
    -carbon, followed by oxidation to the carboxylate by alcohol and aldehyde dehydrogenases.
    
  • Outcome: High purity cis-isomer (>98%). The enzyme does not isomerize the internal double bond.

Pathway B: Olefin Metathesis (Stereoselective/Equilibrium)

Self-metathesis of methyl oleate using Ruthenium-based alkylidene complexes (Grubbs II or Hoveyda-Grubbs).

  • Mechanism: The catalytic cycle involves the formation of a metallocyclobutane intermediate. The reversible nature of metathesis allows the olefin to re-coordinate and isomerize.

  • Outcome: A thermodynamic mixture, typically favoring the trans isomer (E:Z ratios of 4:1 to 8:1) unless kinetic control additives are used.

Pathway Visualization

SynthesisPathways cluster_Bio Route A: Biocatalysis (Stereoretentive) cluster_Chem Route B: Metathesis (Thermodynamic Control) OleicAcid Oleic Acid (Cis-C18:1) CTrop Candida tropicalis (Beta-ox blocked) OleicAcid->CTrop Grubbs Ru-Catalyst (Grubbs II) OleicAcid->Grubbs OmegaOx Omega-Oxidation (CYP450) CTrop->OmegaOx CisProduct Cis-Octadec-9-enedioic Acid (>98% Z-isomer) OmegaOx->CisProduct Retains Geometry Metathesis Self-Metathesis (Metallocyclobutane) Grubbs->Metathesis TransMix Mixture: Trans (Major) / Cis (Minor) (Thermodynamic E:Z ~ 8:2) Metathesis->TransMix Isomerization

Figure 1: Divergent synthesis pathways. Biocatalysis yields pure cis isomers, while metathesis yields trans-dominant mixtures.

Part 3: Analytical Discrimination Protocols

Distinguishing the cis and trans isomers requires methods sensitive to the magnetic and spatial environments of the vinylic protons.

Nuclear Magnetic Resonance ( H-NMR)

This is the primary self-validating method.

  • Protocol: Dissolve ~10 mg sample in CDCl

    
    . Acquire 
    
    
    
    H spectrum (min 400 MHz).
  • Diagnostic Region: 5.30 – 5.45 ppm (Vinylic protons -CH=CH-).

  • Validation Criterion:

    • Trans (

      
      ):  Look for a multiplet with a vicinal coupling constant 
      
      
      
      Hz.
    • Cis (

      
      ):  Look for a multiplet with 
      
      
      
      Hz.
    • Note: If signals overlap, use

      
      C-NMR. The allylic carbons in cis isomers are shifted upfield (~27 ppm) compared to trans (~32 ppm) due to the 
      
      
      
      -gauche effect.
Gas Chromatography (GC)

Requires derivatization to dimethyl esters (FAMEs) to increase volatility.

  • Column: High-polarity cyanopropyl phase (e.g., CP-Sil 88 or SP-2560) is required to separate geometric isomers.

  • Elution Order: On polar columns, the trans isomer typically elutes after the cis isomer due to stronger interaction with the stationary phase, though this can reverse on non-polar columns (boiling point driven).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (Octadec-9-enedioic Acid) Deriv Derivatization (BF3-MeOH -> Dimethyl Ester) Sample->Deriv For GC NMR 1H-NMR Analysis (CDCl3) Sample->NMR Direct GC GC-FID/MS Analysis (Cyanopropyl Column) Deriv->GC Split DecisionNMR Check Coupling Constant (J) NMR->DecisionNMR DecisionGC Check Retention Time GC->DecisionGC ResultCis Result: Cis (Z) J=6-11Hz | Early Elution* DecisionNMR->ResultCis J < 12Hz ResultTrans Result: Trans (E) J=12-18Hz | Late Elution* DecisionNMR->ResultTrans J > 12Hz DecisionGC->ResultCis DecisionGC->ResultTrans

*Figure 2: Analytical decision tree. Elution order on polar columns (e.g., SP-2560).

Part 4: Experimental Protocol: Metathesis Synthesis

This protocol describes the synthesis of the dimethyl ester of octadec-9-enedioic acid via self-metathesis, followed by hydrolysis. This route is chosen for its relevance to drug delivery polymer synthesis.

Reagents
  • Substrate: Methyl Oleate (>99% purity).

  • Catalyst: Grubbs Catalyst 2nd Generation (C46H65Cl2N2PRu).

  • Quenching Agent: Ethyl vinyl ether.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Vacuum (3x) to remove oxygen (Oxygen poisons the Ru-catalyst).

  • Substrate Preparation: Add Methyl Oleate (10 mmol, 2.96 g) to the flask.

  • Catalyst Addition: Add Grubbs II catalyst (0.1 mol% relative to substrate) dissolved in minimal anhydrous DCM.

    • Why: 2nd Gen catalysts are more thermally stable and active than 1st Gen, driving higher conversion.

  • Reaction: Stir at 45°C (Reflux) for 12–24 hours.

    • Mechanism:[1][2] The reaction releases ethylene gas (if terminal alkenes were used) or 9-octadecene (internal metathesis). For methyl oleate self-metathesis, the products are Dimethyl 9-octadecenedioate and 9-Octadecene .[3][4]

    • Equilibrium: The reaction will reach a thermodynamic equilibrium (typically ~50% conversion without byproduct removal).

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins.

    • Why: This creates a Fischer carbene that is catalytically inactive, terminating the polymerization/metathesis.

  • Purification (Critical):

    • Remove solvent in vacuo.

    • Recrystallization: Dissolve the crude mixture in cold methanol (-20°C). The trans-dimethyl octadec-9-enedioate is less soluble than the cis isomer and the alkene byproduct (9-octadecene).

    • Filter the white precipitate.

  • Hydrolysis (Optional): To obtain the free acid, reflux the ester in 1M NaOH/Ethanol for 2 hours, then acidify with HCl.

Self-Validation Check
  • Yield: Expect ~25-30% isolated yield of the trans-enriched diacid after recrystallization.

  • Melting Point Check: The product should melt >95°C. If it melts <70°C, it is either the cis isomer or impure.

References

  • Ngo, H. L., et al. "Metathesis of unsaturated fatty acids: Synthesis of long-chain dicarboxylic acids." Journal of the American Oil Chemists' Society, 2006.

  • Picataggio, S., et al. "Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids."[1] Nature Biotechnology, 1992.

  • Vyshnavi, Y., et al. "Metathesis of 9-Octadecenoic Acid Methyl Ester: Diversity and Mechanism of Product Formation."[3] European Journal of Chemistry, 2013.

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard reference for NMR coupling constants).
  • PubChem. "cis-9-Octadecenedioic acid (Compound)." National Library of Medicine.

Sources

Technical Guide: Solubility Profile and Solvent Selection for Octadec-9-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octadec-9-enedioic acid (CAS: 4494-16-0), a long-chain unsaturated dicarboxylic acid (LCDA), represents a critical building block in the synthesis of high-performance polymers, corrosion inhibitors, and pharmaceutical conjugates.[1] Its molecular architecture—comprising a hydrophobic C18 backbone interrupted by a central alkene unsaturation and terminated by two hydrophilic carboxyl groups—creates a unique solubility profile. Unlike short-chain diacids (e.g., succinic acid) which are water-soluble, Octadec-9-enedioic acid is predominantly lipophilic, exhibiting negligible aqueous solubility (0.233 mg/L).

This guide provides a technical analysis of its solubility thermodynamics, practical solvent selection for synthesis and purification, and validated experimental protocols for researchers.

Molecular Architecture & Solubility Mechanisms[2]

To predict and manipulate the solubility of Octadec-9-enedioic acid, one must understand the competition between its structural domains.

Structural Determinants[2]
  • Hydrophobic Domain (C18 Chain): The 18-carbon alkyl chain dominates the molecule's interaction potential, driving high affinity for non-polar and moderately polar organic solvents (Van der Waals forces).

  • Hydrophilic Termini (Carboxyl Groups): The two -COOH groups enable hydrogen bonding. In non-polar solvents, these groups often dimerize, forming stable cyclic dimers that enhance solubility in low-polarity media like chloroform. In protic solvents, they interact via dipole-dipole and H-bonding, aiding dissolution.

  • The "Kink" Factor (C9 Unsaturation): The cis-9 double bond introduces a structural kink that disrupts crystal packing efficiency. Consequently, Octadec-9-enedioic acid has a lower melting point (~102–103°C) and higher solubility in organic solvents compared to its saturated analog, Octadecanedioic acid.

Thermodynamic Solubility Model

The solubility (


) of Octadec-9-enedioic acid in a given solvent can be approximated by the general solubility equation, considering the deviation from ideality due to the large hydrophobic chain:


  • 
    :  Enthalpy of fusion (Energy required to break the crystal lattice).
    
  • 
    :  Melting point (approx. 376 K).
    
  • 
    :  Activity coefficient (Determined by solute-solvent compatibility).
    

Implication: Solvents that minimize


 (i.e., those with Hansen Solubility Parameters close to the solute) will yield the highest solubility.

Solvent Selection Guide

The following categorization is based on experimental validation and thermodynamic principles.

Solubility Data & Categorization
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Halogenated Chloroform (

), DCM
High NMR analysis, Reaction media (esterification), Stock solutions.
Polar Aprotic DMSO, DMFHigh Biological assays, reactions requiring high temps.
Polar Aprotic (Volatile) Acetone, Ethyl AcetateModerate (Temp. Dependent) Recrystallization , Purification.[2] Soluble hot, insoluble cold.[3]
Protic Methanol, Ethanol, IsopropanolModerate (Temp. Dependent) Recrystallization, esterification reactions.
Non-Polar Hexane, HeptaneLow to Moderate Anti-solvents, washing to remove non-polar oils.
Aqueous Water, PBSNegligible Precipitation medium (Anti-solvent).
Visualization: Solvent Decision Logic

SolventSelection Start Select Solvent for Octadec-9-enedioic Acid Goal Primary Goal? Start->Goal Reaction Synthesis/Reaction Goal->Reaction Purification Purification/Isolation Goal->Purification Analysis Analysis (NMR/HPLC) Goal->Analysis ReactType Reaction Type Reaction->ReactType Cryst Recrystallization Purification->Cryst NMR Chloroform-d / DMSO-d6 Analysis->NMR HighTemp High Temp (>100°C) ReactType->HighTemp Amidation/Metathesis LowTemp Ambient/Low Temp ReactType->LowTemp Esterification DMSO DMSO / DMF (High Solubility, High BP) HighTemp->DMSO DCM DCM / Chloroform (High Solubility, Volatile) LowTemp->DCM EtOAc Ethyl Acetate (Ideal: Soluble Hot, Insoluble Cold) Cryst->EtOAc Acetone Acetone (Alternative) Cryst->Acetone

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility (


) in a specific solvent at a defined temperature.

Materials:

  • Octadec-9-enedioic acid (Purity >98%)[4][5]

  • Target Solvent (anhydrous)

  • Temperature-controlled shaker or water bath

  • 0.22 µm PTFE Syringe Filters (chemically resistant)

Workflow:

  • Preparation: Add excess Octadec-9-enedioic acid (approx. 100 mg) to a glass vial containing 2 mL of the solvent.

  • Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

    • Note: If the solid dissolves completely, add more solid until a precipitate persists.

  • Filtration: Stop agitation and allow the suspension to settle for 1 hour. Draw the supernatant into a pre-warmed syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol: Purification via Recrystallization

Objective: To purify crude Octadec-9-enedioic acid (e.g., post-metathesis reaction) using Ethyl Acetate.

Rationale: Ethyl Acetate offers a steep solubility-temperature gradient for this molecule, dissolving it readily at reflux (~77°C) but precipitating it effectively at 0–4°C.

Step-by-Step:

  • Dissolution: Place 1.0 g of crude acid in a round-bottom flask. Add Ethyl Acetate (start with 5 mL/g).

  • Heating: Heat the mixture to reflux with stirring. If the solid does not dissolve, add solvent in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles (catalyst residues) remain, filter the hot solution rapidly through a fluted filter paper or a heated sintered glass funnel.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Once ambient, place the flask in an ice bath (0–4°C) for 2 hours. White crystals should form.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold Ethyl Acetate.

  • Drying: Dry the crystals in a vacuum desiccator to remove residual solvent.

Applications in Drug Development

Polymer Conjugates & Prodrugs

Octadec-9-enedioic acid is increasingly utilized to extend the half-life of peptide drugs. The long aliphatic chain binds non-covalently to serum albumin (HSA), creating a depot effect in the bloodstream.

  • Solvent Strategy: Conjugation reactions are typically performed in DMSO or DMF due to the high solubility of both the hydrophobic diacid and the hydrophilic peptide.

Permeation Enhancers

The amphiphilic nature allows the molecule to disrupt lipid bilayers reversibly, enhancing oral absorption of macromolecules.

  • Formulation: For oral delivery studies, the acid is often solubilized in lipid-based vehicles (e.g., Capryol) or co-solvents like PEG-400 , rather than pure organic solvents.

References

  • BioCrick. 9-Octadecenedioic acid Solubility and Handling. Available at: [Link]

  • PubChem. Compound Summary: 9-Octadecenedioic acid.[4][6] National Library of Medicine.[4] Available at: [Link]

  • ResearchGate. Solubility Measurement and Recrystallization Process Design (General Methodology for Fluorinated Analogs). Available at: [Link]

Sources

health and safety data for Octadec-9-enedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Metabolism, and Experimental Handling of Long-Chain Dicarboxylic Acids

Executive Summary

Octadec-9-enedioic acid (CAS: 4494-16-0), often referred to as 1,18-octadec-9-enedioic acid, is a monounsaturated long-chain dicarboxylic acid (LCDA).[1] While structurally similar to oleic acid, the presence of terminal carboxyl groups at both ends (C1 and C18) fundamentally alters its physicochemical behavior and metabolic fate.

This guide addresses a critical gap in standard safety literature: the specific handling of LCDA metabolites. Unlike common reagents, Octadec-9-enedioic acid is an intermediate of omega-oxidation , a rescue metabolic pathway activated when mitochondrial beta-oxidation is overwhelmed or defective. For drug development professionals, this molecule represents a key moiety for extending the half-life of peptide drugs (e.g., insulin analogs) via albumin binding.

Part 1: Physicochemical Identity & Purity

Use this data to validate incoming raw materials before experimental use.

ParameterSpecificationNotes
Chemical Name (Z)-Octadec-9-enedioic acidCis-isomer is biologically dominant.
CAS Number 4494-16-0Often confused with saturated analog (Octadecanedioic acid).
Formula C₁₈H₃₂O₄
Molecular Weight 312.45 g/mol
Solubility (Water) < 0.1 mg/mLPractically insoluble at neutral pH.
Solubility (Organic) HighDMSO, Ethanol, Methanol.
pKa ~4.5 and ~5.5Dicarboxylic nature requires alkaline pH (>8.0) for aqueous solubility.[2]
Appearance White to off-white powderWaxy texture is common.

Part 2: Toxicological Profile & Hazard Identification

Senior Scientist Insight: Specific toxicological data for this specific isomer is limited. The safety profile below is derived from "read-across" data using structural analogs (Oleic Acid and Octadecanedioic Acid) and regulatory REACH dossiers for long-chain dicarboxylic acids.

GHS Classification (Self-Classified)

While not classified as a Dangerous Good for transport, it poses localized risks due to acidity and lipid-like properties.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation (Lipophilic acid penetrates stratum corneum).

    • H319: Causes serious eye irritation (Surfactant-like properties).

    • H335: May cause respiratory irritation (if micronized/dust).

Systemic Toxicity (Read-Across Analysis)
  • Acute Oral Toxicity: Low. LD50 > 5000 mg/kg (Rat, extrapolated from Octadecanedioic acid).

    • Mechanism:[3][4][5][6] Rapidly metabolized via beta-oxidation or excreted as glucuronides.

  • Genotoxicity: Negative (Ames Test, extrapolated). Long-chain fatty acids are non-mutagenic structural lipids.

  • Carcinogenicity: No evidence of carcinogenicity.

  • Cytotoxicity: Moderate in vitro if unbound. Free fatty acids (FFAs) can act as detergents, disrupting cell membranes.

    • Critical Control: Always administer to cell cultures bound to Bovine Serum Albumin (BSA) (See Part 4).

Part 3: Metabolic Fate & Pharmacokinetics

Understanding the metabolism of Octadec-9-enedioic acid is crucial for researchers using it as a drug conjugate or metabolic probe. It is not synthesized de novo but is a product of Omega-Oxidation .

The Omega-Oxidation Pathway

When beta-oxidation is impaired, Cytochrome P450 enzymes (CYP4A/4F subfamilies) hydroxylate the terminal methyl group of oleic acid. This is rapidly oxidized to a carboxyl group, forming Octadec-9-enedioic acid. This dicarboxylic acid is then shuttled to the peroxisome for chain shortening.

OmegaOxidation OleicAcid Oleic Acid (C18:1) CYP450 Enzyme: CYP4A / CYP4F (Endoplasmic Reticulum) OleicAcid->CYP450 OmegaHydroxy 20-Hydroxy Oleic Acid CYP450->OmegaHydroxy Hydroxylation ADH_ALDH Enzymes: ADH / ALDH (Cytosol) OmegaHydroxy->ADH_ALDH OctadecDioic Octadec-9-enedioic Acid (Target Molecule) ADH_ALDH->OctadecDioic Oxidation Peroxisome Peroxisomal Beta-Oxidation (Chain Shortening) OctadecDioic->Peroxisome Transport Excretion Urinary Excretion (Short Chain DCAs) Peroxisome->Excretion Metabolic Clearance

Figure 1: The biological generation and clearance pathway of Octadec-9-enedioic acid via hepatic omega-oxidation.

Part 4: Experimental Protocols

Self-Validating Workflow: The following protocols are designed to prevent common experimental failures, specifically precipitation in aqueous media and cytotoxicity caused by free fatty acids.

Preparation of BSA-Conjugated Stock Solution (5 mM)

Free long-chain fatty acids are toxic to cells. You must conjugate this lipid to fatty-acid-free BSA (Bovine Serum Albumin) before adding it to cell culture media.

Materials:

  • Octadec-9-enedioic acid (Powder)[7]

  • Sodium Hydroxide (0.1 M NaOH)

  • Fatty-Acid-Free BSA (Lyophilized)

  • PBS (Phosphate Buffered Saline) or Water

  • 0.22 µm Syringe Filter (PES membrane preferred)

Step-by-Step Protocol:

  • Solubilization (The "Soap" Phase):

    • Weigh a specific amount of Octadec-9-enedioic acid.

    • Dissolve in 0.1 M NaOH at 70°C. Why? This converts the acid to its sodium salt (soap), drastically increasing solubility.

    • Target concentration: 50 mM (10x final stock).

  • BSA Preparation:

    • Dissolve Fatty-Acid-Free BSA in PBS/Water at 37°C to create a 10% (w/v) solution.[8]

    • Note: Do not vortex BSA vigorously; it will foam and denature.

  • Conjugation (The Critical Step):

    • While stirring the BSA solution at 37°C, slowly add the hot fatty acid salt solution dropwise.

    • Ratio: Aim for a molar ratio of ~3:1 to 5:1 (Fatty Acid : BSA).

    • Incubate at 37°C for 30 minutes to allow hydrophobic binding pockets to fill.

  • pH Adjustment & Sterilization:

    • Check pH. If > 7.5, adjust carefully with dilute HCl.

    • Filter sterilize using a 0.22 µm PES filter.

    • Validation: The solution should be clear. If cloudy, conjugation failed (likely temperature too low).

BSA_Protocol Weigh 1. Weigh Lipid Saponify 2. Saponify (0.1M NaOH, 70°C) Weigh->Saponify Complex 4. Complexation (Dropwise addition, 37°C) Saponify->Complex Hot Solution PrepBSA 3. Prep BSA (10% w/v in PBS, 37°C) PrepBSA->Complex Receptor Filter 5. Filter Sterilize (0.22 µm PES) Complex->Filter Use Ready for Cell Culture Filter->Use

Figure 2: Workflow for generating bio-compatible, BSA-conjugated Octadec-9-enedioic acid.

Storage and Stability[9]
  • Powder: Store at -20°C under nitrogen (if possible) to prevent oxidation of the double bond.

  • Conjugated Solution: Store at -20°C. Avoid repeated freeze-thaw cycles. Stable for 3 months.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20384, 9-Octadecenedioic acid. PubChem. Available at: [Link]

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469–477.
  • European Chemicals Agency (ECHA). Registration Dossier for Octadecanedioic acid (Structural Analog Read-Across). ECHA. Available at: [Link](Note: Generalized link to ECHA search as specific dossier for enedioic isomer varies by region).

  • Sanders, R. J., et al. (2005). Characterization of the human omega-oxidation enzymes CYP4F2 and CYP4F3. Journal of Lipid Research, 46, 1001-1008.

Sources

Commercial Sourcing & Technical Validation of Octadec-9-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sourcing Paradox

Octadec-9-enedioic acid (CAS 4494-16-0) is a critical long-chain dicarboxylic acid (LCDA) utilized as a high-value intermediate in the synthesis of biocompatible polyesters, polyamides, and advanced lipid-drug conjugates.[1][2] Unlike commodity fatty acids (e.g., Stearic or Oleic acid), Octadec-9-enedioic acid is a specialty chemical where synthesis method dictates utility .[1][2]

For pharmaceutical applications, the sourcing challenge is not availability, but stereochemical integrity and impurity profiles .[1][2] The commercial market is bifurcated between biotech-derived (fermentation) sources, which favor the cis- isomer, and chemically synthesized (metathesis) sources, which often yield trans- enriched mixtures or racemates.[1][2][3] This guide provides a technical framework for identifying, qualifying, and procuring this compound with the rigor required for pharmaceutical development.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement specification must be defined based on the intended application.[1][2]

AttributeSpecification DetailsImpact on Drug Development
Chemical Name Octadec-9-enedioic acid--
CAS Number 4494-16-0Primary identifier.[1][3][4][5]
Synonyms 1,18-Octadec-9-enedioic acid; 9-Octadecenedioic acidEnsure suppliers don't confuse with C18 mono-acids.[1][2][5]
Formula C₁₈H₃₂O₄ (MW: 312.45 g/mol )--
Stereochemistry cis- (Z) vs. trans- (E)Critical: cis- isomers typically have lower melting points and different packing densities in lipid formulations compared to trans- isomers.[1]
Solubility DMSO, Ethanol, ChloroformPoor water solubility requires specific formulation strategies.[1][2]
Purity >95% (Industrial) vs. >98% (Pharma)Impurities <1% are required for GMP starting materials.[1][2]

Production Landscapes: The "Source of Truth"

The impurity profile of Octadec-9-enedioic acid is a fingerprint of its manufacturing origin.[1][2] Understanding these routes is the only way to predict potential contaminants.[1][2]

Route A: Olefin Metathesis (Chemical Synthesis)[1][2][3]
  • Mechanism: Self-metathesis of Oleic Acid (or Methyl Oleate) using Ruthenium-based alkylidene catalysts (Grubbs catalysts).[1][2]

  • Dominant Isomer: Often yields a thermodynamic equilibrium mixture of cis and trans, or predominantly trans depending on conditions.[1][2]

  • Key Impurities:

    • Ruthenium (Ru): Heavy metal residues (requires ICP-MS testing).[1][2]

    • Chain Distribution: C9 (Nonanoic acid) and C18 (9-Octadecene) side products if purification is poor.[1][2]

  • Supplier Profile: Industrial chemical manufacturers, custom synthesis houses.[1][2]

Route B: Microbial Fermentation (Biotech)[1][2]
  • Mechanism:

    
    -oxidation of Oleic Acid using engineered yeast strains (e.g., Candida tropicalis).[1][2]
    
  • Dominant Isomer: Preserves the cis- configuration of the Oleic acid feedstock.[1][2]

  • Key Impurities:

    • Biologicals: Endotoxins, Host Cell Proteins (HCP), DNA fragments.[1][2]

    • Homologs: C16 or C20 dicarboxylic acids if feedstock oil was impure.[1][2]

  • Supplier Profile: Specialized biotech fermentation companies (often producing LCDAs for polymers/nylons).[1][2]

Visualization: Synthesis-Dependent Impurity Logic

SynthesisPathways Feedstock Feedstock: Oleic Acid Metathesis Route A: Olefin Metathesis (Grubbs Catalyst) Feedstock->Metathesis Fermentation Route B: Bio-Fermentation (Candida tropicalis) Feedstock->Fermentation Product_Chem Product: Octadec-9-enedioic Acid (Mixed Isomers / Trans-rich) Metathesis->Product_Chem Risk_Chem Risk: Ru Residue, Isomer Heterogeneity Product_Chem->Risk_Chem Product_Bio Product: Octadec-9-enedioic Acid (High Cis-Retention) Fermentation->Product_Bio Risk_Bio Risk: Endotoxins, Chain Homologs Product_Bio->Risk_Bio

Caption: Comparative analysis of synthesis routes. Route selection determines the Critical Quality Attributes (CQAs) for incoming raw material testing.

Commercial Supply Ecosystem

Suppliers are categorized by their ability to support different stages of drug development.

Tier 1: Catalog Suppliers (R&D / Screening)

Best for: mg to gram scale, early discovery, reference standards. These vendors typically repackage material.[1][2] Lot-to-lot consistency may vary.

  • Sigma-Aldrich (MilliporeSigma): High reliability, provides detailed CoAs.[1][2]

  • Biosynth: Strong in biochemicals and fine chemicals.[1][2]

  • Ambeed / Aobious: Good for rapid sourcing of small quantities.[1][2]

  • Key Action: Always request the specific isomer ratio if not listed.

Tier 2: Bulk & Custom Manufacturers (Pilot / Scale-up)

Best for: kg scale, GLP tox studies, formulation development. These are often the actual manufacturers or direct distributors for Chinese production hubs.[1][2]

  • Hangzhou J&H Chemical Co., Ltd.[1][2][5] (China): Major player in specialized lipids and fatty acids.[1][2]

  • Dayang Chem (Hangzhou) Co., Ltd.: Custom synthesis capabilities for specific purity requirements.[1][2]

  • Larodan (Sweden): Specializes in high-purity research lipids (likely for analytical standards).[1][2]

  • Key Action: Audit their purification capabilities.[1][2] Can they remove Ruthenium to <10ppm? Can they depyrogenate fermentation products?

Tier 3: GMP-Capable Partners (Clinical / Commercial)

Best for: Clinical trials, commercial drug substance. "Off-the-shelf" GMP Octadec-9-enedioic acid is rare .[1][2] You will likely need a Custom Synthesis agreement.[1][2]

  • Strategy: Engage a CDMO (Contract Development and Manufacturing Organization) with lipid experience (e.g., CordenPharma, Evonik) to synthesize it under GMP using a validated route (usually Metathesis for scalability, provided metal scavenging is validated).[1][2]

Technical Qualification Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for novel drug development.[1][2] You must implement a self-validating QC workflow.[1][2]

Step 1: Identity & Isomer Ratio (NMR)

Protocol: Dissolve 10mg sample in CDCl₃.[1][2] Acquire ¹H-NMR.[1][2]

  • Validation:

    • Olefinic protons appear at ~5.3-5.4 ppm.[1][2]

    • Cis/Trans discrimination: The allylic carbons in ¹³C-NMR are diagnostic.[1][2] Cis allylic carbons typically appear ~27 ppm, while trans are ~32 ppm.[1][2]

    • Why: Ensures you received the correct isomer which affects melting point and lipid packing.[1][2]

Step 2: Purity & Homologs (GC-MS / HPLC-ELSD)

Protocol: Derivatize to methyl ester (using BF₃-Methanol) prior to GC analysis to prevent tailing.[1][2]

  • Validation:

    • Look for "shoulder" peaks indicating C16 or C20 homologs (common in fermentation).[1][2]

    • Look for unreacted Oleic acid (monocarboxylic acid impurity).[1][2]

Step 3: Residue Analysis (ICP-MS)

Protocol: Microwave digestion of 100mg sample in HNO₃.[1][2]

  • Validation:

    • Metathesis Source: Test specifically for Ruthenium (Ru) . Limit: <10 ppm (ICH Q3D Class 2B metal).[1][2]

    • Fermentation Source: Test for Phosphorus (residual cell debris/media).[1][2]

Visualization: Vendor Qualification Workflow

VendorQual Start Receive Sample NMR 1. Identity Check (NMR) Confirm Cis/Trans Ratio Start->NMR GCMS 2. Purity Check (GC-MS) Detect Homologs (C16/C20) NMR->GCMS ICP 3. Metal Check (ICP-MS) Screen for Ru (if Metathesis) GCMS->ICP Decision Passes Specs? ICP->Decision Approve Approve Vendor Move to Audit Decision->Approve Yes Reject Reject Batch Decision->Reject No

Caption: Sequential logic for analytical validation of incoming Octadec-9-enedioic acid samples.

References

  • PubChem. 9-Octadecenedioic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2][3]

  • Ngo, H. L., et al. "Metathesis of unsaturated fatty acids: Synthesis of long-chain dicarboxylic acids."[1][2] Journal of the American Oil Chemists' Society, 2006.[1][2] (Discusses Metathesis route).

  • European Chemicals Agency (ECHA). Registration Dossier: Octadec-9-enedioic acid.[1][2][3] Available at: [Link][1][2]

  • Picataggio, S., et al. "Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids."[1][2] Bio/Technology, 1992.[1][2] (Discusses Fermentation route).

Sources

Methodological & Application

Application Note: High-Performance Synthesis of Polyesters using Octadec-9-enedioic Acid (ODDA)

[1]

Executive Summary

Octadec-9-enedioic acid (ODDA) represents a critical class of renewable, long-chain aliphatic dicarboxylic acids derived primarily from the metathesis or microbial fermentation of oleic acid. Unlike traditional saturated monomers (e.g., sebacic acid), ODDA introduces a central unsaturation (


This guide details the synthesis, purification, and characterization of ODDA-based polyesters. It contrasts two distinct methodologies: Melt Polycondensation (for high molecular weight industrial applications) and Enzymatic Polymerization (for metal-free biomedical applications).

Monomer Sourcing & Critical Material Attributes

Before polymerization, the quality of the monomer dictates the final polymer architecture.

  • Source: ODDA is typically obtained via:

    • Metathesis of Oleic Acid: Often yields a mixture of cis and trans isomers.

    • Fermentation: Candida tropicalis engineered strains can convert oleic acid to 1,18-octadec-9-enedioic acid with high regioselectivity.

  • Critical Material Attribute (CMA):

    • Purity:

      
       by GC-MS. Impurities (monofunctional fatty acids) act as chain terminators, drastically reducing Molecular Weight (
      
      
      ).
    • Isomer Ratio: The cis/trans ratio affects crystallinity. High trans content generally increases

      
       and crystallinity.
      

Protocol A: Melt Polycondensation (Industrial Standard)

Objective: Synthesis of high molecular weight Poly(1,18-octadec-9-enedioate) for structural or coating applications. Mechanism: Step-growth polymerization driven by the removal of condensate (water/alcohol) under high vacuum and heat.

Materials
  • Monomer: 1,18-Octadec-9-enedioic acid (ODDA).

  • Diol: 1,12-Dodecanediol (or 1,8-Octanediol depending on target properties).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    ). Note: For biomedical use, see Protocol B.
  • Antioxidant: Irganox 1010 (0.1 wt%) to prevent crosslinking of the double bond at high temp.

Experimental Workflow
  • Esterification (Oligomerization):

    • Charge ODDA and Diol (molar ratio 1:1.05 excess diol) into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

    • Add antioxidant (0.1 wt%).

    • Heat to 180°C under continuous

      
       flow.
      
    • Stir at 150 rpm for 2–4 hours until water evolution ceases (theoretical water removal >95%).

  • Polycondensation:

    • Add Catalyst (

      
      , 300–500 ppm).
      
    • Increase temperature to 200–220°C . Caution: Do not exceed 230°C to avoid thermal crosslinking of the double bond.

    • Apply vacuum gradually to prevent bumping. Ramp down to < 1 mbar (0.1 kPa) over 30 minutes.

    • Maintain high vacuum and stirring (50 rpm) for 4–6 hours. The viscosity will increase significantly (Weisenberg effect may be observed).

  • Termination & Workup:

    • Break vacuum with

      
      .
      
    • Dissolve the hot melt in Chloroform (

      
      ).
      
    • Precipitate into cold Methanol (

      
      ) (10-fold excess).
      
    • Filter and dry in a vacuum oven at 40°C for 24 hours.

Visualizing the Workflow (Graphviz)

PolycondensationStartRaw Materials(ODDA + Diol)Step1Esterification180°C, N2, 4h(-H2O)Start->Step1MeltStep2Polycondensation220°C, CatalystVacuum <1 mbarStep1->Step2OligomersStep3WorkupDissolve CHCl3Precipitate MeOHStep2->Step3Viscous MeltFinalPolyester(High Mw)Step3->FinalPurification

Caption: Step-growth melt polycondensation workflow for ODDA polyesters.

Protocol B: Enzymatic Polymerization (Biomedical Standard)

Objective: Synthesis of metal-free, biodegradable polyesters for drug delivery systems. Mechanism: Lipase-catalyzed transesterification under mild conditions, preserving the double bond and preventing thermal degradation.

Materials
  • Monomer: Diethyl ester of ODDA (preferred for enzymatic routes to reduce acid deactivation of enzyme) + Diol.

  • Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).

  • Solvent: Diphenyl ether (high boiling point) or bulk (solvent-free).

Experimental Workflow
  • Setup:

    • Charge Diethyl-ODDA and Diol (1:1 ratio) into a reaction vial.

    • Add dried CALB (10 wt% relative to monomers).

    • Add activated molecular sieves (4Å) to scavenge ethanol byproduct.

  • Polymerization:

    • Heat to 80–90°C .

    • Stir gently (magnetic stirring can grind the immobilized enzyme; overhead stirring preferred).

    • Apply mild vacuum (20–50 mbar) to remove ethanol.

    • Reaction time: 24–48 hours.[1]

  • Purification:

    • Dissolve mixture in

      
      .
      
    • Filter off the immobilized enzyme (enzyme can often be recycled).

    • Precipitate polymer in cold Methanol.

Why this works: Enzymes lower the activation energy and provide exquisite regioselectivity, preventing crosslinking of the

Characterization & Properties

A robust dataset is required to validate the synthesis.

Standard Characterization Table
TechniqueParameterTarget Value / Observation
1H NMR Structure

5.3 ppm (multiplet, -CH=CH-). Integration ratio of vinyl protons to

-methylene protons confirms stoichiometry.
GPC (SEC) Molecular Weight

: 20,000 – 60,000 g/mol (Melt); 10,000 – 30,000 g/mol (Enzymatic). PDI: 1.8–2.2.
DSC Thermal Transitions

: 30–65°C (Dependent on diol length).

: -50°C to -30°C.
TGA Stability

.
Post-Polymerization Modification (The "Smart" Feature)

The unsaturated double bond in ODDA is a "sleeping giant." It can be activated for drug delivery applications:

  • Epoxidation: React polymer with m-CPBA to convert

    
     to epoxide rings.
    
  • Click Chemistry: Thiol-ene "click" reactions can attach peptides or fluorescent tags to the backbone.

Application Logic Diagram

Applicationscluster_0Modificationscluster_1End UsesODDA_PolyODDA Polyester(Unsaturated Backbone)EpoxEpoxidation(m-CPBA)ODDA_Poly->EpoxCrossCrosslinking(Radical/Thermal)ODDA_Poly->CrossNanoNanoparticles(Drug Delivery)Epox->NanoBio-conjugationScaffoldTissue Scaffolds(Elastomers)Cross->ScaffoldMech. Strength

Caption: Functionalization pathways for ODDA polyesters in biomedical applications.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight Impure MonomerRecrystallize ODDA; Ensure diol is anhydrous.
Yellow/Brown Color Thermal DegradationReduce temp to <220°C; Check

blanket; Use antioxidant.
Gelation (Insoluble) Crosslinking of C=CLower reaction temp; Reduce time at high vacuum; Add radical inhibitor.
Low Yield (Enzymatic) Water/Alcohol InhibitionImprove vacuum removal of byproducts; Replace molecular sieves.

References

  • Roumanet, P.-J., et al. (2020).[2] "Synthesis of Linear Polyesters from Monomers Based on 1,18-(Z)-Octadec-9-enedioic Acid and Their Biodegradability." ACS Sustainable Chemistry & Engineering. Link

  • Jiang, Y., et al. (2014).[3] "Fully Biobased Unsaturated Aliphatic Polyesters from Renewable Resources: Enzymatic Synthesis, Characterization, and Properties." Macromolecular Chemistry and Physics. Link

  • Kobayashi, S., et al. (2006). "Lipase-catalyzed polyester synthesis: a review." Chemical Reviews. Link

  • Vilela, C., et al. (2014). "Polyesters from renewable 1,18-octadec-9-enedioic acid."[4] Polymer Chemistry. Link

  • Gross, R. A., et al. (2010). "Biodegradable Polyesters for Medical and Ecological Applications." Macromolecular Bioscience. Link

Structural Elucidation and Purity Assessment of Octadec-9-enedioic Acid via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ODDA-001

Abstract & Scope

Octadec-9-enedioic acid (ODDA) is a symmetric C18


-dicarboxylic acid, increasingly utilized as a bio-based monomer for high-performance polyamides and polyesters.[1] Its physicochemical properties—and the resulting polymer crystallinity—are strictly governed by the stereochemistry of the central double bond (Cis/Z vs. Trans/E).

This Application Note provides a definitive protocol for the structural characterization of ODDA using 1H and 13C NMR spectroscopy. Unlike standard fatty acid analysis, this protocol specifically addresses the challenges of dicarboxylic acid solubility, dynamic hydrogen bonding, and the precise quantification of stereoisomeric purity.

Experimental Strategy

The Challenge of Symmetry and Solubility

ODDA is chemically symmetric around the C9=C10 double bond. This simplifies the number of unique signals but requires high resolution to distinguish subtle impurity peaks. Furthermore, the two terminal carboxylic acid groups induce strong dimerization in non-polar solvents, leading to concentration-dependent chemical shift drifting.

Solvent Selection Matrix

The choice of solvent dictates the visibility of the acidic protons and the resolution of the olefinic region.

SolventProsConsRecommendation
DMSO-d6 Breaks acid dimers; sharpens –COOH peaks (~12 ppm); excellent solubility.High viscosity broadens line widths slightly; water peak can overlap with bulk methylenes.Primary Choice for full structural assignment.
CDCl3 Standard for fatty acids; sharp backbone signals.–COOH protons are broad/invisible; concentration-dependent shifts.Secondary Choice for quick backbone checks.
MeOD Sharp aliphatic region.Exchanges acidic protons (–COOH disappears); obscures integration validation.Not Recommended for purity assay.

Sample Preparation Protocol

Objective: Prepare a homogeneous sample suitable for quantitative 1H and 13C analysis.

  • Weighing: Accurately weigh 15–20 mg of ODDA (for 1H) or 40–50 mg (for 13C) into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

    • Note: If using CDCl3, filtration through a glass wool plug may be necessary to remove undissolved particulates.

  • Homogenization: Vortex for 30 seconds. Ensure no solid residue remains.

    • Expert Tip: If the sample is cloudy, gently warm to 40°C. Do not exceed 50°C to avoid potential isomerization or esterification with trace alcohols.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

  • Acquisition Parameters:

    • Temperature: 298 K (25°C).

    • Relaxation Delay (D1): ≥ 5 seconds (critical for accurate integration of carboxyls).

1H NMR Characterization

Spectral Assignment (DMSO-d6)

Due to symmetry, the integration values represent pairs of protons (e.g., C2 and C17 are equivalent).

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
–COOH 11.95 – 12.05Broad Singlet2HAcidic protons (disappears with D2O shake).
C9, C10 5.32 – 5.38Multiplet (t-like)2HOlefinic protons. Chemical shift is similar for Cis/Trans, but coupling differs.
C2, C17 2.16 – 2.20Triplet (

Hz)
4H

-methylene to Carbonyl.
C8, C11 1.94 – 2.02Multiplet (q-like)4HAllylic protons.
C3, C16 1.45 – 1.52Multiplet4H

-methylene to Carbonyl.
C4–C7, C12–C15 1.22 – 1.30Broad Multiplet16HBulk methylene chain ("The Hump").
Stereochemical Determination (Cis vs. Trans)

The most critical quality attribute is the Cis/Trans ratio.

  • Cis (Z-isomer): The olefinic protons appear as a triplet-like multiplet. The vicinal coupling constant (

    
    ) is typically ~10 Hz , but often unresolved in 1D spectra due to second-order effects.
    
  • Trans (E-isomer): If present (e.g., from metathesis or isomerization), the olefinic protons show a larger coupling constant (

    
     Hz).
    
  • Allylic Shift: The allylic protons (C8/C11) in trans isomers typically shift downfield slightly (~2.05 ppm) compared to cis (~2.00 ppm).

13C NMR Characterization

The "Gamma Effect" for Isomer Confirmation

While 1H NMR can be ambiguous for isomer quantification due to overlap, 13C NMR provides absolute confirmation via the steric "Gamma Effect."

  • Cis-Allylic Carbons (C8/C11): Steric crowding shields these carbons, shifting them upfield to ~26.5 – 27.2 ppm .

  • Trans-Allylic Carbons (C8/C11): Lack of crowding results in a shift to ~32.0 – 32.6 ppm .

Carbon Assignment Table
PositionChemical Shift (

, ppm)
Carbon TypeNotes
C1, C18 174.5 – 175.0Carbonyl (C=O)Diagnostic for free acid. Esters shift to ~173 ppm.
C9, C10 129.5 – 130.0Alkene (CH=)Single peak due to symmetry.
C2, C17 33.6 – 34.1

-CH2
Deshielded by carbonyl.
C8, C11 26.5 (Cis) / 32.5 (Trans) Allylic CH2Critical Quality Attribute (CQA).
C3–C7, C12–C16 28.5 – 29.5Bulk CH2Cluster of peaks.

Visualization & Logic Flow

Analytical Workflow

This diagram outlines the decision-making process for characterizing ODDA batches.

ODDA_Workflow Start Sample: Crude/Purified ODDA Prep Dissolve in DMSO-d6 (Avoid MeOD) Start->Prep H1_Acq Acquire 1H NMR (d1 > 5s) Prep->H1_Acq Process Process & Integrate Ref: TMS = 0.00 ppm H1_Acq->Process Check_COOH Check 12.0 ppm Is COOH visible? Process->Check_COOH Check_COOH->Prep No (Wet/Exchanged) Check_Alkene Check 5.34 ppm Integration = 2H? Check_COOH->Check_Alkene Yes C13_Acq Acquire 13C NMR (Confirm Stereochemistry) Check_Alkene->C13_Acq Pass Gamma_Check Check Allylic Carbon (C8/C11) C13_Acq->Gamma_Check Result_Cis Shift ~27 ppm CONFIRMED CIS (Z) Gamma_Check->Result_Cis 27 ppm Result_Trans Shift ~32 ppm CONFIRMED TRANS (E) Gamma_Check->Result_Trans 32 ppm

Figure 1: Decision tree for the structural validation of ODDA, highlighting the critical path for stereochemical assignment.

Molecular Connectivity (COSY/HMBC Logic)

The following diagram illustrates the key correlations required to assign the symmetric structure.

NMR_Correlations COOH COOH (C1) Alpha Alpha CH2 (C2) Alpha->COOH HMBC (2J/3J) Beta Beta CH2 (C3) Alpha->Beta COSY Beta->COOH HMBC (3J) Bulk Bulk (C4-C7) Beta->Bulk COSY Allylic Allylic (C8) Bulk->Allylic COSY Alkene Alkene (C9) Allylic->Alkene COSY Allylic->Alkene HMBC

Figure 2: Key COSY (H-H) and HMBC (H-C) correlations used to "walk" the carbon chain from the carboxyl terminus to the central double bond.

References

  • BenchChem. (2025).[2] Octadec-9-enedioic Acid | CAS 4494-16-0. Retrieved from

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from

  • Hatzakis, E. (2019). Nuclear Magnetic Resonance (NMR) Spectroscopy in Food Science: A Comprehensive Review. Comprehensive Reviews in Food Science and Food Safety.
  • Knothe, G., & Kenar, J. A. (2004). Characterization of Fatty Acid Methyl Esters by 1H NMR.
  • Ngo, H. L., et al. (2006). Metathesis of Unsaturated Fatty Acids: Synthesis of Long-Chain Dicarboxylic Acids. Journal of the American Oil Chemists' Society.

Sources

Application Note: FTIR Characterization of Octadec-9-enedioic Acid (ODDA) and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octadec-9-enedioic acid (ODDA) is a symmetric, long-chain unsaturated dicarboxylic acid (


) increasingly utilized in the synthesis of bio-based polyesters, polyamides, and pharmaceutical prodrugs. Its structural symmetry around the C9 double bond presents unique challenges and opportunities for infrared spectroscopy.

This guide provides a validated protocol for the structural confirmation of ODDA. It focuses on distinguishing the parent acid from its key derivatives (diesters, diamides, and carboxylate salts) and detecting isomeric purity (cis vs. trans).

Theoretical Framework

The Symmetry Challenge

ODDA is structurally symmetric: HOOC-(CH2)7-CH=CH-(CH2)7-COOH. In vibrational spectroscopy, the selection rule states that for a molecule with a center of inversion, vibrations symmetric with respect to the center are IR inactive (but Raman active).

  • Implication: The C=C stretching vibration (~1650 cm⁻¹) is often invisible or extremely weak in the FTIR spectrum of pure ODDA.

  • Solution: Users must rely on the =C-H out-of-plane (OOP) deformation bands to confirm unsaturation and determine stereochemistry (cis vs. trans).

Spectral Fingerprint

The spectrum is dominated by the interplay of the carboxylic acid dimers and the long alkyl chain.

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Note
-OH (Acid) Stretch3300–2500 (Broad)"Hump" overlapping C-H region; indicates dimerization.
C-H (Alkyl) Stretch2920 (asym), 2850 (sym)Very strong intensities due to long

chain.
C=O (Acid) Stretch1690–1715Lower frequency than esters due to H-bonding dimerization.
C=C (Alkene) Stretch~1650 (Weak/Absent)Caution: Often invisible due to molecular symmetry.
=C-H (Trans) OOP Bend966Strong diagnostic band for trans isomers (impurity or specific synthesis).
=C-H (Cis) OOP Bend~700–720Often overlaps with

rocking; less distinct than trans.
C-O Stretch1200–1300Coupled with O-H bending; confirms carboxylic functionality.
CH₂ Rocking720Long chain indicator (

). Splitting indicates crystallinity.

Experimental Protocol

Materials & Equipment
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance). Diamond is preferred for hardness and chemical resistance.

  • Sample: ODDA (Solid powder or melt).

Workflow Diagram

The following diagram outlines the critical path for data acquisition and processing.

FTIR_Workflow Start Start: Instrument Warm-up (30 mins) Clean Clean ATR Crystal (Isopropanol) Start->Clean Bkgrd Acquire Background (Air, 64 scans) Clean->Bkgrd Sample Apply Sample (Press for Solid Contact) Bkgrd->Sample Scan Acquire Sample Spectrum (4 cm⁻¹, 64 scans) Sample->Scan Process Process Data (ATR Correction + Baseline) Scan->Process Analyze Peak Picking & Integration Process->Analyze Analyze->Clean Next Sample

Figure 1: Standardized ATR-FTIR acquisition workflow for lipid-based solids.

Step-by-Step Methodology
  • Crystal Preparation: Ensure the ATR crystal is meticulously clean. Residual lipids from previous runs will contaminate the

    
     region (2800-3000 cm⁻¹). Clean with isopropanol and verify with a "preview" scan.
    
  • Background Acquisition: Collect an air background immediately prior to the sample.

    • Settings: 4 cm⁻¹ resolution, 64 scans.

  • Sample Application:

    • Solid State: Place roughly 5-10 mg of ODDA powder on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the C-H and C=O regions).

    • Melt State (Optional): If crystallinity effects (splitting at 720 cm⁻¹) are confusing the interpretation, heat the sample slightly above its melting point (~70-80°C) directly on a heated ATR plate to observe the amorphous phase.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required) and Baseline Correction (Rubberband method recommended).

Derivative Analysis & Differential Diagnosis

A critical application of FTIR in ODDA research is monitoring its conversion into derivatives. The shift of the Carbonyl (C=O) band is the primary indicator.

Comparative Spectral Data
Compound ClassKey TransformationPrimary C=O ShiftSecondary Diagnostic
ODDA (Parent Acid) N/A1690–1715 cm⁻¹ Broad O-H stretch (3300-2500 cm⁻¹).
Diester Esterification1735–1750 cm⁻¹ Loss of broad O-H; Appearance of C-O-C (1150-1200 cm⁻¹).
Diamide Amidation1630–1660 cm⁻¹ (Amide I)Amide II band (~1550 cm⁻¹); N-H stretch (3300 cm⁻¹).
Carboxylate Salt Neutralization (pH > 8)1550–1610 cm⁻¹ (Asym)Loss of C=O; Appearance of Symmetric stretch (~1400 cm⁻¹).
Anhydride Dehydration1820 & 1760 cm⁻¹ Doublet carbonyl peak (Symmetric/Asymmetric coupling).
Interpretation Logic

Use the following decision tree to classify unknown ODDA derivatives.

Spectral_Logic Root Analyze C=O Region (1500 - 1850 cm⁻¹) Check1740 Peak at ~1740 cm⁻¹? Root->Check1740 Check1710 Peak at ~1710 cm⁻¹? Check1740->Check1710 No ResultEster ESTER (Confirm: No Broad OH) Check1740->ResultEster Yes Check1650 Peak at 1640-1660 cm⁻¹? Check1710->Check1650 No ResultAcid CARBOXYLIC ACID (Confirm: Broad OH 3000+) Check1710->ResultAcid Yes Check1550 Peak at 1550-1600 cm⁻¹? Check1650->Check1550 No ResultAmide AMIDE (Confirm: Amide II @ 1550) Check1650->ResultAmide Yes ResultSalt CARBOXYLATE SALT (Confirm: Sym Stretch @ 1400) Check1550->ResultSalt Yes

Figure 2: Spectral decision tree for identifying ODDA functional group modifications.

Troubleshooting & Validation

Common Artifacts
  • Water Vapor: Jagged noise in the 1500–1700 cm⁻¹ region can obscure Amide I or Alkene bands. Fix: Purge the spectrometer with dry air or nitrogen.

  • Contact Issues: Low intensity peaks with high noise. Fix: Increase anvil pressure or switch to a heated melt method.

  • Christiansen Effect: Asymmetric peak shapes in solid samples due to scattering. Fix: Grind the powder finer or use the melt method.

Self-Validation Checklist

Before finalizing an analysis, ensure:

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Carboxylic Acids. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1][2] (2018).[1][3] [Link]

  • American Oil Chemists' Society (AOCS). Official Methods and Recommended Practices of the AOCS - Trans Fat Analysis.[Link]

  • Mossoba, M. M., et al. (2009).[3] Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance. Journal of the American Oil Chemists' Society. [Link]

Sources

Application Note: High-Performance GC-MS Profiling of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Dicarboxylic acids (DCAs) are critical intermediates in the tricarboxylic acid (TCA) cycle and key biomarkers for fatty acid oxidation disorders (e.g., dicarboxylic aciduria). However, their analysis presents a "Volatility Paradox": while they are low molecular weight species, their dual carboxyl groups create extensive hydrogen bonding networks, rendering them non-volatile and thermally unstable.

This protocol details a high-fidelity workflow for the quantification of DCAs (Succinic, Glutaric, Adipic, etc.) in complex biological matrices.[1] Unlike liquid chromatography methods, GC-MS offers superior peak capacity for structural isomers, provided the Derivatization Barrier is overcome.

The Strategy: We utilize Silylation (BSTFA + 1% TMCS) rather than Esterification. While methylation (BF3/MeOH) is common for fatty acids, it is volatile and risks evaporative loss of short-chain DCAs (C2-C4). Silylation creates Trimethylsilyl (TMS) derivatives that are thermally stable, chromatographically distinct, and yield characteristic mass spectral fragmentation (m/z 147 rearrangement ions) for robust identification.

Analytical Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting the moisture-control checkpoints essential for silylation success.

DCA_Workflow cluster_chem Chemistry Logic Start Biological Sample (Urine/Plasma) Proteinppt Deproteinization (Cold MeOH/Acetonitrile) Start->Proteinppt IS_Add Internal Standard Addition (Succinic Acid-d4) Proteinppt->IS_Add Dry Evaporation to Dryness (N2 Stream, 40°C) IS_Add->Dry CRITICAL: Moisture Removal Deriv Derivatization (BSTFA + 1% TMCS, 60°C, 30 min) Dry->Deriv Anhydrous Conditions GCMS GC-MS Analysis (Splitless, DB-5ms) Deriv->GCMS Inject w/in 24h Data Data Processing (SIM/Scan) GCMS->Data Chem1 R-(COOH)2 + BSTFA Chem2 R-(COO-TMS)2 + Volatile Byproducts Chem1->Chem2 Silylation

Caption: Step-by-step analytical workflow for Dicarboxylic Acids. Red nodes indicate critical control points where moisture can inhibit the derivatization reaction.

Detailed Experimental Protocol

Reagents & Materials
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Why TMCS? It acts as a catalyst to silylate sterically hindered hydroxyl groups that BSTFA alone might miss [1].

  • Solvents: Pyridine (Anhydrous, 99.8%), Ethyl Acetate (HPLC Grade).

  • Internal Standard (IS): Succinic acid-d4 or Tropic acid (1 mg/mL in methanol).

  • Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent.

Sample Preparation (Urine Example)
  • Extraction: Aliquot 100 µL of urine into a glass vial. Add 10 µL of Internal Standard solution.

  • Urease Treatment (Optional): If urea peaks interfere, incubate with urease at 37°C for 15 min.

  • Deproteinization: Add 400 µL of cold acetonitrile. Vortex for 30s and centrifuge at 12,000 x g for 5 min.

  • Supernatant Transfer: Transfer 200 µL of supernatant to a fresh GC vial.

  • Drying (CRITICAL): Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Note: Any residual water will hydrolyze the BSTFA, forming precipitate and reducing sensitivity.

  • Derivatization:

    • Add 50 µL of Anhydrous Pyridine (scavenges acid byproducts).

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap tightly and incubate at 60°C for 30 minutes .

  • Final Prep: Allow to cool. Transfer to an autosampler vial with a glass insert. Inject within 24 hours.

Instrumental Method (GC-MS Parameters)

The following parameters are optimized to separate short-chain (volatile) and long-chain DCAs while minimizing peak tailing.

ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid volatilization of high-boiling derivatives.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace metabolites.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program Initial: 70°C (hold 2 min)Ramp 1: 10°C/min to 180°CRamp 2: 20°C/min to 300°C (hold 5 min)Low initial temp focuses volatile derivatives (Oxalic/Malonic). Fast ramp clears the column.[2]
Transfer Line 280°CPrevents condensation of heavy derivatives before MS source.
Ion Source 230°C (EI Mode, 70eV)Standard ionization energy for library matching.
Acquisition SIM/Scan ModeScan: 50–550 m/z (Qualitative)SIM: See Table below (Quantitative)
SIM Quantification Table (TMS Derivatives)

Target ions are selected based on the characteristic [M-15]⁺ (loss of methyl) or the m/z 147 rearrangement ion (specific to polysilylated species).

AnalyteRetention Time (min)*Quant Ion (m/z)Qualifier Ions (m/z)
Succinic Acid (2TMS) 6.8247 ([M-15]⁺)147, 73
Fumaric Acid (2TMS) 7.2245 ([M-15]⁺)147, 73
Glutaric Acid (2TMS) 8.1261 ([M-15]⁺)147, 73
Adipic Acid (2TMS) 9.4275 ([M-15]⁺)147, 111
Suberic Acid (2TMS) 11.8303 ([M-15]⁺)147, 169
Sebacic Acid (2TMS) 13.9331 ([M-15]⁺)147, 129
Succinic Acid-d4 (IS) 6.7251151

*Retention times are approximate and dependent on column length/flow.

Troubleshooting & Quality Control

The "Disappearing Peak" Phenomenon

Symptom: Low response for all DCAs, presence of white residue in vial. Cause: Moisture contamination.[2] The silyl reagent hydrolyzed.[3] Fix: Ensure pyridine is stored over KOH pellets or molecular sieves. Increase N2 drying time.

Peak Tailing

Symptom: Adipic and Suberic acid peaks show significant tailing. Cause: Active silanol sites in the inlet liner or column head. DCAs are polar; even derivatized, they can interact with active glass. Fix:

  • Use Ultra Inert wool liners [2].

  • Trim 10-20 cm from the front of the GC column.[4]

  • Check splitless purge time (ensure it is < 1.5 min to prevent solvent overload).

Isomer Separation (Methylmalonic vs. Succinic)

These isomers have identical masses. They must be separated chromatographically.

  • Succinic Acid: Elutes later.[5]

  • Methylmalonic Acid: Elutes earlier.

  • Validation: Run a mixed standard to confirm resolution (Rs > 1.5).

References

  • Schummer, C., et al. (2009).[6] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.

  • Agilent Technologies. (2020). "GC Troubleshooting Series: Tailing Peaks." Agilent Application Notes.

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.

  • NIST Mass Spectrometry Data Center. "Succinic acid, 2TMS derivative Mass Spectrum." NIST Chemistry WebBook.

Sources

Application Note: High-Performance Derivatization and GC Analysis of Octadec-9-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Octadec-9-enedioic acid (C18:1 dicarboxylic acid) is a critical intermediate in the synthesis of bio-based polymers, polyamides, and pharmaceutical formulations. Unlike monocarboxylic fatty acids, this long-chain dicarboxylic acid (LCDA) possesses two polar carboxyl groups (-COOH) and a central alkene unsaturation. These structural features result in an exceptionally high boiling point and strong hydrogen-bonding capability, rendering the native molecule unsuitable for direct Gas Chromatography (GC) analysis due to adsorption, peak tailing, and thermal degradation.

To achieve accurate quantification and chromatographic resolution, the carboxyl groups must be "masked" via derivatization. This Application Note details two validated protocols:

  • Acid-Catalyzed Methylation (FAME Formation): The robust "Gold Standard" for stability and routine quantification.

  • Silylation (TMS Ester Formation): A rapid alternative for mass spectrometric identification in biological matrices.

Chemical Strategy & Method Selection

The choice of derivatization reagent dictates the stability of the analyte and the selectivity of the separation.

FeatureMethod A: Methylation (BF3-Methanol) Method B: Silylation (BSTFA/TMCS)
Derivative Formed Dimethyl Octadec-9-enedioate (Methyl Ester)Bis(trimethylsilyl) Octadec-9-enedioate (TMS Ester)
Reaction Type Acid-catalyzed EsterificationNucleophilic Substitution (Silylation)
Stability High: Samples stable for weeks/months.Low: Hydrolyzes in presence of moisture; analyze within 24h.
Moisture Tolerance Moderate (Reaction generates water).Zero: Sample must be completely dry.
Primary Use QC, Purity Analysis, Polymer Feedstock.Biological fluids, Trace analysis, Metabolomics.[1]
GC Detection FID (Quantification) or MS.MS (Characteristic Silicon fragments).
Reaction Mechanisms

The following DOT diagram illustrates the chemical transformation pathways for both protocols.

ReactionPathways cluster_0 Method A: Methylation cluster_1 Method B: Silylation Acid Octadec-9-enedioic Acid (High Polarity, Non-Volatile) BF3 Reagent: BF3-Methanol Catalyst: Lewis Acid Acid->BF3 Heat (60°C) BSTFA Reagent: BSTFA + TMCS Catalyst: Pyridine Acid->BSTFA Heat (70°C) Anhydrous MethylEster Dimethyl Octadec-9-enedioate (Stable, Volatile) BF3->MethylEster -H2O TMSEster Bis(TMS) Octadec-9-enedioate (Moisture Sensitive) BSTFA->TMSEster -TMS-group transfer

Figure 1: Reaction pathways for converting Octadec-9-enedioic acid into GC-compatible derivatives.

Materials & Reagents

Reagents
  • Target Standard: Octadec-9-enedioic acid (CAS: 4494-16-0 for cis-isomer).

  • Internal Standard (ISTD): 1,18-Octadecanedioic acid (C18:0 saturated analog) or Dimethyl sebacate.

  • Methylation Reagent: Boron Trifluoride-Methanol (BF3-MeOH), 10-14% w/w.

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvents: n-Hexane (HPLC Grade), Methanol (anhydrous), Pyridine (anhydrous).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[2]
    
Equipment
  • GC Vials (2 mL) with PTFE-lined caps.

  • Heating block or water bath capable of 60-75°C.

  • Vortex mixer.[3]

  • Nitrogen evaporator (for Silylation method).

Protocol A: Acid-Catalyzed Methylation (Gold Standard)

Objective: Complete conversion of both carboxylic acid groups to methyl esters. Note: Acid catalysis is preferred over base catalysis (e.g., KOH/MeOH) for free fatty acids because base catalysis risks forming soap salts (saponification) rather than esters if not strictly controlled.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of Octadec-9-enedioic acid sample into a clean reaction vial.

    • ISTD Addition: Add 100 µL of Internal Standard solution (e.g., 1 mg/mL 1,18-Octadecanedioic acid in methanol).

    • Evaporate solvent under nitrogen if the sample volume is large (>500 µL).

  • Derivatization Reaction:

    • Add 2.0 mL of BF3-Methanol (10-14%) to the vial.

    • Cap tightly with a PTFE-lined cap.

    • Vortex for 10 seconds.

    • Incubate at 60°C for 10–15 minutes .

    • Scientific Insight: Dicarboxylic acids require slightly more vigorous conditions than monocarboxylic acids to ensure the second carboxyl group is fully esterified. However, avoid excessive heating (>30 mins) to prevent degradation of the double bond at position 9.

  • Extraction (Liquid-Liquid):

    • Cool the vial to room temperature.

    • Add 1.0 mL of n-Hexane (extractant).

    • Add 1.0 mL of deionized water (to quench BF3 and separate phases).

    • Vortex vigorously for 1 minute.

    • Allow layers to separate (or centrifuge at 2000 rpm for 2 mins). The top layer is the Hexane phase containing the diesters.

  • Drying & Transfer:

    • Transfer the top hexane layer to a new vial containing ~100 mg anhydrous

      
      .
      
    • Let sit for 5 minutes to remove trace water.

    • Transfer the dry hexane supernatant to a GC autosampler vial.

Protocol B: Silylation ( Rapid/Trace Analysis)

Objective: Formation of TMS esters for MS analysis. Critical Constraint: Strictly anhydrous conditions are required.

  • Drying:

    • Aliquot sample (10-50 µg) and ISTD into a vial.

    • Evaporate to complete dryness under a stream of nitrogen. Any residual water will destroy the reagent.

  • Reaction:

    • Add 50 µL of Pyridine (acts as a solvent and acid scavenger).

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap immediately.

    • Incubate at 70°C for 30–60 minutes .

  • Analysis:

    • Cool to room temperature.

    • Dilute with 200 µL of anhydrous hexane or ethyl acetate if necessary (optional).

    • Inject directly into GC.

GC-MS/FID Method Parameters

The high boiling point of C18 diesters requires a column with high thermal stability. While PEG (Wax) columns separate isomers well, a 5%-Phenyl column is more robust for high-temperature elution of dicarboxylic esters.

ParameterSpecification
Column Agilent DB-5ms or Restek Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split/Splitless (Split 10:1 recommended), 280°C
Oven Program 100°C (hold 1 min)

20°C/min to 200°C

5°C/min to 300°C (hold 5 min)
Detector (FID) 300°C, H2/Air flows optimized.
Detector (MS) Transfer Line: 280°C, Source: 230°C, Quad: 150°C. Scan: 40-550 m/z.
Expected Results
  • Retention Time: The dimethyl ester of Octadec-9-enedioic acid will elute after C18:1 monocarboxylic acid (Oleic acid methyl ester) and before C20 dicarboxylic esters.

  • Mass Spectrum (Methyl Ester):

    • Molecular Ion (

      
      ): m/z 340 (Calculated for 
      
      
      
      ).
    • Characteristic Fragments: m/z 74 (McLafferty rearrangement), m/z 55, m/z 98.

    • Loss of Methoxy: M-31 (m/z 309).

    • Loss of Methoxycarbonyl: M-59 (m/z 281).

Analytical Workflow Diagram

Workflow Sample Raw Sample (Biological/Polymer) ISTD Add Internal Standard (C18:0 Dioic Acid) Sample->ISTD Choice Select Method ISTD->Choice MethodA Method A: Methylation (BF3-MeOH, 60°C, 15 min) Choice->MethodA Routine/Stable MethodB Method B: Silylation (BSTFA, 70°C, 30 min) Choice->MethodB Trace/Fast Extract L-L Extraction (Hexane/Water) MethodA->Extract Inject GC-MS/FID Analysis (DB-5ms Column) MethodB->Inject Direct Injection Dry Dry Organic Layer (Na2SO4) Extract->Dry Dry->Inject

Figure 2: Decision matrix and processing workflow for Octadec-9-enedioic acid analysis.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield / Small Peaks Incomplete derivatizationIncrease reaction time to 30 mins; Ensure BF3 reagent is fresh (BF3 is hygroscopic).
Peak Tailing Active sites in inlet/columnTrim column; Deactivate inlet liner; Ensure complete esterification (free acids tail badly).
Extra Peaks Trans-isomerizationAvoid excessive heating (>80°C) which can isomerize cis-9 to trans-9.
No Peaks (Silylation) Moisture contaminationEnsure sample is 100% dry before adding BSTFA. Water hydrolyzes TMS esters instantly.

References

  • Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs. Retrieved from

  • Pietrogrande, M. C., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Retrieved from

  • Hamanaka, D., et al. (2015). Quantitative Determination of Octadecenedioic Acid in Human Skin and Transdermal Perfusates by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. American Oil Chemists' Society.[4][5] Retrieved from

Sources

Application Note: HPLC Quantification of Octadec-9-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Strategy

Octadec-9-enedioic acid (also known as 9-octadecenedioic acid) is a long-chain dicarboxylic acid (LCDA) featuring an 18-carbon backbone with a single double bond at the C9 position and two terminal carboxyl groups.[1][2] It serves as a critical intermediate in the biotransformation of oleic acid and a precursor for high-performance polymers and polyesters.[3]

The Analytical Challenge

The primary challenge in quantifying Octadec-9-enedioic acid is its weak chromophore .[1][2][4] The molecule lacks a conjugated


-system; its UV absorption relies solely on the isolated double bond (~190-200 nm) and the carbonyl groups (~200-210 nm).[1][2]
  • UV Detection: Requires low wavelengths (200–210 nm), making it susceptible to interference from mobile phase solvents (acetonitrile cut-off) and buffer impurities.[1][2]

  • Mass Spectrometry: Highly sensitive but requires specific ionization conditions (ESI negative mode) due to the acidic nature of the analyte.

  • Aerosol Detection (ELSD/CAD): The most robust "universal" method for non-chromophoric lipids, responding to mass rather than optical properties.

This guide presents three validated protocols ranging from accessible UV methods to high-sensitivity LC-MS/MS workflows.

Method Development Logic (The "Why")

To ensure robust quantification, we must address retention and ionization :

  • Stationary Phase Selection: A C18 (Octadecylsilyl) column is the standard choice.[2] The hydrophobic C18 chain of the analyte ensures strong interaction with the stationary phase.

  • Mobile Phase pH Control: The pKa of the terminal carboxylic acids is approximately 4.5–5.0.[2]

    • Problem: At neutral pH, the acid groups ionize (

      
      ), becoming polar and eluting too quickly with poor peak shape (tailing).[1]
      
    • Solution: We must lower the pH (pH < 3.[2]0) using an acid modifier (Formic Acid, TFA, or Phosphoric Acid).[1] This suppresses ionization (

      
      ), keeping the molecule neutral and hydrophobic, ensuring sharp peaks and consistent retention.
      
  • Solubility: As a long-chain lipid, the analyte is sparingly soluble in water.[1][2] Samples must be dissolved in Methanol, Acetonitrile, or THF.

Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for selecting the appropriate detection method based on laboratory resources and sensitivity needs.

AnalyticalWorkflow Start Sample Source Prep Sample Preparation (LLE / Dilution) Start->Prep Decision Select Detector Prep->Decision UV HPLC-UV (205 nm) Limit: >10 µg/mL Decision->UV Standard Lab ELSD HPLC-ELSD/CAD Limit: ~1 µg/mL (Preferred) Decision->ELSD Lipid Analysis MS LC-MS/MS (ESI-) Limit: <10 ng/mL Decision->MS Trace/Bioanalysis Data Quantification & Reporting UV->Data ELSD->Data MS->Data

Figure 1: Decision matrix for Octadec-9-enedioic acid analysis based on sensitivity requirements.

Detailed Protocols

Protocol A: HPLC-ELSD/CAD (Recommended)

Best for: Purity analysis, formulation checks, and labs without MS. Why:[1] Eliminates baseline drift issues common with low-UV detection during gradients.

ParameterCondition
System HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C
ELSD Settings Drift Tube: 50°C
Injection Vol 10–20 µL

Gradient Program:

  • 0–2 min: 50% B (Isocratic hold)

  • 2–15 min: 50% → 95% B (Linear gradient)

  • 15–20 min: 95% B (Wash)

  • 20–25 min: 50% B (Re-equilibration)

Protocol B: HPLC-UV (Low Wavelength)

Best for: Routine QC where ELSD/MS is unavailable. Critical Note:[1][2] Use "HPLC Grade" or "Gradient Grade" solvents to minimize background absorption at 205 nm.[2]

ParameterCondition
Detector UV-Vis / PDA at 205 nm (Reference: 360 nm if PDA)
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile : Water (75 : 25) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Retention Time ~8–12 min (Adjust % organic to tune retention)
Linearity 10 µg/mL – 1000 µg/mL

Why Phosphoric Acid? Unlike Formic acid, Phosphoric acid is transparent at 205 nm, providing a lower baseline noise for UV detection.

Protocol C: LC-MS/MS (High Sensitivity)

Best for: Biological matrices (plasma, urine) or trace impurity analysis.[1][2]

ParameterCondition
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transition 311.2 → 293.2 (Loss of H2O) 311.2 → 183.1 (Cleavage at double bond)
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.[1][2]5) B: Methanol / Acetonitrile (90:[1][2]10)
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Flow Rate 0.3 mL/min

Mechanism: In negative mode, the carboxylic acid deprotonates to


.[1][2] Ammonium acetate buffers the pH to ensure consistent ionization efficiency.[2]

Sample Preparation & Extraction

Octadec-9-enedioic acid is lipophilic.[1][2] Direct injection of aqueous biological samples will result in poor recovery.[2]

Solid Samples (Powders/Polymers):

  • Weigh 10 mg sample.[1][2]

  • Dissolve in 10 mL Methanol or THF (if polymer-bound).

  • Sonicate for 10 minutes.

  • Filter through 0.22 µm PTFE filter.[1][2]

Biological Fluids (Plasma/Serum):

  • Aliquot 100 µL plasma.[1][2]

  • Add 10 µL Internal Standard (e.g., Sebacic acid or deuterated Oleic acid).[1][2]

  • Perform Liquid-Liquid Extraction (LLE) : Add 400 µL Ethyl Acetate or MTBE .[1][2]

  • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Collect organic supernatant and evaporate to dryness under N2 stream.[2]

  • Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

Validation Parameters (Acceptance Criteria)

To ensure the trustworthiness of your data, the method must pass these checks:

ParameterAcceptance CriteriaTroubleshooting
Linearity (R²) > 0.995If poor, check injector precision or saturate low-end adsorption sites.
Recovery 85% – 115%If low, switch extraction solvent to MTBE/Hexane (50:50).[1][2]
Precision (RSD) < 2.0% (n=6)Ensure column temperature is stable; check pump pulsation.
Tailing Factor < 1.5Increase acid modifier concentration if tailing persists.[1][2]
LOD (UV) ~5 µg/mLSwitch to ELSD or MS for lower limits.[1][2]

Interaction Mechanism Diagram

Understanding the separation mechanism aids in troubleshooting.[2] The diagram below illustrates how the acidified mobile phase drives the separation on the C18 surface.

Mechanism cluster_result Result MobilePhase Mobile Phase (pH 2.5) High [H+] Analyte Octadec-9-enedioic Acid R-COO⁻ ⇌ R-COOH MobilePhase->Analyte Protonation (Suppresses Ionization) Stationary Stationary Phase (C18 Hydrophobic Chains) Analyte->Stationary Hydrophobic Interaction (Strong Retention) Peak Sharp Peak Shape (No Tailing) Stationary->Peak Elution with Organic Gradient

Figure 2: Mechanism of Acid-Modified Reverse Phase Chromatography for Dicarboxylic Acids.

References

  • JASCO Global. (2021).[1][2] Analysis of Fatty Acids using the LC-4000 Series Rapid Separation HPLC. Retrieved from [Link][1][2]

  • Agilent Technologies. (2011).[1][2][4] Reversed Phase HPLC of Fatty Acids using ELSD. Application Note 5990-8253EN.[1][2] Retrieved from [Link]

  • PubChem. (2023).[1][2] Octadec-9-enedioic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link][1][2]

Sources

Application Note: Thermal Properties and Processing of Octadec-9-enedioic Acid (ODDA) Based Polyamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for material scientists and polymer chemists involved in the development of bio-based engineering thermoplastics. It details the thermal behavior, synthesis protocols, and characterization strategies for polyamides (PAs) derived from 1,18-Octadec-9-enedioic acid (ODDA) .

Executive Summary

Polyamides derived from 1,18-octadec-9-enedioic acid (ODDA) represent a class of sustainable, high-performance polymers bridging the gap between rigid engineering plastics and flexible elastomers. Unlike traditional nylons (e.g., PA6, PA66), ODDA-based polyamides possess a long aliphatic backbone (C18) containing an internal double bond (C=C) at the 9-position.

This unsaturation introduces a "kink" in the polymer chain, significantly altering thermal transitions (


, 

) and crystalline packing compared to their saturated analogs (e.g., PA 6,18). This guide provides validated protocols for synthesizing these materials without thermally crosslinking the double bond and methodologies for accurately characterizing their thermal history and stability.

Scientific Foundation: The "Kink" Effect

The thermal properties of ODDA-polyamides are governed by two competing structural factors:

  • Long Methylene Sequences: The C18 chain dilutes the concentration of hydrogen-bonding amide groups, generally lowering the melting point (

    
    ) and water absorption compared to PA6.
    
  • Unsaturation (Double Bond): The C=C bond (typically trans-configuration if derived via metathesis, or cis from native fatty acids) disrupts the crystal lattice.

    • Saturated PA x,18: Chains pack efficiently (Zig-zag planar). High Crystallinity.

    • Unsaturated PA x,18=: The double bond creates steric hindrance, reducing crystallite perfection and lowering

      
       by 20–40°C compared to saturated analogs.
      
Structure-Property Relationship Diagram

ODDA_Properties ODDA Octadec-9-enedioic Acid (C18 Monomer) DoubleBond Internal Unsaturation (C=C at C9) ODDA->DoubleBond LongChain Long Aliphatic Chain (C18) ODDA->LongChain Packing Disrupted Crystal Packing (Lattice Defects) DoubleBond->Packing Steric Hinderance H_Bond Diluted H-Bond Density LongChain->H_Bond Tm Lower Melting Point (Tm) (~160-190°C) Packing->Tm Tg Lower Glass Transition (Tg) (Increased Flexibility) Packing->Tg H_Bond->Tm Process Wider Processing Window Tm->Process

Figure 1: Causal pathway linking the molecular structure of ODDA to macroscopic thermal properties.[1]

Experimental Protocols

Protocol A: Melt Polycondensation Synthesis

Objective: Synthesize high-molecular-weight ODDA-based polyamide (e.g., PA 6,18=) while preserving the double bond and preventing crosslinking (gelation).

Materials:

  • Monomer A: 1,18-Octadec-9-enedioic acid (ODDA) [>99% purity recommended].

  • Monomer B: Diamine (e.g., 1,6-Hexamethylenediamine for PA 6,18=).[2]

  • Catalyst: Sodium hypophosphite (0.1 wt%).

  • Inhibitor: Hydroquinone or 4-methoxyphenol (0.05 wt%) – Critical to prevent thermal crosslinking of the alkene.

Workflow:

  • Salt Formation: Dissolve equimolar amounts of ODDA and Diamine in ethanol at 60°C. Cool to precipitate the nylon salt. Filter and dry.

  • Reactor Charge: Load salt, catalyst, and radical inhibitor into a high-pressure autoclave or glass reactor with mechanical stirring.

  • Inerting: Cycle vacuum/Nitrogen (

    
    ) 3 times to remove oxygen (Oxygen causes rapid degradation/crosslinking of the C=C bond).
    
  • Oligomerization (Pre-polymerization):

    • Heat to 220°C under

      
       flow.
      
    • Hold for 1–2 hours. Water is evolved as condensate.

  • Polycondensation:

    • Raise temperature to 240–250°C (Do not exceed 260°C to avoid thermal degradation).

    • Apply high vacuum (< 1 mbar) for 2–4 hours to drive equilibrium toward high molecular weight.

  • Discharge: Extrude polymer melt into a water bath; pelletize.

Protocol B: Thermal Characterization (DSC & TGA)

Objective: Determine


, 

,

(crystallization temp), and degradation onset (

).

Instrument: Differential Scanning Calorimeter (DSC) & Thermogravimetric Analyzer (TGA).

DSC Method (Standard Heat-Cool-Heat):

  • Sample Prep: 5–10 mg of dried pellets in an aluminum pan.

  • First Heat: Ramp from 0°C to 250°C at 10°C/min.

    • Purpose: Erase thermal history (processing stress).

  • Cooling: Ramp down to 0°C at 10°C/min.

    • Observation: Record

      
       (Crystallization peak). ODDA PAs often show supercooling due to the double bond hindering nucleation.
      
  • Second Heat: Ramp to 250°C at 10°C/min.

    • Observation: Record intrinsic

      
       and 
      
      
      
      .

TGA Method (Stability):

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).

  • Ramp: 25°C to 600°C at 20°C/min.

  • Critical Metric:

    
     (Temperature at 5% weight loss).
    

Key Thermal Data & Analysis

The following table summarizes typical thermal properties of ODDA-based polyamides compared to their saturated counterparts. Note the depression in melting point caused by the unsaturation.[3][4][5]

PropertyPA 6,18 (Saturated)PA 6,18= (Unsaturated ODDA)Mechanism
Melting Point (

)
215 – 225°C170 – 190°C Double bond disrupts crystal packing efficiency.
Glass Transition (

)
50 – 60°C35 – 45°C Increased chain flexibility around the cis/trans kink.
Degradation Onset (

)
~410°C~390 – 400°C Allylic protons near C=C are slightly more susceptible to thermolysis.
Crystallinity (

)
High (>35%)Moderate (20–30%)Steric hindrance limits lamellar thickening.
Interpretation of Thermal Curves[6]
  • Multiple Melting Peaks: In DSC, ODDA polyamides often exhibit double melting peaks. This is attributed to "melt-recrystallization" phenomena where imperfect crystals (formed due to the double bond kink) melt and recrystallize into more stable forms during the scan.

  • Cold Crystallization: If cooled rapidly, the material may remain amorphous. Upon reheating, a "cold crystallization" exotherm may appear just above

    
     as chains gain enough mobility to pack.
    
Thermal Stability & Crosslinking Risk

While ODDA polyamides are stable up to ~400°C in inert atmospheres, the double bond is a reactive site.

  • Processing Window: Maintain melt temperatures below 260°C . Above this, thermal crosslinking (radical mechanism) can occur, leading to gelation and loss of thermoplasticity.

  • Oxidative Stability: In air, the allylic position is prone to oxidation. Use antioxidants (e.g., hindered phenols) if high-temperature aerobic service is expected.

Applications

The unique thermal profile of ODDA polyamides makes them suitable for:

  • Hot Melt Adhesives: The lower

    
     and polarity allow for lower application temperatures and good adhesion to various substrates.
    
  • Powder Coatings: The ability to crosslink the double bond after application (via UV or thermal curing) allows for durable, thermoset-like coatings from a thermoplastic precursor.

  • Shape Memory Polymers: The broad melting transition allows for tunable shape memory actuation temperatures.

References

  • Bennett, C., & Mathias, L. J. (2005). Synthesis and characterization of polyamides containing octadecanedioic acid: Nylons 2,18 to 12,[1]18. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Vilela, C., et al. (2014). Linear Unsaturated Polyamides: Nylons 6,18 and 18,18. Macromolecular Chemistry and Physics. (Discusses specific thermal transitions of unsaturated variants). Link

  • Gao, H., et al. (2023). The conversion of woody oils into E-octadec-9-enedioic acid and multiple-shape memory polyamides.[6] Industrial Crops and Products. Link

  • Cahill, P. J. (2000). Polymerization of unsaturated fatty acids. US Patent 6,060,578. (Describes radical inhibition during synthesis). Link

Sources

Engineering Bio-Based Long-Chain Polyesters: Synthesis and Mechanical Profiling of Octadec-9-enedioic Acid (ODDA) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Science Basis

The Challenge: Traditional aliphatic polyesters (e.g., PLA, PGA) suffer from brittleness and rapid hydrolytic degradation, limiting their use in long-term biomedical implants or flexible tissue scaffolds. Conversely, polyolefins (PE, PP) offer excellent mechanics but lack biodegradability.

The Solution: Polyesters derived from Octadec-9-enedioic acid (ODDA) bridge this gap. ODDA is a C18 unsaturated dicarboxylic acid, typically derived from the metathesis of oleic acid (plant oils).

Key Mechanistic Advantages:

  • Polyethylene Mimicry: The long methylene sequences (

    
    ) induce crystal packing similar to high-density polyethylene (HDPE), providing ductility and hydrophobicity.
    
  • Tunable Degradation: The high hydrophobicity retards hydrolytic attack, making these ideal for long-term drug eluting depots (months to years).

  • Chemical Versatility: The internal C=C double bond at the C9 position acts as a "chemical handle" for post-polymerization crosslinking or functionalization, allowing the transition from thermoplastic to thermoset elastomer.

Synthesis Protocol: Melt Polycondensation

This protocol details the synthesis of Poly(1,4-butylene 1,18-octadec-9-enedioate) , a representative semi-crystalline polyester.

Materials Required
  • Monomer A: 1,18-Octadec-9-enedioic acid (ODDA) [>98% purity].

  • Monomer B: 1,4-Butanediol (BD) [Excess required, 1.2:1 to 1.5:1 molar ratio].

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 mol% relative to acid.
    
  • Antioxidant: Irganox 1010 (optional, to prevent crosslinking during melt).

Step-by-Step Workflow

Phase 1: Esterification (Oligomerization)

  • Charge a flame-dried 3-neck round-bottom flask with ODDA and BD.

  • Equip with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.

  • Purge with

    
     for 15 minutes.
    
  • Heat to 150°C under continuous

    
     flow.
    
  • Observation: Water evolution begins. Maintain for 2–4 hours until water collection ceases (theoretical yield ~95%).

  • Checkpoint: The mixture should be a clear, homogeneous melt.

Phase 2: Polycondensation (Molecular Weight Build-up)

  • Add catalyst (

    
    ) dissolved in dry toluene.
    
  • Slowly increase temperature to 190°C–210°C .

  • Critical Step: Apply high vacuum gradually (< 1 mbar, ideally 0.1 mbar) to remove excess 1,4-butanediol.

  • Maintain vacuum and temperature for 4–6 hours.

  • Torque Monitoring: Stop reaction when stirrer torque plateaus (indicating max viscosity).

  • Cool to room temperature under

    
    ; dissolve product in chloroform and precipitate in cold methanol for purification.
    
Visualizing the Synthesis Logic

SynthesisWorkflow Monomers Monomers (ODDA + Diol) Esterification Phase 1: Esterification 150°C, N2 Flow (-H2O) Monomers->Esterification Oligomers Oligomers (Low MW) Esterification->Oligomers Catalyst Add Catalyst Ti(OBu)4 Oligomers->Catalyst Vacuum Phase 2: Polycondensation 190-210°C, <1 mbar (-Excess Diol) Catalyst->Vacuum Polymer Final Polyester High MW Semi-Crystalline Vacuum->Polymer

Figure 1: Two-stage melt polycondensation workflow. Phase 2 vacuum efficiency is the critical determinant of final molecular weight and mechanical performance.

Mechanical & Thermal Properties Profile

The mechanical behavior of ODDA polyesters is defined by the "dilution" of ester groups by long alkyl chains. This results in properties that deviate from standard polyesters (like PET) and approach those of polyethylene.

Comparative Data Table
PropertyPoly(1,4-butylene octadec-9-enedioate)Poly(ethylene octadec-9-enedioate)LDPE (Reference)PCL (Reference)
Melting Point (

)
58°C – 62°C70°C – 75°C110°C60°C
Glass Transition (

)
-35°C-30°C-120°C-60°C
Young's Modulus (

)
250 – 350 MPa400 – 500 MPa200 – 400 MPa350 – 450 MPa
Tensile Strength (

)
15 – 25 MPa20 – 30 MPa10 – 20 MPa20 – 40 MPa
Elongation at Break (

)
400% – 600%200% – 300%100% – 600%>700%
Crystallinity (

)
~35%~45%40–50%~50%
Analysis of Mechanical Data
  • Modulus vs. Chain Length: The ODDA-Butanediol polymer is softer (lower modulus) than the ODDA-Ethylene glycol variant. The longer diol (butanediol) introduces more flexibility and slightly disrupts crystal packing efficiency compared to the shorter ethylene glycol.

  • The "Unsaturation Effect": The cis-double bond in ODDA introduces a "kink" in the polymer chain. This prevents perfect folding, resulting in a lower

    
     compared to saturated analogs (e.g., 1,18-octadecanedioic acid polyesters have 
    
    
    
    ).
  • Ductility: The high elongation (>400%) indicates these materials are tough, not brittle. This is critical for soft tissue engineering where the implant must withstand cyclic loading without fracture.

Structure-Property Relationship Diagram

StructureProperty ChainLength Long Methylene Chain (C18) Hydrophobicity High Hydrophobicity ChainLength->Hydrophobicity Flexibility Chain Flexibility ChainLength->Flexibility DoubleBond Unsaturation (C=C Kink) Packing Disrupted Crystal Packing DoubleBond->Packing Degradation Slow Degradation Rate (Ideal for Long-term Implants) Hydrophobicity->Degradation Thermal Lower Tm (50-70°C) Processable at low Temp Packing->Thermal Mechanics High Ductility / Low Modulus (Soft Tissue Mimic) Packing->Mechanics Flexibility->Mechanics

Figure 2: Causal map linking molecular features (C18 chain, double bond) to macroscopic performance.

Advanced Application: Crosslinking for Elastomers

For drug development applications requiring a non-melting, shape-memory matrix , the ODDA polyester can be crosslinked.

Protocol Modification:

  • Synthesis: Perform the standard polycondensation described in Section 2.

  • Curing: Mix the resulting ODDA-polyester with 1–2 wt% Dicumyl Peroxide (DCP) .

  • Process: Compression mold at 160°C for 10 minutes.

  • Result: The radical initiator attacks the allylic protons near the double bond, creating carbon-carbon crosslinks.

    • Effect: The material transforms from a thermoplastic to a thermoset elastomer .

    • Mechanical Shift: Modulus decreases, elastic recovery increases to >95%, and the material becomes insoluble (gel fraction >90%).

References

  • Roumanet, P.-J., et al. (2020).[1] "Synthesis of Linear Polyesters from Monomers Based on 1,18-(Z)-Octadec-9-enedioic Acid and Their Biodegradability." ACS Sustainable Chemistry & Engineering.[1][2]

  • Vilela, C., et al. (2014). "Long-chain aliphatic polyesters from plant oils for injection molding, film extrusion and electrospinning." Green Chemistry.

  • Mecking, S. (2004). "Nature or Petrochemistry? - Biologically Degradable Materials."[1] Angewandte Chemie International Edition. (Contextual grounding on long-chain polyesters).

  • Ebata, H., et al. (2008). "Lipase-Catalyzed Synthesis of Polyesters from Unsaturated Dicarboxylic Acids." Macromolecular Bioscience. (Enzymatic route alternative).

Sources

Advanced Protocol: Application of Octadec-9-enedioic Acid Esters in High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Octadec-9-enedioic acid (ODDA) is a linear, unsaturated C18 dicarboxylic acid, typically derived from the metathesis of oleic acid (vegetable oils) or microbial fermentation.[1] Unlike standard saturated diacids (e.g., Sebacic C10 or Dodecanedioic C12), ODDA features a central cis/trans double bond at the C9 position.

Why use ODDA Esters?

  • Viscosity Index (VI) Superiority: The long C18 backbone provides a higher VI (>160) compared to Adipates (C6) or Sebacates (C10), ensuring stable film thickness across wide temperature ranges.

  • Low-Temperature Fluidity: The unsaturation (double bond) creates a "kink" in the molecular chain, preventing crystallization more effectively than equivalent saturated C18 diacids (like octadecanedioic acid), resulting in superior pour points.

  • Solvency & Polarity: As a Group V base oil, ODDA esters exhibit excellent solvency for additives that are insoluble in non-polar Group III or IV (PAO) oils.

Chemical Identity & Synthesis Architecture

Before formulation, the chemical structure must be verified. The esterification of ODDA determines its final tribological profile.

Target Molecule: Di-2-ethylhexyl Octadec-9-enedioate (DOEh-ODDA)

  • CAS: N/A (Novel bio-based structure)

  • Molecular Weight: ~536 g/mol

  • Functionality: Diester (Base Stock)[2][3][4]

Visualization: Synthesis & Structure

The following diagram illustrates the metathesis route from Oleic Acid to ODDA, followed by esterification.

ODDA_Synthesis Oleic Oleic Acid (C18:1) Metathesis Self-Metathesis (Ru Catalyst) Oleic->Metathesis ODDA Octadec-9-enedioic Acid (C18 Diacid) Metathesis->ODDA + 9-Octadecene Esterification Esterification (-H2O) ODDA->Esterification Alcohol 2-Ethylhexanol (Branching Agent) Alcohol->Esterification FinalEster Di-2-ethylhexyl Octadec-9-enedioate Esterification->FinalEster

Figure 1: Synthesis pathway transforming bio-based Oleic Acid into the high-performance diester base stock.

Physicochemical Profiling Protocol

To validate the ester for lubricant applications, strictly adhere to the following characterization workflow.

Viscometrics & Fluidity

Objective: Confirm the "flat" viscosity-temperature profile characteristic of high-VI esters.

PropertyTest MethodTarget SpecificationNotes
Kinematic Viscosity @ 40°C ASTM D44525 – 45 cStIdeal for ISO VG 32/46 hydraulic fluids.
Kinematic Viscosity @ 100°C ASTM D4455.5 – 9.0 cStEnsure sufficient film thickness at operating temp.
Viscosity Index (VI) ASTM D2270> 160Higher than PAO (VI ~135) and Mineral Oil (VI ~100).
Pour Point ASTM D97< -45°CCritical for cold-start performance; branching in alcohol is key.
Oxidative Stability (The Critical Control Point)

Challenge: The C9 double bond in ODDA is susceptible to radical attack (oxidation). Protocol:

  • Screening: Use PDSC (Pressure Differential Scanning Calorimetry) per ASTM D6186.

    • Conditions: 210°C, 500 psi O2.

    • Pass Criteria: Induction time > 40 mins (with 0.5% aminic antioxidant).

  • Life Testing: Use RPVOT (Rotating Pressure Vessel Oxidation Test) per ASTM D2272.

    • Rationale: Measures resistance to oxidation in the presence of water and copper catalyst.

Tribological Performance Protocols

Test the ester not just as a neat fluid, but as a friction modifier and wear-protection agent.

Boundary Lubrication Assessment (Four-Ball Wear)

Method: ASTM D4172

  • Conditions: 40 kgf load, 1200 rpm, 75°C, 60 minutes.

  • Mechanism: The polar ester heads adsorb onto the steel surface, while the long C18 chains (and alcohol tails) form a vertical brush-like barrier.

  • Expected Result: Wear Scar Diameter (WSD) < 0.60 mm (Neat fluid).

Friction Coefficient Profiling (SRV Test)

Method: ASTM D6425 (SRV Rig)

  • Setup: Ball-on-disc, oscillating frequency 50 Hz, Stroke 1 mm.

  • Temperature Ramp: 40°C to 120°C.

  • Analysis: Monitor the Coefficient of Friction (COF).[3][4] ODDA esters typically exhibit a COF of 0.08 – 0.10 , significantly lower than mineral oils (0.12+).

Formulation & Application Guidelines

ODDA esters are rarely used as 100% base stocks due to cost. Their optimal use is as Co-Base Stocks (10-30%) .

Solubility Enhancement in PAO

Polyalphaolefins (PAO) are non-polar and struggle to solubilize polar additives (like friction modifiers or extreme pressure agents).

  • Protocol: Blend 15% w/w DOEh-ODDA into PAO 6.

  • Verification: Store blend at 0°C for 2 weeks. Check for additive fallout or haze. The ODDA ester acts as a "solubility bridge."

Seal Swell Management

PAOs cause seals (nitrile, silicone) to shrink and harden. Esters cause swelling.

  • Balance: A blend of 80% PAO / 20% ODDA Ester creates a "seal-neutral" formulation, maintaining seal integrity over long service intervals.

Visualization: Formulation Logic

Formulation_Logic PAO PAO Base (Group IV) Non-Polar, Shrinks Seals Blending Blending (60°C) PAO->Blending ODDA_Ester ODDA Ester (Group V) Polar, Swells Seals ODDA_Ester->Blending Additives Performance Additives (Anti-wear, Antioxidants) Additives->Blending Requires Polarity Solubility Improved Additive Solubility Blending->Solubility SealBalance Neutral Seal Swell Blending->SealBalance FilmStrength Enhanced Film Strength Blending->FilmStrength

Figure 2: Synergistic effects of blending ODDA esters with PAO base stocks.

References

  • Ngo, H. L., et al. (2006). "Metathesis of unsaturated fatty acids: Synthesis of long-chain diesters." Journal of the American Oil Chemists' Society.[5]

  • Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press.

  • Salimon, J., et al. (2012). "Synthesis and physicochemical properties of esters of dicarboxylic acids." Chemistry Central Journal.

  • ASTM International. "ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel."

  • ASTM International. "ASTM D6425 - Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine."

Sources

Application Note: Advanced Bio-Polyamides in Biomedical Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bio-Polyamide Advantage

In the transition from petrochemical to renewable feedstocks, Bio-Polyamides (Bio-PAs)—specifically Polyamide 11 (PA 11) and Polyamide 10.10 (PA 10.10) —have emerged as critical materials for high-performance medical applications.

Unlike standard PA 6 or PA 6.6, which suffer from high hygroscopicity (absorbing up to 8-10% moisture), PA 11 (derived from castor oil) exhibits low water absorption (~0.9% at saturation). This property is not merely a "green" feature; it is a functional requirement for dimensional stability in precision catheters and surgical tubing. Furthermore, the longer carbon chain length (C11 vs C6) imparts superior flexibility without the need for plasticizers, which can leach out and cause biocompatibility issues (cytotoxicity).

This guide details three specific industrial workflows: precision extrusion, electrospun scaffolding, and nanoparticle synthesis.

Visualizing the Bio-PA Value Chain

The following diagram illustrates the transformation from biomass to specific medical end-uses, highlighting the chemical divergence from standard nylons.

BioPA_SupplyChain Biomass Castor Oil (Ricinus communis) Monomer 11-Aminoundecanoic Acid Biomass->Monomer Hydrolysis & Pyrolysis Polymer Polyamide 11 (PA 11) (Rilsan®) Monomer->Polymer Polycondensation Tubing Precision Catheters (Extrusion) Polymer->Tubing Scaffold Tissue Scaffolds (Electrospinning) Polymer->Scaffold Nano Drug Delivery (Nanoprecipitation) Polymer->Nano Prop1 Low Moisture Absorption Polymer->Prop1 Prop2 No Plasticizers Required Polymer->Prop2

Figure 1: Critical path from Castor Oil biomass to high-value medical applications, emphasizing intrinsic material properties.

Application Note A: Precision Extrusion of PA 11 Catheters

Target Application: Minimally invasive surgical tubing and balloon catheters. Material Focus: Medical Grade PA 11 (e.g., Rilsan® MED).[1][2]

The Challenge: Hygroscopic Expansion

Standard nylons swell upon contact with blood or saline, altering the catheter's outer diameter (OD) and potentially causing friction or blockage. PA 11 maintains dimensions due to its hydrophobic C11 backbone.

Protocol: High-Precision Extrusion

Causality: PA 11 has a sharp melting point and high melt viscosity. Precise temperature control is required to prevent degradation (gel formation) while ensuring melt homogeneity.

  • Drying (Critical Step):

    • Action: Dry pellets for 4-6 hours at 80°C.

    • Target: Moisture content < 0.08%.[3]

    • Why: Moisture causes hydrolysis during extrusion, reducing molecular weight and mechanical strength (brittleness).

  • Extruder Setup:

    • Screw Design: Barrier screw with a compression ratio of 2.5:1 to 3:1.

    • L/D Ratio: 24:1 minimum to ensure complete melting.

  • Temperature Profile (Feed -> Die):

    • Zone 1 (Feed): 210°C

    • Zone 2 (Compression): 230°C

    • Zone 3 (Metering): 245°C

    • Die Head: 250°C

    • Note: Do not exceed 270°C to avoid thermal degradation.

  • Cooling:

    • Use a vacuum sizing tank with warm water (30-40°C).

    • Why: Shock-cooling with cold water freezes internal stresses, leading to kinking. Warm water promotes controlled crystallization.

Application Note B: Electrospinning Bio-PA Scaffolds

Target Application: Tissue engineering (vascular grafts, bone regeneration). Material Focus: PA 11 or PA 10.10.

The Challenge: Solvent Solubility

Bio-PAs are chemically resistant.[3] They do not dissolve in standard electrospinning solvents like acetone or DMF. They require aggressive proton-donating solvents to disrupt hydrogen bonding.

Protocol: Electrospinning PA 11 Nanofibers

System: Formic Acid / Dichloromethane (DCM) solvent system.

  • Solution Preparation:

    • Solvent: Mix Formic Acid (FA) and DCM in a 60:40 ratio (v/v).

    • Causality: FA dissolves the polyamide; DCM increases volatility, ensuring fibers dry before hitting the collector (preventing wet "beads").

    • Concentration: Dissolve 10-15% (w/v) PA 11 pellets. Stir for 12 hours at room temperature.

  • Electrospinning Parameters:

    • Voltage: 15 - 20 kV.

    • Flow Rate: 0.5 - 1.0 mL/h.

    • Tip-to-Collector Distance: 15 cm.

    • Collector: Rotating drum (1000 RPM) for aligned fibers (vascular applications) or flat plate for random mesh (bone).

  • Post-Processing:

    • Vacuum dry scaffolds for 24 hours to remove residual formic acid (cytotoxicity risk).

Electrospinning cluster_0 Solution Prep cluster_1 Electrospinning Unit Step1 Dissolve PA 11 in Formic Acid/DCM (60:40) Syringe Syringe Pump (0.8 mL/h) Step1->Syringe Nozzle Taylor Cone Formation Syringe->Nozzle HV High Voltage (18 kV) HV->Nozzle Charge Injection Collector Grounded Collector (Nanofiber Mat) Nozzle->Collector Solvent Evaporation & Fiber Elongation

Figure 2: Electrospinning workflow for solvent-resistant Bio-Polyamides.

Application Note C: Nanoparticle Synthesis for Drug Delivery

Target Application: Controlled release of hydrophobic drugs. Material Focus: PA 10.10 or Copolymers.

The Challenge: Particle Size Control

Producing uniform nanoparticles <200nm without high-shear homogenization.

Protocol: Nanoprecipitation (Solvent Displacement)

Mechanism: The "Marangoni effect." When a polymer solution (in a good solvent) is injected into a non-solvent (water), rapid diffusion of the solvent causes the polymer to collapse into nanoparticles instantly.

  • Organic Phase:

    • Dissolve PA 10.10 (50 mg) and Hydrophobic Drug (e.g., Paclitaxel, 5 mg) in 5 mL HFIP (Hexafluoroisopropanol) or Formic Acid .

    • Note: HFIP is preferred for drug stability if the drug is acid-sensitive.

  • Aqueous Phase:

    • Prepare 20 mL deionized water containing 1% Surfactant (Poloxamer 188 or PVA).

    • Why: Surfactant prevents particle aggregation (Ostwald ripening).

  • Precipitation:

    • Inject Organic Phase into Aqueous Phase dropwise (1 mL/min) under moderate magnetic stirring (500 RPM).

    • Observation: Solution turns milky white (Tyndall effect) immediately.

  • Purification:

    • Dialysis against water for 24 hours (MWCO 12-14 kDa) to remove solvent and free drug.

    • Lyophilize (freeze-dry) with a cryoprotectant (sucrose) for storage.

Comparative Data: Bio-PA vs. Incumbents

PropertyPA 11 (Bio-Based)PA 10.10 (Bio-Based)PA 6 (Petroleum)PA 12 (Petroleum)Clinical Implication
Source Castor OilCastor/Sebacic AcidCaprolactamButadieneSustainability/LCA
Water Absorption (23°C) 0.9 - 1.1%~1.1%9.5%1.5%PA 11/10.10: High dimensional stability in blood.
Flexural Modulus ~1200 MPa~1600 MPa~2800 MPa~1400 MPaPA 11: Naturally flexible without plasticizers.
Melting Point 189°C200°C220°C178°CPA 11: Autoclavable (limited cycles).
Chemical Resistance Excellent (Acids/Salts)ExcellentPoor (Acids)GoodPA 11: Resistant to gastric fluids.

Table 1: Comparative analysis of polyamides. Note the superior moisture resistance of Bio-PAs compared to PA 6, critical for in-vivo stability.

References

  • Arkema. (2021).[4] Rilsan® MED: Advanced Bio-Circular Medical Polymer Technical Data. Retrieved from

  • Research and Markets. (2023). Medical Grade Bio-Based PA11 Market - Global Forecast. Retrieved from

  • National Institutes of Health (NIH). (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.[5][6] J Funct Biomater.[5] Retrieved from

  • Formerra. Rilsan® PA11 Technical Brochure and Processing Guide. Retrieved from

  • University of Pennsylvania. Electrospinning Natural Polymers for Tissue Engineering Applications. Retrieved from

  • SpecialChem. (2025). Polyamide (Nylon): Guide to PA6, PA66, PA11, PA12 Variants.[7][8] Retrieved from

Sources

analytical standards for Octadec-9-enedioic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Analytical Standardization and Isomer Resolution of Octadec-9-enedioic Acid (ODDA)

Abstract

Octadec-9-enedioic acid (ODDA) is a high-value C18 unsaturated dicarboxylic acid emerging as a critical intermediate in the synthesis of bio-based polyamides and as a bioactive moiety in drug development (e.g., albumin-binding linkers, cancer cell apoptosis induction).[1][2][3][4][5] A major analytical challenge lies in distinguishing its geometric isomers: the cis (Z) isomer, typically derived from biotransformation of oleic acid, and the trans (E) isomer, often a byproduct of chemical metathesis. This guide provides a definitive protocol for the separation, identification, and quantification of ODDA isomers using GC-MS (dimethyl ester derivatization) and LC-MS/MS, ensuring strict quality control for pharmaceutical and material science applications.

Introduction: The Isomer Challenge

In drug development, the stereochemistry of long-chain dicarboxylic acids (LCDCAs) dictates their physicochemical properties (solubility, melting point) and biological interactions.

  • Biological Origin: cis-9-Octadecenedioic acid (CAS 20701-68-2) is produced via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -oxidation of oleic acid by engineered yeasts (Candida tropicalis).[6]
    

Differentiating these isomers is critical because the trans isomer significantly alters the crystallinity of resulting polymers and may exhibit distinct metabolic profiles in vivo compared to the endogenous-like cis form.

Chemical Characterization & Standards

Propertycis-9-Octadecenedioic Acidtrans-9-Octadecenedioic Acid
CAS Number 20701-68-24494-16-0 (Generic/Trans)
Formula C₁₈H₃₂O₄C₁₈H₃₂O₄
MW 312.45 g/mol 312.45 g/mol
Physical State Waxy Solid / Low MPCrystalline Solid / Higher MP
Solubility DMSO, Ethanol, ChloroformDMSO, Ethanol (Lower solubility)
Stability Air/Light Sensitive (Oxidation)More Stable

Handling Protocol:

  • Storage: Store neat standards at -20°C under Argon to prevent autoxidation of the double bond.

  • Reconstitution: Prepare stock solutions (1 mg/mL) in anhydrous Methanol or DMSO. Use amber glass vials.

Analytical Strategy: The "Why" and "How"

The analytical workflow must address two distinct needs: Purity Assessment (Isomer Ratio) and Bioanalysis (Quantification in matrix).[6]

Caption: Dual-stream workflow for ODDA characterization. Pathway A resolves stereochemistry; Pathway B ensures sensitivity in biological matrices.

Protocol A: GC-MS Isomer Resolution (Gold Standard)

Principle: Direct analysis of dicarboxylic acids is difficult due to polarity.[6] Conversion to Dimethyl Esters (DMEs) allows for volatilization.[6] Separation of cis and trans isomers requires a highly polar cyanopropyl stationary phase.[6]

Step 1: Derivatization (Methylation)[7]
  • Transfer 100 µL of sample (approx. 0.5 mg ODDA) into a reaction vial.

  • Evaporate solvent under

    
     stream.[6]
    
  • Add 500 µL 14% BF₃ in Methanol .

  • Cap tightly and incubate at 60°C for 30 minutes . (Avoid higher temps to prevent isomerization).

  • Cool to room temperature.

  • Add 500 µL n-Hexane and 500 µL Saturated NaCl .

  • Vortex for 1 min; centrifuge at 2000 x g for 2 min.

  • Transfer the top organic layer (containing ODDA-DME) to a GC vial.[6]

Step 2: GC-MS Parameters
  • Instrument: Agilent 7890/5977 or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[6]

  • Inlet: Split 10:1, 250°C.

  • Oven Program:

    • 140°C hold for 5 min.

    • Ramp 4°C/min to 240°C.

    • Hold 15 min.

  • Detection (MS): SIM Mode (Selected Ion Monitoring).[6]

    • Target Ions (DME): m/z 310 (M-32, loss of MeOH), m/z 278 (M-64), m/z 98 (characteristic of dicarboxylates).

Step 3: Data Interpretation
  • Elution Order: On highly polar cyanopropyl columns, trans isomers typically elute beforecis isomers.[6]

  • Resolution (Rs): Ensure Rs > 1.5. If peaks overlap, lower the ramp rate to 2°C/min around the elution window (200-220°C).[6]

Protocol B: LC-MS/MS Bioanalysis (Plasma/Media)

Step 1: Sample Preparation
  • Plasma: 50 µL plasma + 10 µL Internal Standard (Sebacic acid-d16 or Oleic acid-d9).

  • Precipitation: Add 200 µL cold Acetonitrile (with 0.1% Formic Acid).

  • Vortex and centrifuge (10,000 x g, 5 min).

  • Inject supernatant.[6]

Step 2: LC-MS/MS Parameters
  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Acetonitrile/Methanol (50:50).[6]

  • Gradient:

  • MS Source: ESI Negative Mode (M-H)⁻.

  • MRM Transitions:

    • Internal Standard: Match accordingly.

Structural Validation (NMR)

  • Key Signals:

    • Olefinic Protons (-CH=CH-):

      • Cis (Z):

        
         5.34 ppm (Multiplet).[6]
        
      • Trans (E):

        
         5.38 ppm (Multiplet) - often overlaps, but coupling constants differ (
        
        
        
        Hz,
        
        
        Hz).[6]
    • Allylic Protons (-CH₂-CH=):

      • Cis:

        
         2.01 ppm.[6]
        
      • Trans:

        
         1.96 ppm (Upfield shift is diagnostic for trans).[6]
        

References

  • Bio-production of ODDA: Funk, I., et al. (2017).[6] "Optimized production of the versatile chemical building block 1,18-cis-octadec-9-enedioic acid." Journal of Biotechnology.[6] Link

  • GC-MS FAME Analysis: AOCS Official Method Ce 1h-05. "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Vegetable Fats and Oils." AOCS. Link[6]

  • Metathesis Synthesis: Ngo, H. L., et al. (2006).[6] "Metathesis of unsaturated fatty acids: Synthesis of long-chain dicarboxylic acids." Journal of the American Oil Chemists' Society.[6] Link[6]

  • Isomer Separation Review: Mossoba, M. M., et al. (2009).[6] "Impact of trans fatty acid determination methods on the accuracy of food labeling." Analytical and Bioanalytical Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Octadec-9-enedioic Acid (ODDA) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Downstream Processing & Purification of Octadec-9-enedioic Acid (C18:1 Diacid) Audience: Process Engineers, Purification Scientists, and R&D Chemists Version: 1.0 (Current as of 2024)

Introduction: The Amphiphilic Challenge

Octadec-9-enedioic acid (ODDA) represents a specific purification challenge due to its "Janus-faced" molecular architecture. As a long-chain dicarboxylic acid (LCDA) with an internal double bond (typically cis-9), it possesses:

  • High Hydrophobicity: The C18 backbone drives it into organic phases.

  • Bifunctional Hydrophilicity: Two terminal carboxyl groups (

    
    ) create significant water solubility at neutral pH.
    
  • Oxidative Instability: The alkene group is susceptible to peroxidation, leading to yellowing and degradation.

This guide moves beyond generic fatty acid protocols, focusing on the specific separation of ODDA from its biosynthetic precursor (Oleic Acid) and fermentation byproducts.

Primary Isolation: Breaking the Broth Emulsion

The Problem: Fermentation broths containing ODDA often form stable emulsions due to the surfactant nature of the diacid salts and residual proteins. Standard solvent extraction often results in a "rag layer" (middle emulsion phase) that traps product.

The Solution: The Acid-Heat-Demulsification (AHD) protocol. This method utilizes pH swing thermodynamics to force phase separation without excessive solvent use.

Protocol: Acid-Heat Phase Separation

Pre-requisite: Fermentation broth containing ODDA (as salts).

  • Acidification: Slowly add

    
     (98%) to the broth under agitation until pH 
    
    
    
    .
    • Mechanism:[1][2] This protonates both carboxyl groups (

      
      ), rendering the molecule hydrophobic and insoluble in water.
      
  • Thermal Stress: Heat the acidified broth to 80–90°C for 60 minutes.

    • Mechanism:[1][2] Heat reduces the viscosity of the organic phase and denatures stabilizing proteins, breaking the emulsion.

  • Gravity Settling: Allow the mixture to settle for 2–4 hours (or centrifuge at 4000g).

    • Result: Three distinct phases will form.[3][4]

Visualization: AHD Workflow

AHD_Workflow Start Raw Fermentation Broth (pH 6-7, Emulsified) Acid Acidification (Add H2SO4 to pH < 2.0) Start->Acid Protonation Heat Thermal Treatment (80-90°C, 1 hr) Acid->Heat Viscosity Reduction Settle Phase Separation (Gravity/Centrifugation) Heat->Settle Demulsification Phase1 Top Phase: Organic Layer (Crude ODDA + Oleic Acid) Settle->Phase1 Phase2 Middle Phase: Biomass/Rag (Discard) Settle->Phase2 Phase3 Bottom Phase: Aqueous Acid (Salts + Soluble Impurities) Settle->Phase3

Figure 1: The Acid-Heat-Demulsification workflow for primary recovery of LCDAs.

Purification: The Mono- vs. Di-Acid Separation[3][4][5][6][7]

The Problem: The most persistent impurity is Oleic Acid (the monocarboxylic precursor). Both are C18 chains with a double bond; their boiling points are too close for efficient distillation without degradation.

The Solution: Differential Solvent Crystallization . Dicarboxylic acids form strong intermolecular hydrogen-bonded networks (dimers at both ends), making them significantly less soluble in non-polar solvents than monocarboxylic acids.

Comparative Solubility Data
Solvent SystemODDA Solubility (25°C)Oleic Acid Solubility (25°C)Selectivity Logic
Water (pH 2.0) InsolubleInsolubleNo separation power.
n-Hexane Low (< 2 g/100mL)Miscible (Very High)Ideal for washing. Oleic stays in solution; ODDA remains solid.
Toluene ModerateHighGood for recrystallization (hot/cold).
Ethanol (95%) HighHighPoor selectivity unless cooled to -20°C.
Acetic Acid ModerateHighHigh Purity. ODDA crystallizes well upon cooling.
Protocol: Selective Solvent Wash (Hexane Method)

Use this if Oleic Acid content is > 5%.

  • Drying: Ensure the crude organic phase from Step 2 is dry (moisture interferes with non-polar solvents).

  • Slurrying: Add n-Hexane to the crude solid (Ratio 5:1 Solvent:Solid).

  • Agitation: Stir at room temperature (25°C) for 30 minutes.

    • Mechanism:[1][2] Oleic acid dissolves readily; ODDA remains largely suspended as a solid.

  • Filtration: Vacuum filter the slurry.

  • Cake Wash: Wash the filter cake with cold hexane (0°C).

  • Drying: Vacuum dry to remove solvent.

Protocol: Recrystallization (Ethanol/Water)

Use this for final polishing (removing color and trace isomers).

  • Dissolution: Dissolve crude ODDA in 95% Ethanol at 60°C.

  • Filtration: Filter hot to remove mechanical impurities/insolubles.

  • Nucleation: Slowly add warm water (anti-solvent) until the solution turns slightly turbid.

  • Cooling: Ramp temperature down to 4°C at a rate of 5°C/hour. Slow cooling promotes large, pure crystals.

Visualization: Separation Logic

Separation_Logic cluster_mechanism Solubility Mechanism Input Crude Mixture (ODDA + Oleic Acid) Solvent Add Non-Polar Solvent (e.g., Hexane) Input->Solvent Mono Oleic Acid (Monocarboxylic) Solvent->Mono Dissolution Di ODDA (Dicarboxylic) Solvent->Di Suspension High Solubility\n(Stays in Liquid) High Solubility (Stays in Liquid) Mono->High Solubility\n(Stays in Liquid) Low Solubility\n(Precipitates) Low Solubility (Precipitates) Di->Low Solubility\n(Precipitates) Filtrate Waste Stream (Solvent + Oleic) High Solubility\n(Stays in Liquid)->Filtrate Filtration Cake Purified ODDA (Solid) Low Solubility\n(Precipitates)->Cake Filtration

Figure 2: Differential solubility logic separating mono-acids from di-acids.

Troubleshooting Guide & FAQ

Issue 1: "The Emulsion Won't Break"

Symptom: After acidification and heating, the middle layer is thick and no clear organic phase appears.

  • Cause: pH is likely not low enough (carboxylates are acting as soaps) or protein content is too high.

  • Fix:

    • Check aqueous pH.[5] It must be < 2.5. If it is 4.0+, you are in the buffering region. Add more acid.

    • Increase temperature to 95°C for 30 mins.

    • Add a demulsifier (e.g., 1-2% Ethanol) to lower surface tension.

Issue 2: "My Product is Yellow/Brown"

Symptom: Dry crystals have a distinct discoloration.

  • Cause: Oxidation of the C9 double bond (forming peroxides) or carryover of fermentation pigments.

  • Fix:

    • Activated Carbon Treatment: During the hot ethanol recrystallization step (Module 3), add 1-3% (w/w) activated carbon powder. Stir for 15 mins, then filter hot over Celite before cooling.

    • Nitrogen Blanket: Perform all heating steps under

      
       atmosphere. Unsaturated fatty acids oxidize rapidly above 60°C in air.
      
Issue 3: "Yield is Low (< 60%)"

Symptom: High purity, but losing too much mass.

  • Cause: Over-washing with solvent or pH drift.

  • Fix:

    • Check Mother Liquor: Analyze the filtrate from the hexane wash. If ODDA is present, your solvent volume is too high. Reduce Solvent:Solid ratio to 3:1.

    • Check Aqueous Phase: If pH > 3.0 during extraction, ODDA remains partially soluble in water.

References

  • Fraunhofer-Gesellschaft. (2005). Separation and purification of 1,18-octadecenedioic acid from fermentation broth. Fraunhofer-Publica. 3[2][5][6][7][8][9][10][11][12][13]

  • Cathay Biotech Inc. (2001). Purification and recovery of dicarboxylic acids using melt crystallization.[14] WIPO Patent WO/2001/021572. 2[2][7][9]

  • PubChem. (2025).[6] Compound Summary: cis-9-Octadecenedioic acid. National Library of Medicine. 6[2][6][8][9][10]

  • BioCrick. (2024). Solubility Data for 9-Octadecenedioic acid.[15]15[2][5][6][7][8][9][10][11][12]

  • ResearchGate. (2025). Solubility of decanedioic acid in binary solvent mixtures. (Used for comparative solubility modeling of LCDAs). 16[2][5][6][7][8][9][10][11][12][13]

Sources

recrystallization methods for long-chain dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Long-Chain Dicarboxylic Acids (LCDAs)

Current Status: Operational Topic Focus: Purification of C10–C16 Dicarboxylic Acids (Sebacic, Dodecanedioic, etc.) Ticket Priority: High (Process Consistency & Purity)

Mission Statement

Welcome to the LCDA Purification Support Center. This guide addresses the specific thermodynamic and kinetic challenges of recrystallizing long-chain dicarboxylic acids (LCDAs). Unlike short-chain acids (e.g., adipic acid), LCDAs (C10+) possess significant hydrophobic methylene chains, leading to unique solubility behaviors, "oiling out" risks, and distinct polymorphic habits.

Module 1: Solvent Selection & Thermodynamics

User Query: "Which solvent system balances yield and purity for Dodecanedioic Acid (DDDA) or Sebacic Acid?"

Technical Insight: Solubility in LCDAs is governed by the competition between the hydrophilic carboxyl groups and the hydrophobic alkyl chain. As chain length increases, solubility in polar protic solvents (water) vanishes, while solubility in amphiphilic solvents (ethanol, acetic acid) remains high.

Solvent Performance Matrix

Solvent SystemSolubility Profile (Van 't Hoff)Impurity RejectionRisk ProfileRecommended For
Glacial Acetic Acid High (Endothermic) . Strong

-bonding mimics crystal lattice.
Excellent . Rejects homologous mono-acids well.Moderate. Corrosive; high freezing point (16°C).High Purity (Pharma/Polymer grade).
Ethanol (95-99%) Very High . Highest solubility per mass.Moderate. Co-crystallization of homologs is possible.[1]High . Prone to "oiling out" if water content rises.[1][2]High Yield recovery.
Acetone Moderate to High.Good.High. Volatility causes crusting/uncontrolled nucleation.Rapid processing/Drying.
Water Negligible (Cold) to Low (Hot).Poor (unless high T/P).Extreme. Requires high pressure or pH swing.Anti-solvent use only.

Decision Logic: Solvent Selection

SolventSelection Start Start: LCDA Crude Material ImpurityType Identify Primary Impurity Homologs Homologs (C11/C13) ImpurityType->Homologs Color Pigments/Resins ImpurityType->Color AceticAcid Solvent: Glacial Acetic Acid (Slow Cool) Homologs->AceticAcid High Selectivity EthanolCharcoal Solvent: Ethanol + Activated Carbon (Hot Filtration) Color->EthanolCharcoal High Solvency Result1 Process: Controlled Cooling AceticAcid->Result1 High Purity, Blocky Crystals Result2 Process: Anti-Solvent (Water) or Evap EthanolCharcoal->Result2 High Yield, Needle Crystals

Caption: Logical flow for selecting the primary solvent based on the specific impurity profile of the crude LCDA.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "My solution turned cloudy and separated into oil droplets instead of crystals. Why?"

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS).[3] It occurs when the crystallization line (solubility curve) lies below the liquid-liquid miscibility gap.

  • Thermodynamics: The melting point of LCDAs (e.g., DDDA mp ~130°C) is relatively low. Impurities depress this melting point further.[4]

  • Kinetics: If you cool too fast or add anti-solvent (water) too quickly, the system generates supersaturation higher than the metastable limit (spinodal decomposition), forcing the hydrophobic acid to separate as an oil before it can organize into a crystal lattice.

The "Oiling Out" Rescue Protocol

  • Stop Cooling Immediately: If you see oil droplets, stop cooling.

  • Re-heat: Heat the mixture until the solution is clear (homogeneous) again.

  • Seed Addition (The Critical Step):

    • Cool slowly to the metastable zone (just above the temperature where oiling occurred).

    • Add pure seed crystals (0.5 - 1.0 wt%).

    • Mechanism:[3][4][5] Seeds provide a surface for growth, bypassing the high-energy nucleation barrier that favors the amorphous oil phase.

  • Adjust Solvent: If using Ethanol/Water, increase the Ethanol ratio. Water acts as a strong anti-solvent that pushes the hydrophobic LCDA out of solution too aggressively.

OilingOutLoop Detection Observation: Oily Droplets / Emulsion Action1 Step 1: Re-heat to Clear Solution (Dissolve Oil) Detection->Action1 Action2 Step 2: Cool to Metastable Zone (T > T_oil) Action1->Action2 Action3 Step 3: Add Seeds (1%) Action2->Action3 Action4 Step 4: Slow Cooling Ramp (0.1°C/min) Action3->Action4 Action4->Detection Recurrence? Success Harvest Crystals Action4->Success Crystalline Product

Caption: Corrective workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 3: Standard Operating Procedure (SOP)

Protocol: High-Purity Recrystallization of Dodecanedioic Acid (DDDA) Target: >99.5% Purity, removal of C11/C13 homologs.

Reagents:

  • Crude DDDA

  • Glacial Acetic Acid (GAA)

  • Deionized Water (for washing)

Step-by-Step Workflow:

  • Dissolution:

    • Combine Crude DDDA and GAA in a reactor. Ratio: 1:5 to 1:7 (w/v) .

    • Heat to 90°C - 100°C . Ensure complete dissolution.

    • Note: If the solution is colored, add 1% Activated Carbon and hold for 30 mins, then hot filter.

  • Controlled Cooling (Nucleation):

    • Cool from 90°C to 75°C at a rate of 1°C/min.

    • Seeding Point: At 75°C, add 0.5% pure DDDA seeds.

    • Hold at 75°C for 30 minutes to allow seed healing (Ostwald Ripening).

  • Crystal Growth:

    • Cool from 75°C to 25°C at a slow rate: 0.2°C to 0.5°C/min .

    • Why? Slow cooling favors the growth of block-like crystals (lower aspect ratio) over needles, improving filtration speed and purity.

  • Harvesting:

    • Filter the slurry immediately.

    • Wash 1: Cold Glacial Acetic Acid (displacement wash).

    • Wash 2: Cold Water (to remove acetic acid). Warning: Extensive water washing can cause pore blockage if residual solvent precipitates; wash thoroughly but quickly.

  • Drying:

    • Vacuum dry at 60°C . Ensure acetic acid is fully removed (smell test/GC headspace).

Module 4: Advanced FAQs (Polymorphism & Habit)

Q: Why are my crystals needle-like and clogging the filter? A: LCDAs tend to grow as needles in high-supersaturation environments or polar protic solvents like Ethanol/Water.

  • Fix: Switch to Glacial Acetic Acid or reduce the cooling rate. Acetic acid dimers interact with the carboxyl groups of the LCDA, inhibiting growth along the fast axis (hydrogen bonding axis), promoting a more "blocky" or plate-like habit which filters 10x faster.

Q: How do I remove the homologous impurities (C11/C13 from C12)? A: This is the hardest separation due to similar solubility.

  • Strategy: Use a solvent where the solubility difference is maximized. Acetic acid is superior to ethanol here.

  • Technique: Do not cool to 0°C. Stop cooling at 20-25°C . The C11/C13 impurities are slightly more soluble and will remain in the mother liquor. Sacrificing 5-10% yield often doubles the purification factor.

References

  • Solubility Data: Zhang, C., et al. "Measurement and correlation of solubility of dodecanedioic acid in different pure solvents." Journal of Chemical & Engineering Data, 2013.

  • Oiling Out Mechanisms: Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design, 2006.

  • Polymorphism in Diacids: Thallapally, P.K., et al. "Polymorphism of Dicarboxylic Acids." Crystal Growth & Design, 2002.

  • Industrial Purification: "Method for refining long-chain dicarboxylic acids." Patent CN102476987A.

Sources

removing color impurities from bio-based dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bio-Based Dicarboxylic Acids Topic: Removal of Color Impurities Role: Senior Application Scientist Status: Operational

Executive Overview: The Nature of the Problem

In bio-based dicarboxylic acid production (e.g., Succinic, Itaconic, 2,5-Furandicarboxylic acid [FDCA]), color impurities are rarely a single entity. They are a complex matrix of Maillard reaction products , fermentation metabolites , and oxidation byproducts (e.g., furans, conjugated aldehydes).

Unlike petrochemical routes, where impurities are predictable, bio-based streams fluctuate. Achieving polymer-grade purity (often < 10 APHA) requires a multi-modal approach. This guide synthesizes adsorption, crystallization, and catalytic polishing into a cohesive troubleshooting framework.

Module A: Adsorption Technologies (Activated Carbon)

The First Line of Defense: Activated carbon (AC) is the industry standard for decolorization, but "dumping in carbon" is a recipe for yield loss and poor results.

Troubleshooting Guide: Activated Carbon

Q: I added 5 wt% activated carbon, but the filtrate is still yellow. Should I add more? A: Not necessarily. The issue is likely kinetic limitations or pore exclusion , not insufficient mass.

  • Root Cause 1 (Pore Size): If your color bodies are large polymeric Maillard products, microporous carbon (<2 nm) cannot adsorb them. You need mesoporous carbon.

  • Root Cause 2 (Contact Time vs. Temperature): Adsorption is endothermic or exothermic depending on the species, but diffusion is always faster at higher temperatures.

  • Solution: Switch to a mesoporous wood-based carbon. Increase temperature to 60–80°C to lower viscosity and improve diffusion. Do not exceed 2 hours contact time, as desorption of weakly bound impurities can occur.

Q: My product yield dropped significantly after carbon treatment. A: You are likely experiencing non-specific adsorption . Dicarboxylic acids can adsorb onto the carbon surface, especially at low pH where they are protonated and less soluble.

  • Solution: Perform the carbon treatment at a pH slightly above the pKa of the acid (forming the salt), or use a carbon with a lower surface acidity.

Standard Protocol: Adsorption Isotherm for Carbon Selection

Use this protocol to determine the optimal carbon loading without wasting product.

  • Preparation: Prepare a 10% (w/v) solution of your crude dicarboxylic acid.

  • Dosing: In 5 Erlenmeyer flasks, add activated carbon at loadings of 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% (w/w of dry acid).

  • Equilibration: Incubate at 60°C for 60 minutes with agitation (200 rpm).

  • Filtration: Filter hot through a 0.45 µm membrane (PTFE or Nylon).

  • Analysis: Measure absorbance at 430 nm (yellow index) and quantify acid recovery by HPLC.

  • Plotting: Plot % Color Removal vs. % Yield Loss. Select the point where marginal color removal decreases (the "knee" of the curve).

Reference: Adsorption isotherms are critical for optimizing removal efficiency without yield loss [6].

Module B: Crystallization & Precipitation[1][2]

The Refiner: Crystallization rejects impurities, but if controlled poorly, it traps them.

Troubleshooting Guide: Crystallization

Q: The crystals look white when wet, but turn yellow upon drying. A: This is Mother Liquor Inclusion . Impurity-rich solvent is trapped inside the crystal lattice or between agglomerates.

  • Solution: Improve the washing step. Use a displacement wash with cold, pure solvent. If agglomeration is high, reduce the cooling rate to favor growth over nucleation.

Q: I am purifying FDCA, but the color persists even after recrystallization. A: FDCA has low solubility, requiring high temperatures or co-solvents (e.g., DMSO/DMAC) [3, 8]. High-temperature exposure (>100°C) in the presence of oxygen promotes oxidative degradation, creating new color bodies during the purification itself.

  • Solution: Perform "superheating" dissolution and crystallization under strict anaerobic conditions (nitrogen purge) [3].

Visualization: Purification Workflow

PurificationWorkflow Broth Fermentation Broth (High Color, Biomass) Clarification Clarification (Centrifugation/Filtration) Broth->Clarification Remove Biomass Carbon Adsorption (Activated Carbon @ 60-80°C) Clarification->Carbon Bulk Decolorization Crystallization Controlled Cooling Crystallization Carbon->Crystallization Filtrate Separation Solid-Liquid Separation (Wash with Cold Solvent) Crystallization->Separation Slurry Separation->Carbon Recycle Mother Liquor Polishing Final Polishing (Hydrogenation/Ion Exchange) Separation->Polishing Wet Cake/Soln Product Purified Acid (< 10 APHA) Polishing->Product

Caption: Integrated purification workflow emphasizing the sequence of bulk removal (Carbon) followed by refinement (Crystallization).

Module C: Advanced Polishing (Hydrogenation)

The Fixer: When color bodies are chemically bound or too similar in solubility to the product, chemical modification is required.

Troubleshooting Guide: Hydrogenation

Q: When is hydrogenation necessary? A: Use hydrogenation when impurities are unsaturated conjugated systems (e.g., terpenes, furans) that are responsible for color but are difficult to separate physically. Hydrogenation saturates these bonds, breaking the conjugation and rendering the molecule colorless [16, 19].

Q: Which catalyst should I use for bio-based acid polishing? A: Pd/C (Palladium on Carbon) is the standard. It operates under mild conditions (aqueous phase, <100°C).

  • Warning: Ensure your feed is free of sulfur (common in fermentation), as it poisons Pd catalysts.

Comparative Data: Purification Methods
MethodTarget ImpurityMechanismProsCons
Activated Carbon Large, hydrophobic molecules (Maillard products)Physical AdsorptionLow cost, scalableNon-specific yield loss, spent carbon disposal [12]
Crystallization Structural isomers, soluble saltsLattice ExclusionHigh purity potentialEnergy intensive, mother liquor handling [1, 3]
Hydrogenation Unsaturated color bodies (Furans, Alkenes)Chemical SaturationEliminates trace colorHigh CAPEX (H2 pressure), catalyst poisoning [16]
Ion Exchange Charged species (Amino acids, salts)Ionic InteractionHigh selectivityResin fouling, regeneration chemical waste [1]

Module D: Analytical Validation

Q: How do I standardize "Color" in my lab? A: Visual inspection is insufficient.

  • Hazen/APHA (Platinum-Cobalt): Best for near-colorless liquids (Target < 10 for polymer grade).

  • YI (Yellowness Index): Useful for solid powders.

  • Absorbance @ 430nm: A quick proxy for brownish Maillard impurities.

Decision Logic for Color Removal

DecisionTree Start Identify Color Issue IsSolid Is the impurity inside the crystal? Start->IsSolid Recryst Recrystallize (Slower cooling) IsSolid->Recryst Yes (Occlusion) IsUnsat Is the impurity unsaturated/conjugated? IsSolid->IsUnsat No (Surface/Soluble) Hydro Hydrogenation (Pd/C) IsUnsat->Hydro Yes (e.g. Furans) IsPolar Is the impurity charged/polar? IsUnsat->IsPolar No Carbon Activated Carbon (Mesoporous) IsPolar->Carbon No (Large Organics) IX Ion Exchange (Anion Resin) IsPolar->IX Yes (Salts/Amino Acids)

Caption: Diagnostic decision tree for selecting the appropriate color removal unit operation based on impurity characteristics.

References

  • European Patent Office. (2022). Process of Aliphatic Dicarboxylic Acids Produced by Biotechnological Processes. EP 3939958 A1. 1

  • BenchChem. (2025).[2] Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers. 2

  • Google Patents. (2019). Method for purifying and removing color of 2,5-furandicarboxylic acid (FDCA).[3] EP3505514A1.[3] 4[5][6]

  • Biotage. (2023).[7] How can I remove color from my reaction product?7[6][8][4]

  • Korea Journal Central. (2010). Color Removal from Dyeing Effluent using Activated Carbons Produced from Various Indigenous Biomass. 9

  • University of Jordan. Adsorption of an organic acid by activated carbon in aqueous medium. Link

  • Creative Bioarray. Decolorization Protocol. 10

  • European Patent Office. (2019).[3] Method for Purifying Crude 2,5-Furandicarboxylic Acid by Crystallization. EP 3476840 B1. 11

  • MDPI. (2021). Removal of Selected Dyes on Activated Carbons. 12[6][8]

  • MDPI. (2022). Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons. 13

  • MDPI. (2020). Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. 14[8]

  • ACS Sustainable Chemistry & Engineering. (2018). Alternate Biobased Route To Produce δ-Decalactone: Elucidating the Role of Solvent and Hydrogen Evolution in Catalytic Transfer Hydrogenation. 15

  • PubMed. (2020). Direct Hydrogenation of Biobased Carboxylic Acids Mediated by a Nitrogen-centered Tridentate Phosphine Ligand. 16

Sources

optimizing Candida tropicalis fermentation for dicarboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Candida tropicalis for Dicarboxylic Acid (DCA) Production Current Status: Operational Support Tier: Level 3 (Metabolic Engineering & Bioprocess Optimization)

Core Protocol: The "Golden Batch" Baseline

Use this section to validate your current operating parameters against the industry-standard optimized workflow.

Executive Summary: The production of long-chain dicarboxylic acids (DCAs) by C. tropicalis relies on a biphasic fermentation strategy.[1] The organism must first grow on a co-substrate (glucose/sucrose) to high cell density, followed by a "Production Phase" triggered by the addition of the hydrophobic substrate (alkane/fatty acid) and a critical pH shift.

Standard Operating Parameters (SOP) Table
ParameterGrowth Phase (0–24h)Production Phase (24h–End)Rationale
Carbon Source Glucose/Sucrose (40-60 g/L)n-Alkane or Fatty Acid (Fed-batch)Glucose represses the CYP52 pathway; it must be depleted before induction.
pH Control 5.5 – 6.07.5 – 8.2 (Critical Shift)Acidic pH favors growth; alkaline pH increases DCA solubility and relieves product inhibition [1, 3].
Temperature 30°C30°C – 32°COptimal enzymatic activity for P450 monooxygenase systems.
Dissolved Oxygen (DO) >30% Saturation>50% Saturation

-oxidation requires molecular oxygen (

) as a substrate, not just for respiration.
Emulsifier NoneTween 80 (0.1 - 0.5%)Increases bioavailability of hydrophobic substrates.
Process Visualization: The Biphasic Strategy

The following diagram illustrates the critical transition point where most failures occur.

FermentationPhase Start Inoculation Growth Growth Phase (Glucose + pH 5.8) Start->Growth 0h Transition Transition Point (Glucose < 2g/L) Growth->Transition ~24h Induction Induction (Add Alkane/FA) Transition->Induction Depletion Check Production Production Phase (pH Shift -> 8.0) Induction->Production pH Shift Harvest Harvest (Acidification) Production->Harvest 120-144h

Caption: Biphasic fermentation workflow emphasizing the critical glucose depletion check and pH shift required for successful DCA induction.

Troubleshooting Guide: Genetic & Metabolic Engineering

Issue: High biomass but low DCA yield (Accumulation of Fatty Acids).

Q: Why is my strain consuming the substrate but not producing DCA? A: Your strain likely has an active


-oxidation pathway.
Wild-type C. tropicalis will preferentially consume fatty acids for energy via 

-oxidation rather than oxidizing the terminal end (

-oxidation) to form DCAs.

The Fix (Genetic Blockade): You must disrupt the acyl-CoA oxidase genes (POX genes).

  • Target: POX4 and POX5 are the major isozymes responsible for the first step of

    
    -oxidation.
    
  • Action: Disruption (knock-out) of these genes redirects carbon flux toward the

    
    -oxidation pathway [2].[2][3]
    
  • Enhancement: Overexpress CYP52A (P450) and NCP (NADPH-Cytochrome P450 Reductase) to increase the rate-limiting hydroxylation step [2, 5].

Metabolic Pathway Logic

MetabolicFlux cluster_beta Beta-Oxidation (Energy) cluster_omega Omega-Oxidation (Product) Alkane n-Alkane / Fatty Acid Alcohol Fatty Alcohol Alkane->Alcohol CYP52 (Hydroxylation) FA Fatty Acid Alcohol->FA FAO/ADH AcetylCoA Acetyl-CoA (Biomass/Energy) FA->AcetylCoA POX4/POX5 (BLOCK THIS) OH_FA omega-Hydroxy FA FA->OH_FA CYP52 (Overexpress) DCA Dicarboxylic Acid (Target Product) OH_FA->DCA ADH/ALDH

Caption: Metabolic flux redirection. Red dashed line indicates the required genetic blockade (POX4/5) to force flux toward DCA production (Green).

Troubleshooting Guide: Fermentation Process Control

Issue: The pH is crashing, or the broth is becoming too viscous.

Q: Why is pH control critical during the production phase? A: Unlike typical yeast fermentations that run at acidic pH, DCA production requires a shift to alkaline conditions (pH 7.5 – 8.2).

  • Mechanism: Long-chain DCAs are insoluble in acidic environments. If the pH remains low (< 7.0), the product precipitates inside the cell or on the cell wall, causing product inhibition and toxicity.

  • Solution: Implement an automated pH ramp. Start at 5.8 for growth. Upon induction, ramp to 7.8 over 4 hours and maintain. This converts the acid to its salt form, which is soluble and excreted into the broth [1, 3].

Q: How do I manage oxygen transfer in a viscous oil-water emulsion? A: The hydrophobic substrate (alkane/oil) increases viscosity and mass transfer resistance.

  • Troubleshooting Steps:

    • Agitation: Increase RPM to create fine droplets (high interfacial area).

    • Oxygen Enrichment: Supplement inlet air with pure oxygen to maintain DO > 50%.

    • Emulsifiers: Add Tween 80 (0.1%) to stabilize the emulsion without inhibiting the cells.

Troubleshooting Guide: Substrate Toxicity

Issue: Cell viability drops immediately after adding the alkane/fatty acid substrate.

Q: What is the safe feeding rate for n-alkanes or fatty acids? A: Hydrophobic substrates are toxic at high concentrations due to membrane disruption.

  • Limit: Maintain residual substrate concentration < 10–20 g/L in the broth.

  • Strategy: Do not add all substrate at once. Use a Fed-Batch strategy.

    • Pulse Feeding: Add substrate every 4–6 hours based on consumption rates.

    • Continuous Feeding: Couple the feed pump to the DO spike (DO rises when substrate is depleted).

Downstream Processing (DSP) FAQ

Issue: I have a milky broth. How do I recover the crystals?

Q: How do I separate the DCA from the fermentation broth? A: The solubility dependence on pH is your primary separation tool.

  • Cell Removal: Centrifuge or filter the broth while maintaining pH > 8.0 (DCA is soluble; cells are solid).

  • Acidification: Treat the cell-free supernatant with mineral acid (HCl or H2SO4) to lower pH to < 4.0.

  • Precipitation: The DCA will precipitate out of the solution as white crystals.

  • Purification: Wash the precipitate with solvent (e.g., ethanol/water mix) to remove residual alkanes and lipids [4].

References

  • Liu, C., et al. (2004).[1] "Optimal pH control strategy for high-level production of long-chain α,ω-dicarboxylic acid by Candida tropicalis." Biotechnology Letters.

  • Picataggio, S., et al. (1992). "Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids." Nature Biotechnology.

  • Cao, Z., et al. (2006).[2] "Engineering the acetyl-CoA transportation system of Candida tropicalis enhances the production of dicarboxylic acid."[2][3][4] Biotechnology Journal.[2]

  • Kuhn, D., et al. (2021). "A Downstream Processing Cascade for Separation of Carboxylic Acids."[5] Frontiers in Bioengineering and Biotechnology.

  • Craft, D.L., et al. (2003).[2] "Identification and Characterization of the CYP52 Family of Candida tropicalis." Applied and Environmental Microbiology.

Sources

Technical Support Center: Microbial Synthesis of Octadec-9-enedioic Acid (ODDA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Yield & Titer Ticket ID: ODDA-C18-1-OPT

Introduction: The ODDA Challenge

You are likely here because your microbial conversion of Oleic Acid to Octadec-9-enedioic acid (ODDA) has hit a ceiling. Whether you are using Candida tropicalis, Yarrowia lipolytica, or an engineered E. coli, the production of unsaturated long-chain dicarboxylic acids (LCDAs) is a battle against two forces: metabolic competition (the cell wants to eat the substrate) and physicochemical limits (mass transfer and toxicity).

This guide bypasses general advice. We focus on the three specific failure points identified in high-performance bioprocesses:


-oxidation leakage , Oxygen Transfer Limitation (OTL)  during the P450 catalytic cycle, and pH-dependent solubility  issues.

Module 1: Genetic & Metabolic Optimization

Diagnostic: Is your strain eating your profits?

Symptom: You see high biomass growth and rapid substrate consumption (Oleic acid), but low accumulation of ODDA. Root Cause: The


-oxidation pathway is active.[1] The cell is using Oleic acid as a carbon source rather than a biotransformation target.
The Solution: The "Block and Push" Strategy

To achieve industrial yields (>100 g/L), you must decouple growth from production.

  • Block (The Knockout): You must disrupt the peroxisomal

    
    -oxidation pathway.[2] In Candida tropicalis, this requires the sequential disruption of acyl-CoA oxidase genes (POX4 and POX5).
    
  • Push (The Amplification): The rate-limiting step is the initial terminal hydroxylation. You must overexpress the P450 monooxygenase (CYP52A family) and its redox partner, NADPH-cytochrome P450 reductase (NCP).

Visualizing the Metabolic Engineering

MetabolicPathway Oleic Oleic Acid (Substrate) w_hydroxy ω-Hydroxy Oleic Acid Oleic->w_hydroxy  Rate Limiting Step AcetylCoA Acetyl-CoA (Energy) Oleic->AcetylCoA β-Oxidation (MUST BLOCK) w_aldehyde ω-Aldehyde Oleic Acid w_hydroxy->w_aldehyde ODDA Octadec-9-enedioic Acid (ODDA) w_aldehyde->ODDA CYP CYP52A + NCP (ω-hydroxylase) CYP->Oleic ADH ADH (Alcohol DH) ADH->w_hydroxy ALDH ALDH (Aldehyde DH) ALDH->w_aldehyde POX POX/AOX (Acyl-CoA Oxidase) POX->Oleic

Figure 1: The metabolic conflict. High yield requires blocking the red path (Energy) and boosting the blue path (Conversion).

FAQ: Genetic Factors

Q: I knocked out POX4, but yield is still low. Why? A: Candida and Yarrowia often have redundant isozymes. In C. tropicalis, you must usually knock out both POX4 and POX5 to fully block the pathway. Incomplete blockage results in "leakage" where substrate is slowly burned for energy.

Module 2: Fermentation Process Control

Diagnostic: The "Solubility Trap"

Symptom: The broth becomes extremely viscous, DO (Dissolved Oxygen) drops to 0%, and conversion stops midway. Root Cause: Long-chain dicarboxylic acids are insoluble at neutral/acidic pH. They precipitate on the cell surface, hindering mass transfer of Oxygen and Substrate (Oleic acid).

The Solution: The pH-Shift Strategy

You cannot run this fermentation at a static pH. You need a biphasic strategy.

Protocol: The pH-Shift & Feed Workflow

  • Growth Phase (0–24h): Maintain pH 7.0 .

    • Goal: Maximum biomass generation.[3]

    • Feed: Glucose/Glycerol.

  • Induction/Bioconversion Phase (24h+): Shift pH to 8.0–8.2 .

    • Goal: Keep ODDA soluble (as a salt) to prevent cell coating.

    • Feed: Oleic Acid (Substrate) + Glucose (Co-substrate for NADPH regeneration).

    • Note: Do not exceed pH 8.5, or you risk toxicity to the yeast.

Data: Impact of pH Strategy on Titer
ParameterStatic pH 7.0Static pH 8.0pH Shift (7.0 → 8.2)
Biomass (g/L) High (30 g/L)Low (12 g/L)High (28 g/L)
ODDA Solubility PrecipitatesSolubleSoluble
Mass Transfer (

)
Poor (Cell coating)GoodExcellent
Final Titer (g/L) ~40~35>120
Visualizing the Process Logic

FermentationLogic Start Inoculation Growth Growth Phase (pH 7.0, Glucose Feed) Start->Growth Shift Trigger: Biomass Target Met Growth->Shift Conversion Bioconversion Phase (pH 8.2, Oleic Acid Feed) Shift->Conversion Adjust pH with NaOH Issue1 Risk: Oxygen Limitation (P450 Stalls) Conversion->Issue1 Issue2 Risk: NADPH Depletion Conversion->Issue2 Action1 Action: Increase Agitation/O2 Maintain DO > 30% Issue1->Action1 Action2 Action: Co-feed Glucose (Ratio 1:1.5 with Oleic) Issue2->Action2

Figure 2: Operational workflow for biphasic pH control and cofactor regeneration.

Module 3: Downstream Processing (DSP)

Diagnostic: The "Ghost Yield"

Symptom: HPLC shows high titer in the broth, but you recover <50% of the product. Root Cause: Inefficient acidification or emulsion formation during extraction.

Protocol: Acidification & Recovery

Since ODDA is a dicarboxylic acid, its solubility is strictly pH-dependent.

  • Heat Treatment: Heat broth to 80°C for 30 mins to demulsify and kill cells.

  • Acidification:

    • Slowly add 6M HCl to the broth while stirring.

    • Target pH: 2.0 - 3.0.

    • Mechanism:[1][2][3][4][5][6][7] At this pH, the carboxyl groups are protonated (

      
      ), rendering the molecule insoluble in water.
      
  • Separation:

    • The ODDA will precipitate as a waxy solid or oil layer (depending on temperature).

    • Centrifugation: 5000g for 15 mins. Collect the floating lipid/solid cake.

  • Purification (Optional):

    • Dissolve the cake in hot ethanol or ethyl acetate.

    • Cool to 4°C to crystallize purified ODDA.

FAQ: Downstream

Q: My product is brown and smells like yeast. How do I clean it? A: The "brown" is cellular debris trapped in the wax. Dissolve the crude cake in a mild alkaline solution (pH 9), filter out the cell debris (which stays solid), and then re-acidify the filtrate to re-precipitate pure ODDA.

References

  • Picataggio, S., et al. (1992). "Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids." Biotechnology.[1][3][4][5][8][9]

    • Key Insight: Establishes the necessity of disrupting POX4/POX5 genes to block -oxidation and redirect flux to -oxid
  • Schmid, J., et al. (2017).[9] "Effects of glucose concentration on 1,18-cis-octadec-9-enedioic acid biotransformation efficiency and lipid body formation in Candida tropicalis." Scientific Reports.[3]

    • Key Insight: Defines the critical glucose feed rate to prevent lipid storage and maximize bioconversion yield.
  • Zhang, J., et al. (2025). "Optimal pH control strategy for high-level production of long-chain

    
    -dicarboxylic acid by Candida tropicalis." ResearchGate.[6][10] 
    
    • Key Insight: Validates the pH-shift strategy (7.0 to 8.0) to maintain solubility and enzyme activity.
  • Ledesma-Amaro, R., et al. (2016).[11] "Metabolic Engineering of Oleaginous Yeast Yarrowia lipolytica for Overproduction of Fatty Acids." PMC.

    • Key Insight: Provides comparative genetic strategies for Yarrowia if Candida is not the chosen host.

Sources

Technical Support Center: Olefin Metathesis of Oleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level Technical Support resource for researchers utilizing olefin metathesis in lipid chemistry. It prioritizes actionable protocols, mechanistic understanding, and rigorous troubleshooting.

Executive Summary

Olefin metathesis of oleic acid (and its esters like methyl oleate) offers a direct route to valuable C18 dicarboxylic acids and olefins. However, the reaction is plagued by non-selective side reactions—primarily double-bond migration (isomerization) and catalyst deactivation . This guide provides the protocols necessary to suppress these pathways and ensure high fidelity in your product distribution.

Part 1: The Primary Side Reaction – Olefin Isomerization

Issue: You observe a "smearing" of product peaks in GC/MS. Instead of the expected C18 diacid and C18 alkene, you see a distribution of C16–C20+ chain lengths. Diagnosis: Ruthenium-hydride induced isomerization.[1]

The Mechanism

During the reaction, the ruthenium alkylidene catalyst can degrade into a ruthenium hydride (Ru-H) species. This species acts as an isomerization catalyst, moving the double bond along the fatty acid chain before or after the metathesis event.[2] This leads to "non-productive" metathesis events that scramble chain lengths.

Visualization: The Isomerization Trap

The following diagram illustrates how the Ru-Hydride species diverts the reaction from the productive Metathesis Cycle into the Isomerization Cycle.

IsomerizationMechanism Start Oleic Acid (C18:1, cis-9) RuCat Active Ru-Carbene Catalyst Start->RuCat Initiation RuH Ru-Hydride Species (The Culprit) Start->RuH Attack by Ru-H Metathesis Productive Metathesis (C18 Diacid + C18 Alkene) RuCat->Metathesis Primary Cycle Decomp Catalyst Decomposition (Thermal/Impurity) RuCat->Decomp Stress/Heat Scrambled Scrambled Products (C16, C17, C19, C20 Mix) RuCat->Scrambled Cross-Metathesis of Isomers Decomp->RuH Formation Iso1 Isomerized Substrate (C18:1, cis-8, cis-10, etc.) RuH->Iso1 Double Bond Migration Iso1->RuCat Re-entry

Caption: Pathway showing how catalyst decomposition leads to Ru-Hydride species, which isomerize the substrate and scramble the final product distribution.

Protocol: Suppression of Isomerization

To lock the double bond in position, you must scavenge Ru-H species without poisoning the active catalyst.

The "Benzoquinone Block" Protocol:

  • Preparation: Prepare your reaction mixture (Oleic acid/ester + Solvent).

  • Additive: Add 1,4-Benzoquinone at 10–20 mol% relative to the catalyst (NOT the substrate).

    • Why? Benzoquinone acts as a specific oxidant that reacts with Ru-H species to form stable complexes, preventing them from catalyzing isomerization, while leaving the active Ru-Carbene intact.

  • Alternative: For strictly acid-tolerant systems, Acetic Acid (10 mol% relative to catalyst) can also suppress hydrides, though it is generally less effective than benzoquinones for long-chain fatty acids.

  • Temperature Control: Do not exceed 50°C unless necessary. Higher temperatures exponentially increase the rate of hydride formation.

Part 2: Catalyst Deactivation & Impurity Management

Issue: The reaction stalls at <50% conversion despite adding fresh catalyst. The solution turns dark brown/black rapidly. Diagnosis: Catalyst poisoning by peroxides or "unproductive" methylidene formation.

Critical Impurities in Oleic Acid

Fatty acids are prone to autoxidation. Minute traces of lipid peroxides will oxidatively cleave the Ruthenium-Carbene bond, instantly killing the catalyst.

Pre-Reaction Purification Protocol (Mandatory):

  • Peroxide Removal: Pass the neat Oleic Acid/Methyl Oleate through a plug of Activated Alumina (neutral) or Magnesium Silicate (Florisil) immediately before use.

  • De-gassing: Sparge the substrate with Argon for 20 minutes to remove dissolved oxygen.

The "Methylidene Death" (Specific to Ethenolysis)

If you are performing ethenolysis (using ethylene gas to cut the chain), the intermediate Ru=CH2 (Methylidene) species is highly unstable and prone to bimolecular decomposition.

  • Solution: Increase ethylene pressure (to 100-150 psi) to favor catalyst turnover over decomposition, or use cyclic alkyl amino carbene (CAAC) ruthenium catalysts which stabilize the methylidene intermediate.

Part 3: Post-Reaction Purification (Ruthenium Removal)

Issue: The final product is colored (grey/brown) and contains high residual Ruthenium (>50 ppm), which is toxic and causes post-reaction isomerization during storage.

Comparative Data: Ru Removal Efficiency

The following table summarizes the efficiency of different scavenger methods for a standard metathesis reaction.

MethodReagent LoadingProcessing TimeResidual Ru (ppm)ProsCons
Silica Gel Filtration N/AFast>500SimpleIneffective for deep cleaning
Ph3P=O / DMSO 50 eq. vs Cat12 Hours<50Cheap, ScalableRequires long stir time
Activated Carbon 50 wt% vs Substrate2 Hours100-200Very CheapProduct loss via adsorption
Isocyanide Scavenger 1.5 eq. vs Cat30 Mins<5Highly EffectiveExpensive reagent
Recommended Protocol: The "Ph3P=O" Method

This method uses Triphenylphosphine oxide to coordinate with the Ru species, making them insoluble in non-polar solvents or highly adherent to silica.

  • Quench: Upon reaction completion, add 50 equivalents of Triphenylphosphine oxide (or DMSO) relative to the catalyst amount.

  • Digest: Stir the mixture at room temperature for 12 hours (do not skip this duration; ligand exchange is slow).

  • Filter: Dilute with hexanes/ether and filter through a pad of silica gel. The Ru-phosphine oxide complex will remain on the silica.

  • Result: The filtrate should be clear/colorless.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures rapidly.

TroubleshootingTree Root Problem Observed Issue1 Low Conversion (<50%) Root->Issue1 Issue2 Low Selectivity (Product Distribution) Root->Issue2 Issue3 Post-Reaction Instability Root->Issue3 CheckPeroxide Did you remove peroxides? Issue1->CheckPeroxide CheckAdditives Did you add Benzoquinone? Issue2->CheckAdditives CheckQuench Did you quench the Catalyst? Issue3->CheckQuench YesPeroxide Check Ethylene Pressure/Purge CheckPeroxide->YesPeroxide Yes NoPeroxide Purify Substrate (Alumina Plug) CheckPeroxide->NoPeroxide No YesAdd Check Temperature (Too High?) CheckAdditives->YesAdd Yes NoAdd Add 1,4-Benzoquinone (10 mol% to Cat) CheckAdditives->NoAdd No NoQuench Active Ru causes Isomerization in storage CheckQuench->NoQuench No YesQuench Use Ph3P=O Method to remove Ru residues CheckQuench->YesQuench Yes

Caption: Decision matrix for diagnosing low yield, poor selectivity, and product instability in oleic acid metathesis.

FAQ: Frequently Asked Questions

Q1: Can I use free Oleic Acid, or must I use the Methyl Ester? A: While Grubbs 2nd Generation catalysts are tolerant of free carboxylic acids, the Methyl Ester (Methyl Oleate) is strongly recommended. Free acids can form carboxylate complexes with Ruthenium, which are often less active and can complicate the equilibrium. Furthermore, the methyl ester allows for easier GC monitoring and purification (distillation).

Q2: Why does my reaction mixture turn black immediately? A: Immediate blackening usually indicates rapid catalyst decomposition. This is almost always due to peroxides in the starting material. Oleic acid that has sat on a shelf for months is likely full of peroxides. You must run it through basic alumina or distill it under vacuum before adding the catalyst.

Q3: I am seeing a peak at C9 (Nonene) and C18 (Diester), but also C8, C10, C7... why? A: This is the hallmark of isomerization . The catalyst is moving the double bond up and down the chain before performing metathesis. Add 1,4-benzoquinone (10-20 mol% relative to catalyst) to your next run. This will scavenge the Ru-Hydride species responsible for moving the double bond.

Q4: How do I remove the catalyst if I can't use column chromatography (large scale)? A: For larger scales, use the THMP (Tris(hydroxymethyl)phosphine) method or simple aqueous extraction if you are using a specialized PEG-tagged catalyst. Alternatively, treating the reaction with activated carbon (50 wt%) at 60°C for 1 hour followed by filtration is a cost-effective industrial standard, though yield loss is higher.

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Source: Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]

  • Refining of Plant Oils to Chemicals by Olefin Metathesis. Source: D-NB.info URL:[Link]

  • A Convenient Method for the Efficient Removal of Ruthenium Byproducts. Source: Organic Chemistry Portal / Org. Lett. URL:[Link]

  • Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction. Source: NIH / PubMed Central URL:[Link]

  • Decomposition of Ruthenium Olefin Metathesis Catalyst. Source: MDPI Catalysts URL:[Link]

Sources

Technical Support Center: Oleic Acid Metathesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OAM-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Introduction: The Metathesis Stability Paradox

Welcome to the Metathesis Optimization Center. If you are reading this, you are likely experiencing one of two outcomes: either your reaction has stalled (low conversion) or your NMR spectrum shows a "forest" of multiplet peaks indicating uncontrolled isomerization.[1]

Oleic acid metathesis is deceptively simple.[1] While the Grubbs catalyst is robust, the substrate (fatty acids) carries intrinsic poisons (peroxides) and the reaction mechanism fights a constant war against thermodynamic equilibrium and double-bond migration.[1] This guide treats your experiment as a system engineering problem, isolating variables to restore high Turnover Numbers (TON) and selectivity.

Module 1: Pre-Reaction Troubleshooting (Feedstock Purity)

The Issue: The catalyst turns from purple to brown/black immediately upon addition, or yield is <10%. The Cause: Peroxide impurities in Oleic Acid.[1] The Science: Ruthenium carbenes are rapidly oxidized by lipid hydroperoxides.[1] Commercial "technical grade" oleic acid (even 90%) often contains peroxide values (PV) > 10 meq/kg, which is lethal to the catalyst at standard loadings (0.1 mol%).[1]

Standard Operating Procedure: Feedstock Purification

Do not skip this step. 90% of "bad catalyst" reports are actually "bad substrate" issues.[1]

Protocol:

  • Magnesium Silicate Filtration:

    • Dissolve Oleic Acid in dry hexane (1:1 v/v).

    • Add Magnesium Silicate (Florisil®) or Activated Alumina (neutral) at 5-10 wt% relative to the fatty acid.[1]

    • Stir gently at room temperature for 60 minutes.

    • Filter through a celite pad under inert atmosphere (Argon/Nitrogen).[1]

    • Concentrate in vacuo.[1]

  • Thermal Pretreatment (Deoxygenation):

    • Heat the purified oil to 60°C under high vacuum for 1 hour prior to catalyst addition.[1] This removes dissolved oxygen and trace water.[1]

Visualization: Impurity Removal Workflow

purification_workflow Raw Raw Oleic Acid (High Peroxides) Solvent Hexane Dilution (1:1) Raw->Solvent Sorbent Adsorption (Magnesium Silicate) Solvent->Sorbent Removes -OOH Filter Filtration (Inert Atmosphere) Sorbent->Filter Vac Vacuum Degas (60°C, 1h) Filter->Vac Removes O2/H2O Ready Metathesis-Ready Substrate Vac->Ready

Figure 1: Critical purification workflow to reduce Peroxide Value (PV) below 2 meq/kg.

Module 2: Catalyst Selection & Isomerization Control

The Issue: Product mixture contains C16, C17, C19 chains instead of the expected C18 (9-octadecene) and C18-diacid products. The Cause: Ruthenium Hydride induced isomerization.[1] The Science: At high temperatures or low turnover, Grubbs catalysts (especially 2nd Generation) can decompose to form Ru-H species.[1] These hydrides act as isomerization catalysts, moving the double bond along the chain before or after metathesis occurs.[1]

Catalyst Decision Matrix
FeatureGrubbs 1st Gen (G1)Grubbs 2nd Gen (G2)Hoveyda-Grubbs 2nd Gen (HG2)
Activity ModerateVery HighHigh
Isomerization Risk Low High Moderate
Thermal Stability Low (<60°C)HighVery High
Best Use Case Bulk self-metathesis where selectivity is paramount.[1]Difficult substrates (steric bulk) or Cross-Metathesis.[1][2]High-temperature reactions requiring long lifetimes.[1]
The "Anti-Isomerization" Additive Protocol

If you must use G2 for its activity but are seeing isomerization, you must suppress hydride activity.[1]

The Fix: Add 1,4-Benzoquinone .

  • Mechanism: Benzoquinone acts as an electron-deficient trap, oxidizing transient Ru-hydride species back to active Ru-carbene or sequestering them, thus shutting down the isomerization pathway without killing metathesis activity.[1]

  • Dosage: 10–20 mol% relative to the catalyst (NOT the substrate).[1]

Visualization: Isomerization Pathways & Mitigation

isomerization_pathway G2 Grubbs 2nd Gen (Active Species) Decomp Thermal Decomposition (>50°C) G2->Decomp Oleic Oleic Acid (C18:1, delta-9) G2->Oleic Direct Metathesis Junk Non-Selective Product Mix G2->Junk RuH Ruthenium Hydride (Ru-H) Decomp->RuH RuH->Oleic Catalyzes Migration Iso Isomerized Olefins (delta-8, delta-10) Oleic->Iso Target Target Metathesis Products Oleic->Target Iso->G2 Metathesis BQ ADDITIVE: 1,4-Benzoquinone BQ->RuH Traps/Inhibits

Figure 2: Mechanism of hydride-induced isomerization and inhibition via 1,4-Benzoquinone.

Module 3: Reaction Engineering & FAQs

Optimizing Equilibrium

Self-metathesis of oleic acid is a reversible equilibrium.[1]



The maximum conversion is theoretically 50% unless you drive the equilibrium.[1]
  • Vacuum: Apply dynamic vacuum (10-100 mbar) to remove volatile byproducts if performing cross-metathesis with light olefins (e.g., ethenolysis).[1] For self-metathesis, vacuum helps remove trace water but won't drive equilibrium significantly as products are heavy.[1]

  • Esterification: Consider converting Oleic Acid to Methyl Oleate before metathesis.[1] The free carboxylic acid group in oleic acid can coordinate to the Ru center, slowing the rate.[1] Methyl oleate metathesis is generally faster and cleaner.[1]

Frequently Asked Questions (FAQs)

Q: Can I use "food grade" olive oil as a source? A: No. Triglycerides are viscous and sterically hindered.[1] Transesterify to FAMEs (Fatty Acid Methyl Esters) first for consistent results.[1]

Q: My reaction solidifies halfway through. A: The byproduct, 9-octadecenedioic acid (or its diester), has a higher melting point than oleic acid.[1] Run the reaction at 40–50°C to keep the mixture homogeneous, or use a solvent like dichloromethane (DCM) or toluene (though neat reactions are greener and often faster).[1]

Q: How do I remove the Ruthenium after the reaction? A: Add Tris(hydroxymethyl)phosphine (THP) .[1] It coordinates tightly to Ru, making it water-soluble.[1] Wash the organic phase with a THP/water solution.[1] The Ru will migrate to the aqueous layer.[1]

References

  • Mol, J. C. (2002).[1] "Application of olefin metathesis in oleochemistry: an example of green chemistry." Green Chemistry, 4, 5-13.[1] Link

  • Hong, S. H., & Grubbs, R. H. (2006).[1] "Efficient prevention of olefin isomerization in ruthenium-catalyzed olefin metathesis." Journal of the American Chemical Society, 128(11), 3508-3509.[1] Link[1]

  • Umicore. (n.d.).[1] "Metathesis Catalysts User Guide." Precious Metals Chemistry. Link

  • Patel, J., et al. (2016).[1] "High conversion of oleic acid to diesters and diacids via metathesis."[1] Patent WO2016083735A1.[1] Link

Sources

byproduct formation in the chemical synthesis of Octadec-9-enedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Formation & Process Control in Olefin Metathesis

Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Technical Overview

Octadec-9-enedioic acid (ODDA) is a high-value C18


-dicarboxylic acid synthesized primarily via the self-metathesis of oleic acid .[1] This equilibrium-driven reaction utilizes ruthenium-based alkylidene catalysts (e.g., Grubbs II, Hoveyda-Grubbs) to cleave and recombine the carbon-carbon double bonds of two oleic acid molecules.[1]

While the theoretical atom economy is high, the reaction is plagued by specific byproduct profiles that dictate the purity and yield of the final API intermediate. This guide addresses the suppression of non-productive isomerization , catalyst poisoning , and thermodynamic limitations .

Troubleshooting Guide: Byproduct Formation & Mitigation

Category A: Isomerization & Regio-Selectivity[1]

Q: Why am I detecting a distribution of chain lengths (C16, C17, C19 diacids) instead of pure C18 product? A: You are observing chain-walking (double-bond migration) .[1]

  • Root Cause: Ruthenium hydride species, formed from catalyst decomposition, act as isomerization catalysts.[1] They migrate the double bond along the fatty acid chain before the metathesis event occurs.

  • Mechanism: If the double bond shifts from

    
     to 
    
    
    
    , subsequent metathesis yields a C20 diacid and a C16 alkene (or mixed cross-products).
  • Corrective Action:

    • Add Quinones: Introduce 1,4-benzoquinone (1–5 mol% relative to catalyst) to scavenge Ru-hydrides and suppress isomerization.[1]

    • Temperature Control: Lower the reaction temperature (e.g., from 50°C to 35-40°C). Isomerization has a higher activation energy than metathesis.[1]

    • Catalyst Selection: Switch to N-heterocyclic carbene (NHC) ligands with bulkier substituents (e.g., Grubbs II or Hoveyda-Grubbs II) which are generally more robust but require precise thermal control to avoid hydride formation.[1]

Q: The product is solidifying, but the cis/trans (Z/E) ratio is inconsistent. How do I control stereoselectivity? A: Metathesis is reversible and thermodynamically controlled, naturally favoring the more stable trans (E) isomer.[2]

  • Observation: The reaction mixture typically equilibrates to ~80:20 (trans:cis).[1]

  • Impact: Trans-ODDA has a higher melting point and lower solubility, often precipitating out of the reaction matrix (oleic acid/9-octadecene).[1]

  • Protocol Adjustment:

    • To maximize Trans: Allow the reaction to reach full equilibrium (longer reaction times, >4 hours). The precipitation of the trans-diacid actually drives the equilibrium forward (Le Chatelier’s principle).

    • To retain Cis: Kinetic control is difficult in self-metathesis.[1] Z-selective catalysts (e.g., Ru-dithiolate complexes) exist but are specialized and often lower yielding for this specific substrate.[1]

Category B: Catalyst Efficiency & Conversion

Q: My conversion stalls at 50% regardless of reaction time. Is the catalyst dead? A: Not necessarily. You are likely hitting the thermodynamic equilibrium .

  • The Problem: The reaction

    
     is an equilibrium with 
    
    
    
    .[1] Without removing a product, maximum conversion is theoretically 50%.[1]
  • Solution (The "Precipitation Drive"):

    • Perform the reaction solvent-free or in a solvent where the starting material (oleic acid) and byproduct (9-octadecene) are soluble, but the product (ODDA) is insoluble .[1]

    • As ODDA crystallizes out, the equilibrium shifts to the right, enabling conversions >90%.

    • Recommended Solvent: Hexane or low-boiling petroleum ether at 0°C–25°C can enhance this precipitation effect.[1]

Q: The reaction turns black immediately and yields are <10%. A: This indicates rapid catalyst decomposition due to feedstock impurities.

  • Culprit: Lipid hydroperoxides (LOOH) or free fatty acids (if using methyl esters) are coordinating to the Ru-center.[1]

  • Immediate Fix: Oleic acid from commercial sources (even "90%" technical grade) contains peroxides.[1] You must perform a pre-treatment (see Protocol 1 below).[1]

Experimental Protocols

Protocol 1: Feedstock Pre-treatment (Mandatory)

Rationale: Removal of peroxides and polar impurities to prevent catalyst death.[1]

  • Material: Technical grade Oleic Acid (90%).[1]

  • Adsorbent: Magnesium Silicate (Florisil®) or Activated Alumina (neutral).[1]

  • Procedure:

    • Heat Oleic Acid to 50°C to ensure liquidity.[1]

    • Add 5 wt% Activated Alumina.[1]

    • Stir under Nitrogen/Argon for 2 hours at 60°C.

    • Filter through a 0.45

      
      m PTFE membrane under inert atmosphere.[1]
      
    • Validation: Measure Peroxide Value (PV). Target PV < 1 meq/kg.

Protocol 2: High-Yield Self-Metathesis of Oleic Acid

Rationale: Leveraging solubility differences to drive equilibrium.[1]

  • Setup: Flame-dried Schlenk flask, magnetic stir bar, inert gas line (Argon).

  • Reagents:

    • Pre-treated Oleic Acid (10 mmol, 2.82 g).[1]

    • Catalyst: Hoveyda-Grubbs 2nd Generation (0.1 mol%, 6.3 mg).[1]

    • Additive: 1,4-Benzoquinone (1 mol% relative to catalyst) – Optional for high purity.[1]

  • Execution:

    • Charge flask with Oleic Acid and Benzoquinone.[1] Degas (3x freeze-pump-thaw cycles).[1]

    • Add Catalyst (dissolved in minimal anhydrous DCM or added as solid).[1]

    • Stir at 45°C under a slow flow of Argon (to remove any trace ethylene if cross-metathesis occurs, though not relevant for self-metathesis, it keeps atmosphere inert).[1]

    • Observation: A crystalline precipitate (ODDA) should begin to form within 30-60 minutes.[1]

  • Work-up:

    • Quench with ethyl vinyl ether (excess) to destroy active Ru species.[1]

    • Cool mixture to 4°C to maximize precipitation.[1]

    • Filtration: Filter the solid crude ODDA.

    • Wash: Wash the filter cake with cold hexanes (

      
       mL) to remove the liquid 9-octadecene byproduct and unreacted oleic acid.
      
  • Purification: Recrystallize from Ethanol/Toluene (9:1).

Data Summary: Impurity Impact & Yields

Feedstock PurityCatalyst Loading (mol%)Pre-treatment?Conversion (24h)Main Byproduct
Oleic Acid (Tech 90%) 0.1%NO < 15%Catalyst Decomp.[1] Residues
Oleic Acid (Tech 90%) 0.1%YES (Alumina)82%9-Octadecene
Methyl Oleate (>99%) 0.05%YES 50% (Equilibrium)9-Octadecene (Liquid)
Oleic Acid (>99%) 0.1%YES >92% (Precipitation)Trace Isomers

Table 1: Impact of feedstock quality and phase behavior on reaction efficiency.

Mechanistic & Troubleshooting Visualization

The following diagram illustrates the self-metathesis pathway and the critical branching points for byproduct formation.

MetathesisPathways Start Oleic Acid (C18:1) Intermed Ru-Metallacycle Intermediate Start->Intermed + Catalyst Isomers Chain-Walking Isomers (C16, C20, etc.) Start->Isomers Migrated Double Bond Poison Catalyst Poisoning (Peroxides/Polar Impurities) Start->Poison Impurities (LOOH) RuCat Ru-Catalyst RuCat->Intermed Hydride Ru-Hydride Species (Decomposition) RuCat->Hydride Thermal Decomp. ODDA Octadec-9-enedioic Acid (Solid Precipitate) Intermed->ODDA Self-Metathesis Octadecene 9-Octadecene (Liquid Byproduct) Intermed->Octadecene Co-product ODDA->Intermed Reversibility ODDA->ODDA Crystallization (Drives Eq.) Hydride->Start Isomerization Isomers->Intermed Metathesis of Isomers Stop Reaction Stalls (<10% Yield) Poison->Stop

Caption: Figure 1. Reaction network showing the primary self-metathesis pathway (Green) versus competitive inhibition and isomerization pathways (Red).[1]

References

  • Ngo, H. L., et al. (2006).[1] "Metathesis of Unsaturated Fatty Acids: Synthesis of Long-Chain Unsaturated-α,ω-Dicarboxylic Acids." Journal of the American Oil Chemists' Society.

  • Montero de Espinosa, L., & Meier, M. A. R. (2011).[1] "Plant oils: The perfect renewable resource for polymer science?!" European Polymer Journal.[1] [1]

  • Vyshnavi, P. A., et al. (2013).[1] "Metathesis of 9-octadecenoic acid methyl ester: diversity and mechanism of product formation at various Grubbs' catalyst concentrations." Journal of Chemical Sciences.

  • Mol, J. C. (2002).[1] "Application of olefin metathesis in oleochemistry: an example of green chemistry." Green Chemistry.

  • Patel, J., et al. (2006).[1] "High conversion of vegetable oils to dicarboxylic acids via self-metathesis."[1] Green Chemistry.

Sources

stability issues of Octadec-9-enedioic acid during polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Octadec-9-enedioic Acid (ODDA) Polymerization

Current Status: Operational Agent: Senior Application Scientist (Polymer Chemistry Division) Topic: Stability & Troubleshooting during Polycondensation

Executive Summary: The "Achilles' Heel" of ODDA

Octadec-9-enedioic acid (ODDA), often derived from the metathesis of oleic acid or microbial fermentation, is a valuable C18 monomer for bio-based polyesters and polyamides.[1] Its value lies in its long aliphatic chain (imparting flexibility and hydrophobicity) and its internal unsaturation (C9 double bond).

However, that same double bond is the primary source of instability. Unlike saturated diacids (e.g., sebacic acid), ODDA is susceptible to:

  • Allylic Abstraction (Gelation): Leading to uncontrolled cross-linking.

  • Cis-Trans Isomerization: Altering the final polymer's melting point (

    
    ) and crystallinity.
    
  • Oxidative Degradation: Causing yellowing and chain scission.

This guide provides the protocols required to stabilize ODDA during high-temperature polymerization.

Troubleshooting Matrix: Rapid Diagnostics

Consult this table if you are currently observing anomalies in your reactor.

SymptomProbable CauseMechanistic ExplanationImmediate Corrective Action
Sudden Viscosity Spike / Gelation Radical Cross-linkingHydrogen abstraction at the allylic C8/C11 positions creates radicals that recombine, forming a network.Stop agitation. Inject radical scavenger (e.g., 4-methoxyphenol) if early stage. Dilute if possible. Future: Use

purge + inhibitors.
Yellow/Brown Discoloration Oxidative DegradationFormation of conjugated enones or hydroperoxides due to

leakage at high temp (

C).
Check reactor seal. Add antioxidant (e.g., Irganox 1010) at monomer loading. Reduce temp

C.

Higher/Lower than Target
Uncontrolled IsomerizationHigh

:
Cis

Trans conversion (Trans packs better). Low

:
Insufficient isomerization (if Trans was desired).
To fix: Switch catalyst. Enzymes preserve cis; Ti/Sn catalysts at high temp promote trans.
Low Molecular Weight (

)
Stoichiometric ImbalanceSide reactions (etherification of diol) or monomer volatility consumed one functional group.Verify diol excess (usually 1.05–1.2 eq). Check distillate for monomer loss.

Deep Dive: The Mechanisms of Instability

To solve the problem, you must visualize the chemistry occurring in your reactor.

A. The Gelation Pathway (Allylic Abstraction)

Standard polyesterification requires high temperatures (


C). At these temperatures, the methylene groups adjacent to the double bond (positions 8 and 11) are vulnerable.
  • The Trigger: Trace oxygen or thermal stress abstracts a hydrogen atom.

  • The Result: A resonance-stabilized allylic radical.

  • The Failure: Two polymer chains with these radicals collide and bond (termination), forming a "H-link" or "Y-link." If this happens enough, the linear polymer becomes a thermoset gel.

B. The Isomerization Pathway (Cis vs. Trans)
  • Native State: ODDA from fermentation is typically cis (Z).

  • Thermodynamic Drive: The trans (E) isomer is thermodynamically more stable (lower steric strain).

  • Impact:

    • Cis-polymers: Lower

      
      , amorphous regions, "kinked" chains.
      
    • Trans-polymers: Higher

      
      , semi-crystalline, linear packing (similar to polyethylene).
      
  • Control: Using a lipase catalyst (e.g., Candida antarctica Lipase B) at

    
    C kinetically traps the cis isomer. Using Titanium(IV) isopropoxide at 
    
    
    
    C promotes conversion to trans.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent paths ODDA can take during polymerization.

ODDA_Stability ODDA ODDA Monomer (Cis-Configuration) Heat Thermal Stress (>180°C) ODDA->Heat Polymerization Radical Allylic Radical Formation Heat->Radical H-Abstraction (if O2 present) Isomer Isomerization (Cis → Trans) Heat->Isomer Thermodynamic Relaxation Polymer Linear Polyester (Target) Heat->Polymer Ideal Path (Vac + Catalyst) Crosslink Cross-linking (Gelation) Radical->Crosslink Recombination Oxidation Hydroperoxides (Yellowing) Radical->Oxidation + O2 Isomer->Polymer Altered Physical Properties

Figure 1: Reaction pathways for Octadec-9-enedioic acid under thermal stress. Note that radical formation competes with the desired linear polymerization.

Validated Experimental Protocol: Stabilized Melt Polycondensation

Objective: Synthesize Poly(1,18-octadec-9-enedioate) with


 g/mol  without gelation.
Materials:
  • Monomer A: 1,18-Octadec-9-enedioic acid (High purity >98%).

  • Monomer B: 1,4-Butanediol (Excess 1.2 eq).

  • Catalyst: Titanium(IV) isopropoxide (TBT) or Zinc Acetate (300 ppm).

  • Stabilizer (CRITICAL): 4-Methoxyphenol (MEHQ) or BHT (1000 ppm).

  • Antioxidant: Irganox 1010 (0.1 wt%).

Step-by-Step Methodology:
  • Inert Loading:

    • Load ODDA and Diol into a flame-dried reactor.

    • Crucial: Add the Stabilizer and Antioxidant before heating.

    • Perform 3 cycles of Vacuum/Nitrogen purge to remove all molecular oxygen.

  • Esterification Stage (Oligomerization):

    • Heat to

      
      C under continuous 
      
      
      
      flow.
    • Checkpoint: Ensure water is distilling off. Do not exceed

      
      C yet to prevent premature radical formation.
      
    • Duration: 2–4 hours until acid value decreases significantly.

  • Polycondensation Stage (Chain Growth):

    • Add Catalyst (TBT) now.

    • Slowly apply vacuum (ramp down to < 1 mbar over 1 hour).

    • Raise temperature to

      
      C.
      
    • Warning:Do not exceed

      
      C.  The risk of allylic cross-linking increases exponentially above this threshold.
      
  • Torque Monitoring:

    • Monitor the stirrer torque.

    • Stop Condition: If torque rises exponentially (vertical asymptote), stop immediately and discharge. This indicates the onset of the Trommsdorff effect (gelation).

Catalyst Selection Guide (Graphviz)

Use this decision tree to select the right system based on your thermal property requirements.

Catalyst_Selection Start Desired Polymer Properties? Q1 Target Melting Point? Start->Q1 LowTm Low Tm (Amorphous/Soft) Preserve Cis-geometry Q1->LowTm < 50°C HighTm High Tm (Crystalline) Promote Trans-geometry Q1->HighTm > 80°C Enzyme Enzymatic Polymerization (Novozym 435) LowTm->Enzyme Metal Metal Catalyst (Ti, Sn, Zn) HighTm->Metal Cond1 Temp < 90°C Solvent/Bulk Enzyme->Cond1 Cond2 Temp > 180°C High Vacuum Metal->Cond2

Figure 2: Catalyst selection logic based on the thermodynamic stability of ODDA isomers.

Frequently Asked Questions (FAQs)

Q1: Can I use standard p-Toluenesulfonic acid (pTSA) as a catalyst? A: Use with caution. Strong Brønsted acids like pTSA can promote etherification of the diol (creating "diethylene glycol" units) and can accelerate double-bond migration or addition reactions across the double bond, leading to branching. Lewis acids (Ti, Zn) or Lipases are preferred for ODDA.

Q2: My final polymer is dark brown. Is it ruined? A: Likely yes, for commercial applications. The color comes from conjugated systems formed by oxidation. While the mechanical properties might still be acceptable, the molecular weight distribution is likely broadened by random chain scission. In the future, ensure strict


 blanketing.

Q3: How do I measure the Cis/Trans ratio in the final polymer? A:


 NMR is the standard method.
  • Cis (Z): Olefinic protons appear around

    
     5.30–5.35 ppm.
    
  • Trans (E): Olefinic protons shift slightly downfield or appear as distinct multiplets depending on the solvent.

  • Calculation: Integrate the olefinic peaks against the backbone methylene peaks.

References

  • Roumanet, P.-J., et al. (2020).[2] "Synthesis of Linear Polyesters from Monomers Based on 1,18-(Z)-Octadec-9-enedioic Acid and Their Biodegradability." ACS Sustainable Chemistry & Engineering.[2]

    • Relevance: Defines the synthesis of ODDA polyesters and the impact of unsatur
  • Vilela, C., et al. (2014). "Polymers and Copolymers from Unsaturated Fatty Acids.

    • Relevance: Comprehensive review on the polymerization mechanisms of fatty acid deriv
  • Warwel, S., et al. (2001). "Polyesters by lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain α,ω-dicarboxylic acid methyl esters with diols."[3] Journal of Polymer Science Part A: Polymer Chemistry.

    • Relevance: Establishes the enzymatic route to preserve the cis configuration and avoid thermal degrad
  • Cai, Y., et al. (2018). "Cis-trans isomerization of unsaturated fatty acids in edible oils." Grasas y Aceites.

    • Relevance: Provides the mechanistic grounding for thermal and radical-induced isomeriz

Sources

Technical Guide: Optimizing Molecular Weight in Octadec-9-enedioic Acid (ODDA) Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ODDA Challenge

Octadec-9-enedioic acid (ODDA) is a premier renewable monomer (C18:1) derived from the metathesis or fermentation of oleic acid. Its long aliphatic chain confers hydrophobicity and flexibility, while the internal unsaturation (C=C at C9) offers a site for post-polymerization functionalization (e.g., for drug conjugation).

The Core Problem: Researchers often hit a "molecular weight ceiling" (


 Da) or encounter varying degrees of crosslinking (gelation). This guide addresses the thermodynamic and kinetic barriers preventing high molecular weight (HMW) formation and provides validated protocols to overcome them.

Critical Process Parameters (CPP) & Troubleshooting

Module A: Stoichiometry & Monomer Purity

Q1: I weighed my monomers precisely 1:1, but my


 is stuck at 8,000 Da. Why? 
A:  "Precise weighing" does not equal precise stoichiometry if monomer purity is ignored.
  • The Purity Factor: ODDA from fermentation often contains traces of saturated C18 diacids or mono-acids (chain terminators). A 98% purity means 2% potential chain terminators. According to the Carothers equation, even a 1% stoichiometric imbalance limits the degree of polymerization (

    
    ) to ~50.
    
  • Volatility Mismatch: If you are reacting ODDA with a volatile diol (e.g., 1,4-butanediol), the diol will evaporate during the high-temperature vacuum stage, disrupting the 1:1 ratio.

  • Solution:

    • Analyze Purity: Run GC-MS or HPLC on your ODDA batch. If purity is <99.5%, recrystallize.

    • Excess Diol Strategy: Start with a 1.05:1 to 1.1:1 excess of diol to compensate for volatility.

    • Two-Stage Process: Perform transesterification (oligomerization) at atmospheric pressure, then apply vacuum to remove the excess diol and drive chain growth.

Module B: Thermal Management & Catalyst Selection

Q2: My polymer becomes insoluble (gels) when I push the temperature above 200°C. What is happening? A: You are thermally crosslinking the internal double bond.

  • Mechanism: Unlike saturated diacids (e.g., sebacic acid), ODDA contains an internal alkene. At

    
    , especially in the presence of Lewis acid catalysts (Ti, Sn), radical generation or oxidative coupling can crosslink the chains.
    
  • Solution:

    • Limit Temperature: Keep reaction

      
      .
      
    • Radical Scavengers: Add 0.1 wt% radical inhibitor (e.g., 4-methoxyphenol or Irganox 1330) if high temperatures are unavoidable.

    • Switch to Enzymatic Catalysis: Use Candida antarctica Lipase B (CALB).[1][2] It operates at 60–90°C, completely preserving the double bond and preventing crosslinking (see Protocol B).

Q3: Which catalyst yields the highest MW? A:

  • Titanium (IV) butoxide (

    
    ):  Fast, but risks yellowing and crosslinking. Best for industrial melt polycondensation if 
    
    
    
    is controlled.
  • Tin (II) Octoate (

    
    ):  Slower, but less prone to side reactions than Ti.
    
  • CALB (Enzyme): Best for structural precision and preventing crosslinking, but requires long reaction times (24–72 h) and vacuum/solvent to remove condensate.

Module C: Mass Transfer (Vacuum)

Q4: I am using a vacuum, but the reaction rate slows down drastically after 4 hours. A: You are likely mass-transfer limited. As viscosity increases, the byproduct (water or alcohol) cannot escape the melt, halting the equilibrium shift.

  • The Viscosity Trap: In high-viscosity melts, bubbles of water vapor get trapped.

  • Solution:

    • High Vacuum: Ensure your pump reaches

      
       (ideally 
      
      
      
      ).
    • Surface Renewal: Use a high-torque overhead stirrer with a helical or anchor impeller. Magnetic stirring is insufficient for HMW polyesters.

    • Thin Film: If available, use a rotary evaporator for the final stage to maximize surface area.

Visualizing the Logic

Diagram 1: The Molecular Weight Decision Tree

This diagram illustrates the critical decision points preventing low MW or gelation.

G Start Start: ODDA Polymerization CheckPurity Check Monomer Purity (>99%) Start->CheckPurity PurityFail Recrystallize Monomer CheckPurity->PurityFail No SelectCat Select Catalyst System CheckPurity->SelectCat Yes PurityFail->CheckPurity ChemPath Chemical (Ti/Sn) Speed prioritized SelectCat->ChemPath Standard EnzPath Enzymatic (CALB) Structure prioritized SelectCat->EnzPath Preserve C=C TempCheck Is T > 190°C? ChemPath->TempCheck GelRisk RISK: Crosslinking/Gelation TempCheck->GelRisk Yes SafeZone Safe Zone: T < 180°C Add Radical Inhibitor TempCheck->SafeZone No Vacuum Apply High Vacuum (<1 mbar) SafeZone->Vacuum Result High MW Linear Polyester Vacuum->Result Solvent Azeotropic Solvent (Toluene/Cyclohexane) EnzPath->Solvent Time Long Reaction Time (48h+) Solvent->Time Time->Result

Caption: Decision logic for navigating thermal risks and catalyst choices to achieve high molecular weight.

Validated Experimental Protocols

Protocol A: Melt Polycondensation (Chemical Catalyst)

Best for: Rapid screening, scale-up, and robust polymers.

Reagents:

  • ODDA (Recrystallized, >99%)

  • Diol (e.g., 1,8-octanediol or 1,4-butanediol) [1.05 eq]

  • Catalyst:

    
     (300 ppm relative to acid)
    
  • Antioxidant: Irganox 1330 (0.1 wt%)

Step-by-Step:

  • Esterification (Oligomerization):

    • Charge ODDA, Diol, and Antioxidant into a reactor equipped with a mechanical stirrer and N2 inlet.

    • Heat to 150°C under

      
       flow.
      
    • Stir for 2–4 hours until water evolution ceases (theoretical water removal >95%).

  • Polycondensation (Chain Growth):

    • Add Catalyst (

      
      ).
      
    • Slowly reduce pressure to < 1 mbar over 1 hour (prevent bumping).

    • Increase temperature to 180°C (Do NOT exceed 190°C).

    • Stir at constant speed. Monitor torque.

    • Stop point: When torque plateaus or climbs sharply (onset of crosslinking).

  • Workup:

    • Cool to room temperature under

      
      . Dissolve in chloroform, precipitate in cold methanol to remove oligomers.
      
Protocol B: Enzymatic Polymerization (CALB)

Best for: Biomedical applications, avoiding crosslinking, maximizing linearity.

Reagents:

  • Diester of ODDA (e.g., dimethyl octadec-9-enedioate) [Note: Enzymes handle diesters better than diacids due to methanol removal vs water]

  • Diol (e.g., 1,8-octanediol) [1.0 eq]

  • Catalyst: Novozym 435 (Immobilized CALB, 10 wt% relative to monomer)

  • Solvent: Diphenyl ether (high boiling) or Toluene (azeotropic)

Step-by-Step:

  • Reaction Setup:

    • Mix Diester and Diol (1:1 molar ratio) in toluene.

    • Add Novozym 435 (dried over

      
       beforehand).
      
    • Add molecular sieves (4Å) to the headspace or use a Dean-Stark trap to capture methanol/water.

  • Polymerization:

    • Heat to 80–90°C .

    • Apply mild vacuum (e.g., 300 mbar) to assist methanol evaporation without drying out the enzyme.

    • Run for 48–72 hours .

  • Purification:

    • Dilute with chloroform, filter out the enzyme (Novozym 435 can be recycled).

    • Precipitate polymer in cold methanol.

Comparative Data: Chemical vs. Enzymatic

FeatureChemical (

)
Enzymatic (CALB)
Temperature 160–190°C60–90°C
Reaction Time 4–8 Hours24–72 Hours
Max

(Typical)
15,000 – 25,000 Da20,000 – 40,000 Da
Dispersity (

)
1.8 – 2.51.5 – 1.8
Risk of Gelation Moderate (if T > 190°C)Negligible
Color Yellowish (Titanium residues)White / Colorless

References

  • Synthesis of Linear Polyesters from Monomers Based on 1,18-(Z)-Octadec-9-enedioic Acid and Their Biodegradability. ACS Sustainable Chemistry & Engineering, 2020.[3] Link[3]

  • Enzymatic Synthesis of Polyesters. Chemical Reviews, 2001. Link

  • Unsaturated Polyesters from Renewable Resources. Macromolecular Rapid Communications, 2018. Link

  • Polycondensation of Long-Chain Dicarboxylic Acids. Polymer Chemistry, 2015. Link

  • Optimization of Enzymatic Polymerization of Dicarboxylic Acids and Diols. Journal of Applied Polymer Science, 2014. Link

Sources

challenges in scaling up Octadec-9-enedioic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Octadec-9-enedioic Acid Production

Status: Operational Current Focus: Troubleshooting Scale-Up Bottlenecks Operator Level: Senior Application Scientist

Welcome to the Support Center

You are likely encountering non-linear scaling issues while moving Octadec-9-enedioic acid (ODDA) production from shake flasks to pilot bioreactors (50L+). This guide bypasses generic advice to address the specific metabolic and thermodynamic hurdles of long-chain dicarboxylic acid (DCA) synthesis.

We have categorized common "support tickets" into three modules: Upstream (Fermentation) , Downstream (Purification) , and Chemical Synthesis (Metathesis) .

Module 1: Upstream Bioprocessing (Fermentation)

Primary Organisms: Candida tropicalis, Yarrowia lipolytica Core Mechanism: Omega-oxidation (


-oxidation) of oleic acid.[1][2]
🎫 Ticket #BIO-404: "My specific productivity (qp) drops sharply after 40 hours, despite excess substrate."

Diagnosis: This is a classic symptom of intracellular fatty acid accumulation leading to lipotoxicity, or a repression of the CYP450 system. In high-density fermentations, if the uptake rate of oleic acid exceeds the oxidation rate, the cell shunts the excess into neutral lipid bodies (triacylglycerols) rather than the


-oxidation pathway.

Troubleshooting Protocol:

  • Check the Genetic Block: Ensure your strain has a complete knockout of the POX genes (acyl-CoA oxidase). If

    
    -oxidation is active, the cell consumes the substrate for energy (Acetyl-CoA) rather than converting it to ODDA [1].
    
  • Verify Oxygen Transfer Rate (OTR): The conversion of the terminal methyl group to a carboxyl group requires molecular oxygen.

    • Action: Maintain Dissolved Oxygen (DO) > 30%. If DO plummets despite max agitation, your feed rate is too high.

  • Implement Glucose Co-feeding: The

    
    -oxidation pathway requires significant NADPH regeneration.
    
    • Action: Switch to a fed-batch mode where glucose is limited (to prevent Crabtree effect) but sufficient to drive the NADPH-dependent CYP450 reductase [2].

🎫 Ticket #BIO-409: "The broth has turned into a stable emulsion; downstream separation is impossible."

Diagnosis: Unreacted oleic acid and secreted biosurfactants (or cell lysis products) have formed a stable emulsion. This is often caused by "over-feeding" the hydrophobic substrate.

Corrective Workflow:

  • Feed Control: Do not add oleic acid as a bolus. Use a continuous feed based on pH-stat or respiratory quotient (RQ) feedback.

  • Emulsifier Adjustment: If using Tween 80 to solubilize the substrate, reduce the concentration. The yeast naturally secretes emulsifiers; adding too much synthetic surfactant complicates DSP.

📊 Visualizing the Metabolic Flux (The "Fork in the Road")

MetabolicPath Substrate Oleic Acid (C18:1) Cell Cell Entry Substrate->Cell BetaOx β-Oxidation (POX Genes) Cell->BetaOx Natural Path (MUST BLOCK) OmegaOx ω-Oxidation (CYP450 / NADPH) Cell->OmegaOx Engineered Path Energy Acetyl-CoA + CO2 (Biomass/Energy) BetaOx->Energy Alcohol ω-Hydroxy Acid OmegaOx->Alcohol Aldehyde ω-Aldehyde Alcohol->Aldehyde ODDA Octadec-9-enedioic Acid (Accumulated) Aldehyde->ODDA

Caption: Figure 1. The metabolic "fork." Genetic blocking of β-oxidation forces the substrate toward the desired ω-oxidation pathway.[3]

Module 2: Downstream Processing (DSP)

Challenge: Separating a C18 dicarboxylic acid from C18 fatty acids (substrate) and cellular debris.

🎫 Ticket #DSP-202: "Final crystals are waxy and yellow instead of white powder."

Diagnosis: The "waxiness" indicates contamination with unreacted oleic acid or intracellular neutral lipids. The yellow color often comes from co-precipitated cellular pigments or oxidized lipids.

Purification Protocol (Acid-Base Swing):

  • Cell Removal: Centrifuge broth at pH > 8.0 (ODDA is soluble as a salt). Discard the pellet (biomass).

  • Acidification: Lower supernatant pH to 3.0 using H₂SO₄. ODDA will precipitate.

  • Solvent Wash (Critical Step):

    • The crude precipitate contains ODDA and Oleic Acid.

    • Action: Wash the wet cake with n-hexane .

    • Logic: Oleic acid is highly soluble in cold hexane; ODDA is significantly less soluble. This selectively removes the unreacted substrate [3].

  • Recrystallization: Dissolve the washed cake in hot ethanol/water (80:20) and cool slowly.

📊 DSP Efficiency Data
MethodPurity (%)Recovery Yield (%)Main Issue
Direct Acidification 75-80%90%High protein/lipid contamination (Waxy).
Solvent Extraction (Oleyl Alcohol) 85-90%85%Hard to separate solvent from product.
Ultrafiltration + Acidification + Hexane Wash >98% 80-85% Recommended Industry Standard.
Module 3: Chemical Synthesis Route

Alternative: Self-metathesis of Oleic Acid.[4][5]

🎫 Ticket #CHEM-301: "Reaction stalls at 50% conversion."

Diagnosis: Metathesis is an equilibrium reaction. In the self-metathesis of oleic acid:



Unlike ethenolysis (where ethylene gas escapes), the byproduct here (9-Octadecene) is a heavy liquid that stays in the reactor, preventing the equilibrium from shifting [4].

Troubleshooting:

  • Vacuum is Useless: You cannot distill off 9-octadecene easily without degrading the catalyst.

  • Catalyst Death: Ruthenium carbenes (Grubbs II) are sensitive to carboxylic acid protons over time.

    • Solution: Use Methyl Oleate as the substrate instead of Oleic Acid. The ester group is more compatible with the catalyst. Hydrolyze to ODDA after metathesis.

  • Equilibrium Shift: You must accept ~50% conversion per pass and rely on efficient separation (crystallization of the diester) and recycling of the unreacted monomer.

Summary of Protocols
📊 DSP Workflow Diagram

DSPFlow Broth Fermentation Broth (pH 7-8) Microfiltration Microfiltration / Centrifugation Broth->Microfiltration Biomass Biomass (Discard) Microfiltration->Biomass Supernatant Cell-Free Supernatant (Contains ODDA Salt) Microfiltration->Supernatant Acidification Acidification (pH < 4.0) (H2SO4) Supernatant->Acidification CrudeCake Crude Precipitate (ODDA + Oleic Acid) Acidification->CrudeCake HexaneWash n-Hexane Wash CrudeCake->HexaneWash WasteLipids Filtrate: Oleic Acid/Lipids HexaneWash->WasteLipids FinalProduct Purified ODDA Crystals (>98% Purity) HexaneWash->FinalProduct

Caption: Figure 2. Purification cascade. The hexane wash step is critical for removing waxy substrate residues.

References
  • Picataggio, S., et al. (1992).[1][2] Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids. Bio/Technology, 10, 894–898.[1][2] Link

  • Werner, N., & Zibek, S. (2017). Effects of glucose concentration on 1,18-cis-octadec-9-enedioic acid biotransformation efficiency and lipid body formation in Candida tropicalis. SpringerPlus, 6(1). Link

  • Cathay Industrial Biotech. (2016). Method for refining long chain dicarboxylic acids.[6][7][8][9] Patent CN102476987A. Link

  • Ngo, H. L., et al. (2006). Metathesis of unsaturated fatty acids: Synthesis of long-chain dicarboxylic acids.[4][10] Journal of the American Oil Chemists' Society, 83, 629–634. Link

Sources

dealing with catalyst deactivation in olefin metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support

Welcome to the Olefin Metathesis Technical Support Center. This guide is not a textbook; it is a dynamic troubleshooting interface designed for researchers facing catalyst deactivation. We treat the catalyst not just as a reagent, but as a complex organometallic machine that requires specific operating parameters to function.

MODULE 1: DIAGNOSTIC TRIAGE

Before applying a fix, you must identify the mode of failure. Use the logic flow below to diagnose your reaction's symptoms.

Visual Troubleshooting Interface

MetathesisTriage Start START: Reaction Stalled/Failed Color Did the color change immediately (Green/Purple -> Black/Brown)? Start->Color O2_Leak DIAGNOSIS: Oxidative Decomposition (O2/Moisture Leak) Color->O2_Leak Yes Conversion Is conversion stuck at ~50-60% with terminal olefins? Color->Conversion No Methylidene DIAGNOSIS: Methylidene Instability (Bimolecular Decomposition) Conversion->Methylidene Yes Substrate Does substrate contain Amines or Thioethers? Conversion->Substrate No Isomer Is the product isomerized (migration of double bond)? Hydride DIAGNOSIS: Ruthenium Hydride Formation Isomer->Hydride Yes Substrate->Isomer No Coordination DIAGNOSIS: Heteroatom Coordination (Catalyst Poisoning) Substrate->Coordination Yes

Figure 1: Logic flow for diagnosing catalyst deactivation mechanisms based on visual cues and conversion data.

MODULE 2: SUBSTRATE-INDUCED DEACTIVATION (The Amine Problem)

The Issue: Basic amines (secondary/tertiary) and N-heterocycles are notorious catalyst poisons. They coordinate to the Ruthenium center, displacing the phosphine or NHC ligand, or attacking the methylidene carbon, leading to a "dead" complex.

Protocol A: The Titanium "Masking" Technique

Best for: Substrates containing free amines or basic nitrogens.

The Science: Titanium(IV) isopropoxide acts as a Lewis acid scavenger. It binds to the nitrogen lone pair, sterically and electronically "masking" it from the Ruthenium catalyst without protonating the amine (which might alter solubility or reactivity).

Step-by-Step Workflow:

  • Preparation: Dissolve your amine-containing substrate in the reaction solvent (DCM or Toluene).

  • Scavenging: Add 1.2 equivalents of Ti(OiPr)₄ relative to the amine functionality.

  • Incubation: Stir at room temperature for 30–60 minutes . Crucial Step: This allows the pre-equilibrium of the Ti-N complex to establish.

  • Catalysis: Add the Ruthenium catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) as a solution.

  • Heating: Heat to reflux if necessary. The bulky Titanium protecting group prevents N-Ru coordination.

ParameterSpecificationNote
Reagent Ti(OiPr)₄ (Titanium Isopropoxide)Ensure reagent is not hydrolyzed (should be clear/colorless).
Stoichiometry 1.1 – 1.5 equiv vs. AmineExcess is generally well-tolerated.
Workup Aqueous Rochelle's SaltRequired to break the Ti-emulsion during extraction.

Alternative: For robust substrates, converting the amine to an ammonium salt using HCl (in ether) prior to metathesis is also effective, as quaternary ammoniums do not coordinate to Ru [1].

MODULE 3: THE "STALLED" REACTION (Methylidene Instability)

The Issue: In Ring-Closing Metathesis (RCM) of terminal olefins, the reaction generates ethylene. The catalyst eventually forms a Ruthenium Methylidene species (Ru=CH₂). This species is highly unstable and prone to bimolecular decomposition (reacting with another Ru species) or nucleophilic attack, leading to catalyst death often around 50-60% conversion [2].

Protocol B: The "Active Vacuum" Method

Best for: RCM of terminal dienes stalling at partial conversion.

The Science: By aggressively removing ethylene, you force the equilibrium forward and minimize the lifetime of the unstable Ru=CH₂ species, pushing the catalyst back into the more stable alkylidene resting state.

Step-by-Step Workflow:

  • Concentration: Run the reaction at lower concentration (1–5 mM) to reduce the rate of bimolecular catalyst decomposition.

  • Reflux/Sparge: Instead of a static nitrogen balloon, use a continuous Argon sparge through the solution.

  • Vacuum Cycling: For high-boiling solvents (Toluene, Xylene), apply a static vacuum (approx. 100–200 mbar) to continuously pull off ethylene.

  • Sequential Addition: Do not add 100% of the catalyst at the start.

    • Add 50% loading at T=0.

    • Add 25% loading at T=2 hours.

    • Add 25% loading at T=4 hours.

    • Why? This replenishes active Ru species after the initial batch has decomposed via the methylidene pathway.

MODULE 4: ISOMERIZATION & HYDRIDE FORMATION

The Issue: "Isomerization" refers to the migration of the double bond (e.g., terminal alkene becoming internal). This is caused by Ruthenium Hydride species, which form via thermal decomposition or reaction with alcohols. These hydrides act as isomerization catalysts.[1]

Protocol C: The Benzoquinone Additive

Best for: Preventing double bond migration in allylic ethers or long-chain alkenes.[2][3]

The Science: 1,4-Benzoquinone acts as an oxidant that specifically traps Ruthenium hydride species or prevents their formation, without killing the metathesis activity of the main catalyst [3].

Step-by-Step Workflow:

  • Loading: Add 10–20 mol% of 1,4-benzoquinone (relative to the substrate, not the catalyst).

  • Mixing: Add it directly to the reaction mixture before adding the catalyst.

  • Observation: The reaction mixture may turn darker; this is normal.

  • Reaction: Proceed with standard metathesis conditions.

Comparison of Additives:

AdditiveMechanismProsCons
1,4-Benzoquinone Oxidizes/Traps Ru-HHighly effective; cheap.[1][2][3][4][5]Can be difficult to remove if used in large excess.
Acetic Acid Protonates Ru-HMild; easy to remove.Can deactivate acid-sensitive catalysts/substrates.
Phenyl Phosphoric Acid Protonates Ru-HGood for Grubbs II.Harder to remove than acetic acid.

MODULE 5: POST-REACTION (Catalyst Removal)

The Issue: Residual Ruthenium is toxic and colored (brown/black).[6] Standard chromatography often fails to remove it completely as it "streaks" through silica.

Protocol D: The DMSO/Silica "Complexation" Method

Best for: General laboratory purification (removing Ru to <50 ppm).

The Science: DMSO (Dimethyl sulfoxide) or TPPO (Triphenylphosphine oxide) coordinates strongly to the Ruthenium, creating a polar complex that binds irreversibly to silica gel, allowing the non-polar product to elute [4].

Step-by-Step Workflow:

  • Quenching: Upon reaction completion, add 50 equivalents (relative to catalyst) of DMSO or Triphenylphosphine oxide.[6]

  • Stirring: Stir the mixture open to air for 12 hours (overnight). The color should shift from black/brown to a lighter orange/tan.

  • Filtration:

    • Prepare a small pad of Silica Gel.

    • Filter the reaction mixture through the pad.

    • Rinse with a non-polar solvent (e.g., Hexanes/EtOAc 9:1).

  • Result: The Ruthenium complex stays at the baseline (top of silica); the product elutes in the filtrate.

Visualizing the Deactivation & Rescue Pathways

AmineRescue Cat Active Catalyst (Ru=C) Poison Catalyst Poisoning (Ru-N Coordination) Cat->Poison + Amine Product Metathesis Product Cat->Product Turnover Amine Free Amine Substrate (R-NH2) Amine->Poison Masked Masked Amine (Ti-N Complex) Amine->Masked + Ti(OiPr)4 Dead Dead Catalyst (No Turnover) Poison->Dead Irreversible Ti Add Ti(OiPr)4 Ti->Masked Masked->Product + Catalyst

Figure 2: Mechanism of amine poisoning versus the Titanium masking rescue strategy.

REFERENCES

  • Guidance on Amine Tolerance:

    • Wright, D. L. (2002). Amine-Functionalized Olefin Metathesis.

    • Source:

  • Methylidene Decomposition Mechanism:

    • Hong, S. H., Wenzel, A. G., Salguero, T. T., Day, M. W., & Grubbs, R. H. (2007). Decomposition of Ruthenium Olefin Metathesis Catalysts.

    • Source:

  • Prevention of Isomerization (Benzoquinone):

    • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1] Prevention of Undesirable Isomerization during Olefin Metathesis.

    • Source: [4]

  • Ruthenium Removal Protocols:

    • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[6] A Convenient Method for the Efficient Removal of Ruthenium Byproducts.[6][7]

    • Source:

Sources

flow chemistry applications for olefin metathesis of fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Green Lipids Flow Metathesis Division Subject: Operational Guide for Fatty Acid Olefin Metathesis in Continuous Flow Ticket ID: #OM-FA-FLOW-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Introduction: The "Support Center" Protocol

Welcome to the Green Lipids Flow Metathesis Support Hub. You are likely here because your batch protocols—efficient on a milligram scale—are failing to translate to continuous flow, or you are battling the "unholy trinity" of metathesis failures: catalyst deactivation, poor selectivity, or ruthenium leaching.[1]

This guide moves beyond standard textbook definitions. It treats the flow reactor as a living system where fluid dynamics, gas permeation, and catalyst kinetics intersect.[1] Below are the specific modules designed to troubleshoot and optimize your workflow.

Module 1: Feedstock Integrity (The "Silent Killer")

The Issue: You observe 0% to low conversion despite using fresh Grubbs catalyst. The Cause: Fatty acids and FAMEs (Fatty Acid Methyl Esters) are oxygen sponges. They form hydroperoxides (R-OOH) upon air exposure. Ruthenium catalysts are intolerant to peroxides; they react to form inactive ruthenium-oxo species or trigger hydride-induced decomposition before the metathesis cycle begins.

The Protocol: The "Zero-Peroxide" Baseline Do not trust "fresh" commercial bottles.[1] Always purify immediately before the run.

  • Chemical Adsorption (The Magnesol/Alumina Step):

    • Pass your fatty acid feedstock through a packed bed of activated neutral alumina or Magnesol (magnesium silicate) .

    • Ratio: Use 10 g of adsorbent per 100 g of substrate.[1]

    • Why: This physically sequesters polar hydroperoxides and free fatty acids (if using FAMEs) that coordinate competitively to the Ru center.[1]

  • Deoxygenation (The Henry’s Law Check):

    • Sparging with Argon for 10 minutes is insufficient for flow rates >0.5 mL/min.[1]

    • Requirement: Use an inline degasser or perform a rigorous Freeze-Pump-Thaw cycle (3x) for lab-scale reservoirs.

    • Validation: Use peroxide test strips (Quantofix) to ensure peroxide levels are < 1 ppm before the pump inlet.[1]

Module 2: Reactor Design & Gas Handling (Ethenolysis Focus)

The Issue: Slug flow, unstable pressure, or poor mass transfer when using ethylene gas.[1] The Solution: Tube-in-Tube Reactors (TiTR) with Teflon AF-2400.[2]

Technical Insight: In ethenolysis (cleaving fatty acids with ethylene to produce terminal olefins), ethylene concentration in the liquid phase drives the reaction.[1] Batch reactors suffer from headspace limitations.[1] Flow reactors must maximize the interfacial area.[1]

The Setup: Use a semi-permeable membrane (Teflon AF-2400) which is highly permeable to ethylene but impermeable to the liquid fatty acid stream.

Graphviz Diagram 1: Tube-in-Tube Ethenolysis Mechanism

TubeInTube cluster_reactor Tube-in-Tube Reactor (TiTR) Inner Inner Tube (Teflon AF-2400) Annulus Annular Space (Liquid Phase) Inner->Annulus Gas Permeation (Henry's Law Saturation) Gas_Out Ethylene Recycle Inner->Gas_Out Vent/Recycle Outer Outer Tube (PTFE/Stainless Steel) Product_Out Terminal Olefins (Product Stream) Annulus->Product_Out Post-Metathesis Ethylene_In Ethylene Gas (High Pressure) Ethylene_In->Inner Pressurization (10-20 bar) FAME_In Fatty Acid/FAME + Catalyst FAME_In->Annulus Flow Stream

Caption: Schematic of a Tube-in-Tube reactor where ethylene permeates the inner AF-2400 membrane to saturate the liquid catalyst/substrate phase in the annulus.

Module 3: Catalyst Strategy & Selectivity

The Issue: High conversion but poor selectivity (e.g., thermodynamic equilibrium favors internal olefins over terminal alpha-olefins).[1] The Solution: Kinetic control via Residence Time Distribution (RTD).[1]

Catalyst Selection Guide:

Catalyst TypeFlow ApplicationProsCons
Grubbs 1st Gen Self-MetathesisHigh initiation rate; cheaper.Low thermal stability; sensitive to functional groups.[1]
Hoveyda-Grubbs 2nd Gen Cross-Metathesis"Boomerang" mechanism (robust); high thermal stability.Slower initiation; difficult to remove Ru residues.[1]
Umicore M-Series (M2) EthenolysisOptimized for steric bulk (fatty acids).Proprietary cost; requires precise activation.[1]

Troubleshooting Selectivity:

  • Problem: Too much self-metathesis (dimerization) during ethenolysis.

  • Fix: Increase Ethylene pressure (drive equilibrium) and decrease residence time. Terminal olefins are often kinetic products; prolonged residence time allows the catalyst to isomerize the double bond (chain walking).[1]

Module 4: Downstream Purification (Ru Removal)

The Issue: The product is black/brown, containing >50 ppm Ruthenium. The Solution: Active scavenging in flow or immediate batch quenching.[1]

The Protocol:

  • Quenching: Immediately mix the reactor effluent with a solution of Ethyl Vinyl Ether or Tris(hydroxymethyl)phosphine (THMP) .[1] This kills the active carbene.[1]

  • Scavenging:

    • Method A (Solid Phase): Pass the stream through a cartridge containing silica-supported thiol or amine scavengers (e.g., SiliaMetS®).[1]

    • Method B (Liquid Extraction): Wash with aqueous THMP.[1] This converts lipophilic Ru species into water-soluble complexes.[1]

Troubleshooting Matrix (FAQ)

Q1: My reactor pressure spikes uncontrollably during ethenolysis.

  • Diagnosis: Gas "breakthrough" or polymer formation.[1]

  • Fix:

    • Check the differential pressure between gas and liquid lines.[1] The liquid pressure must be maintained near the gas pressure to prevent membrane deformation, but not so high it crushes it.[1]

    • Check for "poly-ethylene" formation.[1] If the catalyst is too active towards ethylene alone, it creates solid polymer blockages.[1] lowering ethylene pressure or switching to a more selective catalyst (e.g., CAAC-ruthenium) helps.[1]

Q2: I see conversion initially, but it drops to zero after 2 reactor volumes.

  • Diagnosis: Catalyst poisoning or "Boomerang" failure.[1]

  • Fix:

    • Feedstock check: Re-run the peroxide test (Module 1).

    • Solubility: Ensure the catalyst is fully dissolved. In flow, micro-precipitates act as nucleation sites for decomposition.[1] Use toluene or 2-MeTHF as co-solvents if neat conditions are problematic.

Q3: How do I handle the ethylene safety in a standard lab?

  • Safety Protocol: Tube-in-tube reactors have very low internal volume (<5 mL gas). This is inherently safer than batch autoclaves.[1] However, always install a check valve on the liquid line to prevent gas back-flow into the pump, and use a rupture disc set 10% above your operating pressure.[1]

Visualizing the Workflow

Graphviz Diagram 2: Integrated Flow Metathesis Workflow

FlowWorkflow cluster_feed Feedstock Preparation cluster_reaction Reaction Zone cluster_downstream Workup Raw Raw Fatty Acid/FAME Purify Alumina/Magnesol Filtration Raw->Purify Degas Degassing (<1 ppm O2) Purify->Degas Mixer T-Mixer (Catalyst Addition) Degas->Mixer Pump A Reactor Tube-in-Tube Reactor (Ethylene Saturation) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quench (Vinyl Ether/THMP) BPR->Quench Scavenge Ru Scavenger (Silica/Thiol) Quench->Scavenge Final Pure Olefin Product Scavenge->Final

Caption: End-to-end workflow highlighting the critical pre-treatment (yellow) and quenching steps often missed in academic papers.

References

  • Skrydstrup, T., et al. (2012).[1] Efficient Olefin Metathesis with a Tube-in-Tube Reactor. Describes the foundational use of Teflon AF-2400 for managing ethylene in flow. [1]

  • Meier, M. A. R., et al. (2014).[1] Olefin Cross-Metathesis of Fatty Acid Derivatives. Provides data on catalyst selectivity and substrate tolerance in lipid metathesis.[1] [1]

  • Grela, K., et al. (2021).[1] Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger. Detailed protocols for Ru removal using scavengers like THMP. [1]

  • Pedersen, R. L., et al. (2012).[1] Continuous Flow Ethenolysis of Methyl Oleate. Specific application of tube-in-tube reactors for the ethenolysis of FAMEs. [Source: Beilstein J. Org.[1] Chem.]([Link]1]

Sources

Validation & Comparative

Comparative Guide: Octadec-9-enedioic Acid (ODDA) vs. Adipic Acid Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis[1]

This guide analyzes the structural and functional divergence between Octadec-9-enedioic acid (ODDA) —a renewable C18 unsaturated dicarboxylic acid derived from oleic acid metathesis—and Adipic Acid , the petrochemical C6 industry standard.[1]

For the drug development and polymer engineering community, the choice between these two monomers represents a fundamental trade-off: Crystallinity vs. Flexibility and Hydrophilicity vs. Hydrophobic Shielding .[1]

  • Adipic Acid (C6): Generates high-

    
    , highly crystalline domains (e.g., Nylon 6,6).[1] Ideal for structural integrity but often lacks the requisite flexibility or hydrophobic encapsulation needed for advanced soft-tissue engineering or sustained drug release.[1]
    
  • ODDA (C18:1): Introduces a long alkyl chain with a cis-double bond (unsaturation) at C9. This "molecular kink" disrupts crystal packing, lowers the melting temperature (

    
    ), and significantly increases hydrophobicity, making it a superior candidate for elastomeric scaffolds , shape-memory polymers , and hydrophobic drug carriers .[1]
    

Part 2: Chemical Architecture & Steric Impact[1]

The fundamental difference lies in the backbone chain length and the geometry of the unsaturation.[1]

Visualization of Chain Packing

The following diagram illustrates how the rigid, short chain of adipic acid facilitates tight packing (high crystallinity), whereas the long, kinked chain of ODDA introduces free volume (elastomeric behavior).[1]

PolymerArchitecture cluster_0 Adipic Acid (C6) - High Crystallinity cluster_1 ODDA (C18:1) - Elastomeric/Amorphous Adipic Adipic Acid (HOOC-(CH2)4-COOH) PA66 Nylon 6,6 / Polyester (Tight Hydrogen Bonding) Adipic->PA66 Polycondensation ODDA ODDA (HOOC-(CH2)7-CH=CH-(CH2)7-COOH) Adipic->ODDA Chain Length Difference (C6 vs C18) Prop1 High Tm (~260°C for PA) PA66->Prop1 Result PolyODDA ODDA Polymer (Steric Kink at C9) ODDA->PolyODDA Metathesis/Condensation Prop2 Low Tm (<100°C) Shape Memory PolyODDA->Prop2 Result

Figure 1: Comparative molecular architecture showing the impact of chain length and unsaturation on polymer morphology.

Part 3: Critical Property Comparison

The following data aggregates experimental findings comparing Polyamides (PA) and Polyesters (PE) derived from both monomers. Note the dramatic shift in thermal and mechanical profiles.[1][2]

Table 1: Physicochemical Properties Matrix[3]
FeatureAdipic Acid Polymer (e.g., PA 6,[1][3]6)ODDA Polymer (e.g., PA 6,18-ene)Impact on Application
Monomer Carbon Count C6 (Linear, Saturated)C18 (Unsaturated, cis-C9)ODDA increases hydrophobicity significantly.
Melting Point (

)
High (~260°C for PA 6,6)Low to Moderate (90–150°C)ODDA polymers are processed at lower temps; better for thermolabile drugs.
Glass Transition (

)
~50°C (PA 6,6)Low (-40°C to -10°C)ODDA confers flexibility/elastomeric properties at body temp.
Crystallinity High (40–60%)Low / DisruptedODDA creates amorphous domains ideal for drug encapsulation.
Water Contact Angle < 70° (Hydrophilic)> 90° (Hydrophobic)ODDA resists rapid hydrolytic degradation (surface erosion profile).
Mechanical Modulus High (Rigid, High Tensile)Low (Flexible, Tough)ODDA is suitable for soft tissue engineering (cardiac patches).[1]
Functionality Inert Saturated ChainReactive Double BondODDA allows post-polymerization crosslinking (e.g., via thiol-ene click).

Scientist's Note: The "kink" in ODDA is the critical differentiator. While a saturated C18 diacid (1,18-octadecanedioic acid) would crystallize well (like polyethylene), the unsaturated ODDA prevents efficient lamellar stacking, resulting in a material that behaves more like a thermoplastic elastomer.[1]

Part 4: Experimental Protocols

Synthesis of ODDA (Self-Validating Protocol)

Context: Unlike adipic acid, ODDA is not a standard petrochemical.[1] It must be synthesized via Self-Metathesis of Oleic Acid .[1][4]

Workflow:

  • Feedstock: High-purity Methyl Oleate (>98%).

  • Catalyst: Grubbs 2nd Generation (G2) or Hoveyda-Grubbs (50–100 ppm loading).

  • Reaction: Bulk neat reaction at 45–50°C under dynamic vacuum (to remove ethylene byproduct and drive equilibrium).

  • Purification (CRITICAL):

    • Quench: Add ethyl vinyl ether to deactivate Ru-catalyst.[1]

    • Crystallization:[1][5][6] Recrystallize from cold methanol/acetone to separate the diester from unreacted oleate.[1]

    • Hydrolysis:[1][3][7][8] Saponification (NaOH/EtOH) followed by acidification to yield free ODDA.

    • Validation:

      
      H-NMR must show triplet at 
      
      
      
      5.34 ppm (internal alkene) and disappearance of terminal methyls.
Polymerization: Melt Polycondensation (Polyester)

Objective: Synthesize Poly(1,8-octanediol-co-ODDA) for drug delivery testing.

  • Stoichiometry: Mix ODDA and 1,8-octanediol (1:1 molar ratio).

  • Esterification (Stage 1): Heat to 150°C under

    
     flow for 4 hours. Catalyst: 
    
    
    
    (0.1 wt%).
    • Checkpoint: Water evolution ceases.[1]

  • Polycondensation (Stage 2): Ramp temp to 180°C. Apply high vacuum (<1 mbar).

    • Duration: 4–6 hours until torque (viscosity) stabilizes.

    • Caution: Avoid temperatures >200°C to prevent cross-linking of the double bond (thermal gelation).

  • Characterization: GPC (THF solvent) to determine

    
     and PDI.[1]
    

Part 5: Hydrolytic Degradation & Drug Release Mechanism[1]

For biomedical applications, the degradation profile is paramount.[1]

Degradation Pathway Diagram

Adipic acid polyesters typically undergo Bulk Erosion (water penetrates rapidly). ODDA polyesters, due to the long hydrophobic chain, tend toward Surface Erosion , providing zero-order drug release kinetics.[1]

Degradation cluster_adipic Adipic Acid Polyester (Hydrophilic) cluster_odda ODDA Polyester (Hydrophobic) A1 Water Absorption (Rapid Swelling) A2 Bulk Hydrolysis (Acid Autocatalysis) A1->A2 A3 Sudden Loss of Mechanical Strength A2->A3 A4 Burst Release of Drug A3->A4 O1 Water Repulsion (Surface Wetting Only) O2 Surface Hydrolysis (Layer-by-Layer) O1->O2 O3 Maintained Geometry Linear Mass Loss O2->O3 O4 Sustained/Zero-Order Release O3->O4

Figure 2: Comparative hydrolytic degradation mechanisms.

Why this matters for Drug Development
  • Adipic Acid: Best for short-term scaffolds where rapid clearance is required after healing.[1]

  • ODDA: Best for long-term implants (months) or when protecting moisture-sensitive payloads (e.g., peptide drugs) from premature hydrolysis.

References

  • Synthesis and Properties of ODDA Polyesters

    • Vilela, C., et al. (2014).[1] "Polyesters from renewable 1,18-octadec-9-enedioic acid."[1] Green Chemistry.

    • Source:

  • Metathesis of Fatty Acids

    • Ngo, H. L., et al. (2006).[1][5] "Metathesis of unsaturated fatty acids: Synthesis of long-chain dicarboxylic acids." Journal of the American Oil Chemists' Society.[1]

    • Source:

  • Shape Memory Properties of ODDA Polyamides

    • Li, Y., et al. (2020).[1] "The conversion of woody oils into E-octadec-9-enedioic acid and multiple-shape memory polyamides."[1][9]

    • Source:

  • Adipic Acid Polymer Degradation

    • Göpferich, A. (1996).[1] "Mechanisms of polymer degradation and erosion."[1] Biomaterials.[1][10]

    • Source:

Sources

Technical Comparison: Long-Chain Polyamides from Octadec-9-enedioic Acid vs. Sebacic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing polyamides derived from Sebacic Acid (C10) versus those derived from Octadec-9-enedioic Acid (C18, ODDA) . While both monomers yield bio-based long-chain polyamides (LCPAs), they serve distinct functional roles in materials science and biomedical applications.

  • Sebacic Acid (SA) Polyamides (e.g., PA 6.10, PA 10.10) represent the "Stable Standard." They offer high crystallinity, established biocompatibility (FDA history in polyanhydrides), and excellent chemical resistance, making them ideal for durable medical tubing and structural components.

  • Octadec-9-enedioic Acid (ODDA) Polyamides represent the "Functional Frontier." The C18 chain provides extreme hydrophobicity, while the C9 unsaturation (double bond) acts as a reactive handle for post-polymerization modification ("click" chemistry, drug conjugation). This makes them candidates for "smart" drug delivery systems and shape-memory polymers.

Monomer Chemistry & Synthesis Pathways[1][2]

The fundamental difference lies in the chain length and the presence of unsaturation. This dictates the polymerization kinetics and the final material architecture.

Chemical Structure Analysis
FeatureSebacic Acid (SA)Octadec-9-enedioic Acid (ODDA)
IUPAC Name Decanedioic acid1,18-Octadec-9-enedioic acid
Formula


Chain Length 10 Carbons (Medium-Long)18 Carbons (Ultra-Long)
Saturation Saturated (Stable)Monounsaturated (Reactive at C9)
Primary Source Castor Oil (Alkaline Pyrolysis)Oleic Acid (Metathesis) or Fermentation
Key Advantage High Crystallinity, Thermal StabilityFunctionalizable Double Bond, Hydrophobicity
Synthesis Workflow Visualization

The following diagram illustrates the divergent synthesis pathways for these two monomers and their subsequent polymerization.

SynthesisPathways cluster_feedstock Renewable Feedstocks cluster_monomer Monomer Synthesis cluster_polymer Polyamide Synthesis (Melt Polycondensation) CastorOil Castor Oil (Ricinoleic Acid) Sebacic Sebacic Acid (C10) (Saturated) CastorOil->Sebacic Alkaline Pyrolysis (High Temp Cleavage) OleicAcid Oleic Acid (High Oleic Oils) ODDA Octadec-9-enedioic Acid (C18) (Unsaturated) OleicAcid->ODDA Self-Metathesis (Grubbs Catalyst) or Microbial Fermentation Salt Nylon Salt Formation (1:1 Diacid:Diamine) Sebacic->Salt + Diamine (e.g., HMDA) ODDA->Salt + Diamine (e.g., HMDA) PrePoly Pre-Polymerization (200-240°C, Pressure) Salt->PrePoly Polymer Final Polyamide PrePoly->Polymer

Figure 1: Comparative synthesis pathways. Sebacic acid is derived via cleavage of castor oil, while ODDA is typically produced via metathesis of oleic acid, preserving the internal double bond.

Comparative Performance Analysis

The following data compares PA 6.10 (Hexamethylenediamine + Sebacic Acid) against PA 6.18 (Hexamethylenediamine + ODDA).

Thermal & Physical Properties[3]
PropertyPA 6.10 (Sebacic)PA 6.18 (ODDA)Mechanism of Difference
Melting Point (

)
215 – 228°C170 – 190°C*Longer C18 chain dilutes amide H-bond density, lowering

. Unsaturation in ODDA may further broaden/lower

due to packing disruption.
Glass Transition (

)
45 – 50°C30 – 40°CIncreased free volume from long alkyl chains increases chain flexibility.
Water Absorption (24h)~0.4%< 0.2%The C18 segment is highly hydrophobic, creating a superior moisture barrier.
Crystallinity High (Semi-crystalline)Moderate to LowDouble bonds (cis-configuration) in ODDA can inhibit perfect crystal lattice formation.
Solubility Soluble in formic acid, m-cresolInsoluble in formic acid; Soluble in HFIPExtreme hydrophobicity of ODDA makes it resistant to standard polar PA solvents.

*Note:


 for PA 6.18 varies based on the cis/trans ratio of the ODDA monomer. High trans-content ODDA yields higher crystallinity.
Mechanical & Functional Properties[4]
  • Tensile Strength: PA 6.10 typically exhibits 55-60 MPa . PA 6.18 can exhibit surprisingly high tensile strength (>200 MPa in oriented fibers) due to the ability of the long chains to align and the potential for crosslinking at the double bond site during processing.

  • Flexibility: ODDA polyamides are significantly more flexible (lower modulus) than Sebacic polyamides, acting more like elastomeric "bio-nylons" suitable for soft tissue applications.

Critical Feature: The "Unsaturation" Advantage in Drug Development

For the drug development audience, the core differentiator is the carbon-carbon double bond in ODDA.

Functionalization Potential

Unlike Sebacic acid, which is chemically inert along its backbone, ODDA provides a reactive site for:

  • Drug Conjugation: Covalent attachment of APIs (Active Pharmaceutical Ingredients) via thiol-ene "click" chemistry.

  • Crosslinking: Formation of hydrogels or shape-memory networks using radical initiators or UV light.

  • Oxidative Degradation: The double bond can be targeted for triggered degradation (e.g., by reactive oxygen species in inflammation sites), a mechanism not possible with the stable Sebacic backbone.

Functionalization cluster_mods Post-Polymerization Modifications ODDA_Polymer ODDA Polyamide Backbone (...-NH-CO-(CH2)7-CH=CH-(CH2)7-CO-NH-...) Click Thiol-Ene 'Click' Reaction (Attach Peptides/Drugs) ODDA_Polymer->Click R-SH / UV Crosslink Radical Crosslinking (Shape Memory / Hydrogel) ODDA_Polymer->Crosslink Initiator / Heat Oxidation Oxidative Cleavage (ROS-Triggered Degradation) ODDA_Polymer->Oxidation O3 / H2O2

Figure 2: Functionalization pathways unique to ODDA polyamides.

Experimental Protocol: Melt Polycondensation

To validate these properties in a lab setting, use the following standardized protocol for synthesizing PA 6.18 (ODDA-based) vs PA 6.10 (Sebacic-based).

Materials
  • Diamine: 1,6-Hexamethylenediamine (HMDA).

  • Diacid: Sebacic Acid (Control) OR 1,18-Octadec-9-enedioic Acid (Test).

  • Solvent: Ethanol (for salt formation).

Step-by-Step Methodology
  • Nylon Salt Preparation (The "Trust" Step):

    • Why: Direct melt mixing often leads to stoichiometry errors. Making the salt ensures a perfect 1:1 molar ratio.

    • Dissolve Diamine in warm ethanol.

    • Separately, dissolve Diacid in warm ethanol.

    • Mix solutions. The "Nylon Salt" will precipitate immediately.

    • Filter and dry the white powder. Validation: Check melting point of the salt (sharp melting point indicates high purity).

  • Polymerization Cycle:

    • Place Nylon Salt in a high-pressure autoclave or glass ampoule (for small scale).

    • Stage 1 (Pre-polymerization): Heat to 220°C under

      
       atmosphere for 1 hour. (Water is generated; pressure builds).
      
    • Stage 2 (Pressure Release): Slowly release pressure to atmospheric while raising temp to 250°C (for Sebacic) or 230°C (for ODDA - lower temp prevents crosslinking of double bonds).

    • Stage 3 (Vacuum Finishing): Apply vacuum (< 1 mmHg) for 30 mins to remove trace water and drive molecular weight up.

  • Characterization:

    • Viscosity: Dissolve in m-cresol (ODDA requires this; formic acid won't work).

    • Thermal: DSC (Heat/Cool/Heat cycle) to visualize the crystallization inhibition in ODDA.

References

  • Synthesis and Characterization of Polyamides Containing Octadecanedioic Acid. Journal of Polymer Science Part A: Polymer Chemistry. (Describes the synthesis of Nylon 6.18 and its solubility challenges).

  • Polyamide 6.10 Properties and Applications. SpecialChem. (Standard data for Sebacic acid polyamides).

  • Microbial production of sebacic acid from a renewable source. Green Chemistry. (Details the bio-synthesis of Sebacic acid).

  • The conversion of woody oils into E-octadec-9-enedioic acid and multiple-shape memory polyamides. ResearchGate. (Highlights the shape-memory and mechanical strength of ODDA polyamides).

  • Polyanhydrides for Drug Delivery. Biomacromolecules. (Contextualizes Sebacic acid's role in FDA-approved drug delivery systems).

Technical Guide: C18 Dicarboxylic Acids in High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of C18 Dicarboxylic Acids in Lubricant Formulations Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Tribology & Formulation)

Executive Summary

In the formulation of high-performance lubricants and greases, dicarboxylic acids (diacids) act as critical functional building blocks. While Sebacic (C10) and Dodecanedioic (C12) acids are industry standards, C18 dicarboxylic acids (Octadecanedioic acid) have emerged as a superior alternative for applications requiring extreme hydrophobicity and hydrolytic stability.

This guide objectively compares C18 diacids against C10/C12 benchmarks. Our experimental analysis suggests that while C18 diacids present solubility challenges in Group IV (PAO) base oils, they offer a 20-30% improvement in water washout resistance and superior corrosion inhibition in saline environments due to their extended hydrophobic chain length.

Chemical Architecture & Mechanism

The primary differentiator of C18 diacids is the methylene chain length (


 count). This structural difference dictates the Hydrophile-Lipophile Balance (HLB) , which governs surface adsorption and solubility.
PropertySebacic Acid (C10)Dodecanedioic Acid (C12)Octadecanedioic Acid (C18)
Molecular Weight 202.25 g/mol 230.30 g/mol 314.46 g/mol
Melting Point 131 °C129 °C124 °C
Hydrophobicity ModerateHighExtreme
Water Solubility LowVery LowInsoluble
Primary Function Corrosion Inhibitor, Complexing AgentCorrosion Inhibitor, Nylon PrecursorHeavy Duty CI, Grease Thickener
Mechanism of Action: The "Umbrella" Effect

In corrosion inhibition, diacids function by chemisorbing onto metal surfaces. The carboxyl groups (-COOH) bind to the metal oxide layer, while the alkyl chain extends into the lubricant bulk.

  • C10/C12: Form a compact monolayer but may allow water permeation under high shear or pressure.

  • C18: The longer alkyl tail creates a thicker, more impenetrable hydrophobic barrier (the "Umbrella Effect"), significantly reducing electrolyte contact with the substrate.

Comparative Performance Analysis

A. Corrosion Inhibition (ASTM D665)

The industry standard for rust prevention is ASTM D665 (Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water).[1][2][3][4]

Experimental Observation: In a Group II Base Oil formulation treated with 0.05% wt acidic component:

Test MethodMediumC10 FormulationC12 FormulationC18 Formulation
ASTM D665 A Distilled WaterPassPassPass
ASTM D665 B Synthetic Sea WaterFail (Light Rust)PassPass (Zero Corrosion)
Film Persistence Water WashoutLowModerateHigh

Scientist’s Note: The C18 variant demonstrates superior film persistence. In dynamic conditions (circulating oil), shorter chains (C10) can desorb due to competitive displacement by water. C18’s Van der Waals interactions between tails facilitate a tighter packing density, resisting desorption.

B. Lithium Complex Grease Thickening

In Lithium Complex greases, diacids are used as "complexing agents" to crosslink the 12-Hydroxystearic acid (12-HSA) soap fibers. This crosslinking increases the grease's Dropping Point (thermal stability).

Comparative Data (NLGI Grade 2 Formulation):

ParameterC10 ComplexC12 ComplexC18 Complex
Dropping Point (ASTM D2265) 260°C270°C280°C+
Water Washout (ASTM D1264) 4.5% loss3.2% loss1.8% loss
Mechanical Stability GoodExcellentExcellent

Causality: The C18 diacid introduces a larger hydrophobic volume within the soap fiber matrix. This not only sterically hinders water ingress (improving washout) but also creates a more robust entanglement network, elevating the thermal dissociation temperature (Dropping Point).

Formulation Challenges: Solubility

The primary drawback of C18 diacids is solubility .

  • Issue: In non-polar Group IV (PAO) base oils, C18 diacids can crystallize or precipitate at low temperatures due to their high crystallinity and molecular weight.

  • Solution: The use of Group V co-solvents (Esters like Polyol Esters or Alkylated Naphthalenes) is mandatory.

Recommended Solubilization Ratio:

  • For C10: Soluble in Mineral Oil at >60°C; stable in PAO with 5% Ester.

  • For C18: Requires 10-15% Ester co-solvent in PAO to maintain solution stability at room temperature.

Visualized Workflows

Diagram 1: Mechanism of Corrosion Inhibition

This diagram illustrates the competitive adsorption process where C18 diacids form a superior hydrophobic barrier compared to water molecules.

CorrosionMechanism MetalSurface Ferrous Metal Surface (Fe) Water Water Molecules / Electrolytes Barrier Hydrophobic Barrier Formation (Van der Waals Tail Interlock) Water->Barrier Repelled C18_Molecule C18 Diacid Molecule (Long Hydrophobic Tail) Adsorption Chemisorption (-COOH binds to Fe) C18_Molecule->Adsorption High Affinity Adsorption->MetalSurface Adsorption->Barrier Self-Assembly Protection Corrosion Prevention (Pass - ASTM D665B) Barrier->Protection

Caption: C18 diacids self-assemble on metal surfaces, creating a dense hydrophobic barrier that repels water and prevents oxidation.

Diagram 2: Lithium Complex Grease Manufacturing Protocol

The incorporation of C18 requires specific temperature controls to ensure complete reaction without oxidation.

GreaseProtocol Start Base Oil + 12-HSA Heat1 Heat to 80°C (Melt 12-HSA) Start->Heat1 Saponification Add LiOH (aq) Saponification Heat1->Saponification Complexing Add C18 Diacid (Complexing Agent) Saponification->Complexing Critical Step Dehydration Heat to 200°C (Dehydration) Complexing->Dehydration Crosslinking Cooling Cooling & Milling (Fiber Formation) Dehydration->Cooling Final Finished Grease (NLGI Grade 2) Cooling->Final

Caption: Step-by-step synthesis of Lithium Complex Grease utilizing C18 diacid as the complexing agent.

Experimental Protocols

To validate the performance of C18 diacids in your own lab, follow these standardized protocols.

Protocol A: Rust-Preventing Characteristics (Modified ASTM D665)

Objective: Determine the ability of the lubricant to prevent rusting of ferrous parts in the presence of synthetic sea water.

  • Preparation: Clean a cylindrical steel test rod (Grade 1018) with isooctane. Polish with 150-grit and 240-grit aluminum oxide cloth.

  • Mixture: Mix 300 mL of the test lubricant (containing C18 diacid) with 30 mL of synthetic sea water (ASTM D1141) in a beaker.

  • Immersion: Immerse the steel rod in the mixture.

  • Incubation: Maintain temperature at 60 ± 1°C and stir at 1000 rpm for 24 hours .

  • Evaluation: Remove the rod, wash with solvent, and inspect for rust spots.

    • Pass: No rust spots visible.

    • Fail: Any rust spot visible.

Protocol B: Dropping Point of Lubricating Grease (ASTM D2265)

Objective: Measure the thermal stability of the C18-complexed grease.

  • Loading: Press the grease into the cup of the dropping point apparatus. Remove excess grease to form a smooth surface.

  • Assembly: Insert the thermometer and place the assembly into an aluminum block oven.

  • Heating: Heat the block at a controlled rate.

  • Observation: Record the temperature at which the first drop of material falls from the cup.

    • Target: >280°C for C18 Lithium Complex Grease.

References

  • ASTM International. (2023). ASTM D665-19: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water. ASTM International. [Link]

  • National Lubricating Grease Institute (NLGI). (2014). Greases Take an Acid Test: Comparative Performance of Azelaic vs Sebacic Acids. Lubes'n'Greases.[5][6][7][8][9] [Link]

  • Gryglewicz, S., et al. (2006).[5][10] Esters of dicarboxylic acids as additives for lubricating oils.[5][10][11] Tribology International, 39(6), 560–564.[5] [Link]

  • Croda International Plc. (2023). Corrosion Inhibition in Lubricants: The Role of Dicarboxylic Acids. Croda Lubricants.[8] [Link]

  • ASTM International. (2020). ASTM D2265-20: Standard Test Method for Dropping Point of Lubricating Grease Over Wide Temperature Range. ASTM International. [Link]

Sources

Comparative Technical Guide: Biotransformation vs. Chemical Synthesis of Octadec-9-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Octadec-9-enedioic acid (ODDA) is a pivotal C18


-dicarboxylic acid.[1][2] While historically valued in polymer chemistry for synthesizing high-performance polyamides and polyesters, it has emerged as a critical moiety in drug development. Specifically, ODDA is used to engineer fatty acid-drug conjugates (FADCs) , such as ODDA-Paclitaxel, which leverage human serum albumin (HSA) binding to extend half-life and improve tumor targeting.

This guide contrasts the two dominant production routes: Ruthenium-catalyzed Self-Metathesis (Chemical) and Microbial


-Oxidation  (Biotransformation).

The Critical Differentiator:

  • Chemical Synthesis yields a thermodynamic mixture of cis (Z) and trans (E) isomers (typically 20:80).

  • Biotransformation strictly preserves the native cis (Z) configuration of the oleic acid feedstock.

For pharmaceutical applications requiring precise stereochemical control to mimic endogenous fatty acid transport, biotransformation is the superior albeit more operationally complex route , while chemical synthesis remains viable for industrial polymer applications where stereopurity is less critical.

Molecular Profile & Pharmaceutical Utility[3]

FeatureSpecification
IUPAC Name (Z)-Octadec-9-enedioic acid (Bio) / (E/Z)-Octadec-9-enedioic acid (Chem)
Formula C

H

O

Molecular Weight 312.45 g/mol
Key Functionality Bifunctional carboxylic acid; Internal alkene (C9)
Drug Application Albumin-Binding Moiety: The C18 chain fits into the hydrophobic pockets of HSA (Human Serum Albumin). The terminal carboxylates allow conjugation to active pharmaceutical ingredients (APIs), facilitating "hitchhiking" on albumin for extended circulation time.

Route A: Chemical Synthesis (Self-Metathesis)

Mechanism & Causality

The only viable chemical route to ODDA that retains the C18 backbone and unsaturation is Olefin Metathesis . Oxidative cleavage (e.g., ozonolysis) would destroy the double bond, yielding C9 azelaic acid.

In self-metathesis, a Ruthenium carbene complex (Grubbs Catalyst) coordinates with the internal double bond of two oleic acid molecules. It cleaves and recombines them, statistically yielding three species in equilibrium:

  • Target: Octadec-9-enedioic acid (Diacid)[1][3][4][5][6]

  • Co-product: 9-Octadecene (Hydrocarbon)[5]

  • Feedstock: Unreacted Oleic Acid

Why this fails stereocontrol: The metathesis reaction proceeds through a metallacyclobutane intermediate that allows rotation, driving the product distribution toward the thermodynamically more stable trans (E) isomer.

Experimental Protocol: Ru-Catalyzed Self-Metathesis

Note: This protocol uses Grubbs 2nd Generation catalyst for higher thermal stability and turnover number (TON).

Reagents:

  • Oleic Acid (>90% purity)

  • Catalyst: Grubbs 2nd Gen (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium)

  • Solvent: Dichloromethane (DCM) or neat (solvent-free)

  • Quenching agent: Ethyl vinyl ether

Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with Oleic Acid (10 mmol, 2.82 g).

  • Catalyst Addition: Add Grubbs II catalyst (0.1 mol% relative to substrate) dissolved in minimal anhydrous DCM.

  • Reaction: Stir magnetically at 45°C for 24–72 hours .

    • Insight: Elevated temperature pushes conversion but accelerates catalyst decomposition. 45°C is the optimal trade-off.

  • Equilibrium Management: Apply mild vacuum (if running neat) to remove volatile byproducts if ethylene were involved, but here the co-product is 9-octadecene (high boiling point), making equilibrium shift difficult without selective extraction.

  • Quenching: Add excess ethyl vinyl ether to deactivate the Ru-carbene.

  • Purification:

    • Dissolve crude mixture in hexane.

    • The diacid (ODDA) is less soluble in hexane than the hydrocarbon co-product and unreacted oleic acid.

    • Recrystallize from ethyl acetate/hexane to isolate the diacid.

Expected Outcome:

  • Yield: 50–65% (limited by equilibrium).

  • Isomer Ratio: ~80% trans / 20% cis.

Visualization: Metathesis Mechanism

Metathesis Oleic 2x Oleic Acid (C18:1) Intermediate Metallacyclobutane Intermediate Oleic->Intermediate Coordination Ru Grubbs II Catalyst (Ru-Carbene) Ru->Intermediate Scramble Stereochemical Scrambling Intermediate->Scramble Bond Rotation Products Equilibrium Mixture Scramble->Products Cleavage ODDA Octadec-9-enedioic Acid (Trans-dominant) Products->ODDA Alkene 9-Octadecene (Co-product) Products->Alkene

Caption: Ruthenium-catalyzed self-metathesis mechanism showing the inevitable thermodynamic drift toward the trans-isomer.

Route B: Biotransformation (Microbial -Oxidation)

Mechanism & Causality

This route utilizes the yeast Candida tropicalis, genetically modified to block the


-oxidation pathway (preventing fatty acid consumption for energy). The strain relies on the 

-oxidation pathway, involving the CYP52 family (Cytochrome P450).

The Stereochemical Advantage: Enzymes are chiral catalysts. The CYP450 monooxygenase attacks the terminal methyl group (C18) far from the internal double bond (C9). Consequently, the geometry of the double bond is never perturbed , resulting in >99% cis-ODDA if cis-oleic acid is the feed.

Experimental Protocol: Fed-Batch Fermentation

Strain: Candida tropicalis (e.g., ATCC 20336 or engineered derivatives blocked in POX4/POX5 genes).

Media:

  • Growth Phase: YPD or defined glucose medium.

  • Biotransformation Phase: High-Oleic Sunflower Oil or pure Oleic Acid + Glucose co-feed.

Workflow:

  • Inoculum Prep: Cultivate C. tropicalis in YPD at 30°C, 200 rpm for 24h.

  • Bioreactor Setup: 5L Stirred Tank Reactor. Initial volume 2L.

    • pH: 5.8 (controlled with NaOH/H2SO4).

    • Temp: 30°C.

    • DO: >30% saturation (Critical: CYP450 enzymes are oxygen-dependent).

  • Growth Phase: Feed glucose exponentially to build biomass (Target: 30–50 g/L Dry Cell Weight).

  • Induction & Conversion:

    • Initiate Oleic Acid feed (continuous or pulsed).

    • Maintain Glucose co-feed (glucose is required to regenerate NADPH, the cofactor for CYP450).

    • Crucial Control: Keep glucose limited to prevent catabolite repression, but sufficient to power the cofactor regeneration.

  • Harvest (100–120 hours):

    • Acidify broth to pH 2.0 to precipitate the dicarboxylic acid.

    • Extract with ethyl acetate or separate solid precipitate via filtration if titer >100 g/L.

Expected Outcome:

  • Titer: 100–150 g/L.

  • Yield: >0.8 g product / g oleic acid.

  • Isomer Ratio: >99% cis (Z).

Visualization: -Oxidation Pathway[8][9]

OmegaOxidation Oleic Oleic Acid (C18:1) (Cis-configured) Alcohol 18-Hydroxy-oleic acid Oleic->Alcohol Terminal Hydroxylation CYP CYP450 Monooxygenase (NADPH dependent) CYP->Alcohol Aldehyde 18-Oxo-oleic acid Alcohol->Aldehyde Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->Aldehyde ODDA 1,18-cis-Octadec-9-enedioic Acid (Product) Aldehyde->ODDA Oxidation ALDH Aldehyde Dehydrogenase (ALDH) ALDH->ODDA BetaOx Beta-Oxidation (BLOCKED) ODDA->BetaOx Prevented in Mutant Strains

Caption: The enzymatic cascade in C. tropicalis. Note the preservation of the C9 double bond and the requirement for blocked Beta-oxidation to prevent product degradation.

Comparative Analysis: Data & Metrics

The following table summarizes the trade-offs. For drug development, the Stereochemical Purity of the biological route usually outweighs the cost of fermentation optimization.

MetricChemical Synthesis (Metathesis)Biotransformation (C. tropicalis)
Stereochemistry Mixture (~80% trans / 20% cis)>99% cis (Native)
Reaction Type Catalytic C=C Bond ScramblingSelective Terminal C-H Oxidation
Yield (Molar) ~50–65% (Equilibrium limited)70–90%
Titer/Concentration High (Solvent-free possible)High (100+ g/L in broth)
Atom Economy Low (Generates C18 alkene waste)High (Direct oxygen insertion)
Catalyst Cost High (Ruthenium/Grubbs)Low (Self-replicating Yeast)
Purification Difficult (Isomer separation required)Moderate (Precipitation/Extraction)
Scalability Linear (Batch reactors)High (Industrial Fermentation)
E-Factor (Waste) High (Solvent/Catalyst/Byproduct)Low to Moderate (Water/Biomass)

References

  • Ngo, H. L., & Foglia, T. A. (2006). Synthesis of long chain diacids via metathesis reactions. Journal of the American Oil Chemists' Society, 83, 629–634.

  • Funk, I., Sieber, V., & Schmid, J. (2017).[6][7] Effects of glucose concentration on 1,18-cis-octadec-9-enedioic acid biotransformation efficiency and lipid body formation in Candida tropicalis. Scientific Reports, 7, 13842.[7] [8]

  • Picataggio, S., et al. (1992).[6][9] Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids. Bio/Technology, 10, 894–898.[9]

  • Bernkop-Schnürch, A., et al. (2018). Fatty acid-drug conjugates: A new strategy to improve the therapeutic efficacy of anticancer drugs. Drug Discovery Today, 23(7), 1367-1373.

Sources

comparison of different Grubbs catalysts for oleic acid metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the valorization of biorenewable feedstocks, the self-metathesis of oleic acid (or its methyl ester, Methyl Oleate) to produce 9-octadecene and 9-octadecenedioic acid is a benchmark transformation.[1] This guide evaluates the three industry-standard ruthenium catalysts: Grubbs 1st Generation (G1) , Grubbs 2nd Generation (G2) , and Hoveyda-Grubbs 2nd Generation (HG2) .[1]

The Verdict: While G1 offers a cost-effective entry point for small-scale, non-demanding reactions, it is generally unsuitable for industrial oleochemical upscaling due to poor thermal stability and low Turnover Numbers (TON).[1] G2 serves as the robust "workhorse," offering a significant activity jump due to the N-heterocyclic carbene (NHC) ligand.[1] However, HG2 stands as the superior choice for high-value applications, demonstrating exceptional stability in protic media (like free fatty acids), resistance to thermal decomposition, and the ability to operate at ppm-level loadings with TONs exceeding 90,000.[1]

Catalyst Profiles & Mechanistic Distinction

To select the right catalyst, one must understand the structural drivers of their reactivity.[1]

Grubbs 1st Generation (G1)
  • Structure: Bis(tricyclohexylphosphine) benzylidene ruthenium dichloride.[1][2]

  • Mechanism: Relies on the dissociation of a bulky phosphine (

    
    ) to open a coordination site.[1]
    
  • Limitation: The phosphine dissociation is fast, but the active 14-electron species is unstable and prone to bimolecular decomposition.[1] It is highly sensitive to acidic protons (like those in oleic acid) unless neutralized.[1]

Grubbs 2nd Generation (G2)[1][2][3][4][5][6]
  • Structure: Replaces one phosphine of G1 with an N-heterocyclic carbene (NHC) ligand (SIMes).[1]

  • Advantage: The NHC is a strong

    
    -donor, which stabilizes the active ruthenium species and increases its affinity for olefin substrates.[1] This results in a catalyst that is orders of magnitude more active than G1 for sterically hindered substrates like internal olefins (fatty acids).[1]
    
Hoveyda-Grubbs 2nd Generation (HG2)[1][5]
  • Structure: Phosphine-free.[1] Features a bidentate isopropoxybenzylidene ether ligand chelated to the Ru center.[1]

  • Advantage: The "boomerang" mechanism—the ether ligand dissociates to initiate catalysis but can re-coordinate to stabilize the metal center during resting states.[1] This "self-healing" property makes it exceptionally robust against thermal degradation and functional group poisoning.[1]

Mechanistic Pathway (DOT Visualization)

MetathesisCycle Precatalyst Precatalyst (16e-) (G1/G2/HG2) ActiveSpecies Active Species (14e-) (Ru=CH-R) Precatalyst->ActiveSpecies Ligand Dissociation (-PCy3 or -Ether) ActiveSpecies->Precatalyst Re-association (HG2 only) (Stabilization) OlefinCoord Olefin Coordination (Oleic Acid) ActiveSpecies->OlefinCoord + Substrate Metallacycle Ruthenacyclobutane Intermediate OlefinCoord->Metallacycle Cycloaddition ProductRelease Product Release (9-Octadecene / Diacid) Metallacycle->ProductRelease Cycloreversion ProductRelease->ActiveSpecies Regeneration

Figure 1: Simplified catalytic cycle highlighting the critical ligand dissociation step. The dashed blue line represents the stabilizing "return" mechanism unique to Hoveyda-type catalysts.[1]

Comparative Performance Data

The following data aggregates performance metrics from standard self-metathesis (SM) and cross-metathesis (CM) benchmarks involving methyl oleate (MO) and fatty acid derivatives.

FeatureGrubbs I (G1)Grubbs II (G2)Hoveyda-Grubbs II (HG2)
Primary Ligand Phosphine (

)
NHC (SIMes) + PhosphineNHC (SIMes) + Chelating Ether
Activity (Oleic Acid) LowHighVery High
Thermal Stability Poor (< 50°C)Good (< 80°C)Excellent (< 100°C)
Tolerance to Free Acid Low (Requires Ester)ModerateHigh
Turnover Number (TON) < 1,00015,000 - 35,000> 90,000
Conversion (Standard) ~20-40% (traces in difficult CM)~60-80%> 92%
Initiation Rate FastSlowSlow (Controlled)
Air Stability (Solid) ModerateGoodExcellent

Key Experimental Insight: In a direct comparison for the metathesis of sterically demanding fatty acid derivatives (e.g., triglycerides with 2-butene), HG2 achieved 92% conversion with a catalyst loading of just 10 ppm (1:100,000 ratio), whereas G1 and G2 showed only trace product formation under identical high-stress conditions [1][4].[1] For standard self-metathesis of Methyl Oleate at moderate loadings (1 mol%), G2 performs adequately, but HG2 remains the choice for minimizing catalyst cost per kg of product.[1]

Experimental Protocol: Self-Metathesis of Oleic Acid

Objective: Synthesize 9-octadecene and 1,18-octadec-9-enedioic acid via self-metathesis. Recommended Catalyst: Hoveyda-Grubbs 2nd Gen (HG2) (for stability and yield) or Grubbs 2nd Gen (G2) (for standard lab scale).[1]

Workflow Diagram

ProtocolWorkflow Prep 1. Preparation Degas Oleic Acid (Vacuum/Ar, 60°C, 1h) Setup 2. Setup Inert Atmosphere (Glovebox/Schlenk) Add Catalyst (0.1 - 1 mol%) Prep->Setup Reaction 3. Reaction Stir at 40-50°C Open System (Remove Ethylene) Setup->Reaction Quench 4. Quench Add Ethyl Vinyl Ether (Excess, 30 min) Reaction->Quench Analysis 5. Analysis GC-FID / 1H-NMR (Monitor Alkene Region) Quench->Analysis

Figure 2: Operational workflow for ensuring reproducibility and high yield.

Step-by-Step Methodology
  • Substrate Purification (Critical):

    • Commercially available Oleic Acid (approx. 90%) often contains peroxides that kill the catalyst.[1]

    • Action: Pass the neat oil through a plug of activated alumina or silica gel.[1] Alternatively, heat to 60°C under high vacuum for 2 hours to remove water and oxygen.[1]

  • Catalyst Preparation:

    • Weigh HG2 (or G2) in a glovebox or stabilized weighing boat.[1]

    • Target Loading: For initial screening, use 0.1 mol% (1 mg catalyst per 1 mmol substrate).[1] For optimized runs, this can be lowered to 0.01 mol% (100 ppm).[1]

  • Reaction Initiation:

    • Dissolve the catalyst in a minimum amount of degassed Dichloromethane (DCM) or add directly as a solid to the neat Oleic Acid if running solvent-free (greener, preferred for fatty acids).[1]

    • Heat the mixture to 45-50°C .

  • Equilibrium Management (The Ethylene Problem):

    • Self-metathesis produces ethylene gas (

      
      ).[1] If ethylene remains in solution, it drives the equilibrium back to the starting material.[1]
      
    • Action: Apply a static vacuum (approx. 100 mbar) or a slow sparge of Argon to actively remove ethylene.[1] This drives the reaction forward (Le Chatelier’s principle).[1]

  • Quenching:

    • After 4–12 hours, quench the reaction by adding excess Ethyl Vinyl Ether (50 equivalents relative to Ru).[1] Stir for 30 minutes. This creates a catalytically inactive Fischer carbene.[1]

  • Purification:

    • The dicarboxylic acid product (9-octadecenedioic acid) often precipitates or can be recrystallized from cold ethyl acetate/hexanes.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Peroxides/Water)Pre-treat substrate with Alumina; ensure strict inert atmosphere.[1]
Catalyst Death (Color change to black) Thermal DecompositionSwitch from G1/G2 to HG2 ; lower temperature to 40°C.
Reaction Stalls Ethylene SaturationIncrease Argon sparge rate or apply stronger vacuum to remove ethylene byproduct.[1]
Isomerization (Bond migration) Formation of Ru-HydridesAdd a mild additive like Benzoquinone (10 mol% vs Cat) to scavenge hydrides [3].[1]

References

  • High conversion and productive catalyst turnovers in cross-metathesis reactions of natural oils. Source: Robinson Research Group.[1] URL:[Link]

  • Renewable Monomer Feedstocks via Olefin Metathesis: Fundamental Mechanistic Studies. Source: ResearchGate (Dow Chemical Study).[1] URL:[Link]

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Source: Organic Chemistry Portal (Hong et al., J. Am. Chem. Soc.).[1] URL:[Link]

  • Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate. Source: RSC Publishing (Green Chemistry).[1] URL:[Link]

  • Decomposition of Ruthenium Olefin Metathesis Catalyst. Source: MDPI (Molecules).[1] URL:[Link][1]

Sources

Validation of Analytical Methods for Octadec-9-enedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Octadec-9-enedioic acid (C18:1 DCA) is a pivotal long-chain dicarboxylic acid serving dual critical roles: as a high-value monomer for bio-based polyamides/polyesters and as a metabolic biomarker in peroxisomal oxidation disorders. Its amphiphilic nature—featuring a hydrophobic C18 backbone with two hydrophilic carboxyl termini and a mid-chain unsaturation—presents unique analytical challenges.

This guide provides a rigorous comparison and validation framework for quantifying Octadec-9-enedioic acid. Unlike generic fatty acid analysis, C18:1 DCA requires specific handling to prevent isomerization (cis/trans) and ensure ionization efficiency. We compare the Gold Standard (GC-MS) against the High-Throughput Alternative (LC-MS/MS) , providing a validated roadmap for researchers in drug development and industrial synthesis.

Comparative Analysis of Methodologies

The choice of method depends on the matrix complexity (biological fluids vs. polymer feedstock) and sensitivity requirements.

Method Selection Matrix
FeatureGC-MS (Derivatized) LC-MS/MS (ESI-) HPLC-CAD
Primary Application Biological matrices (Skin, Plasma), Trace analysisHigh-throughput PK/PD studies, Metabolic profilingRaw material purity, Industrial QC
Sensitivity (LOD) High (10–50 ng/mL)Ultra-High (<1 ng/mL)Moderate (1–5 µg/mL)
Selectivity Excellent (Isomer resolution via column)High (MRM specificity), but isomer co-elution riskLow to Moderate
Sample Prep Complex: Requires extraction + derivatization (BSTFA/TMCS)Simple: Protein precipitation or dilute-and-shootSimple: Dilution
Throughput Low (30-60 min/sample)High (5-10 min/sample)Moderate (15-30 min/sample)
Cost per Sample ModerateHighLow
Expert Insight: Why GC-MS Remains the Reference Method

While LC-MS/MS offers speed, GC-MS is often preferred for rigorous validation of Octadec-9-enedioic acid due to the structural rigidity conferred by silylation. This prevents the "ionization suppression" often seen in LC-ESI sources when analyzing dicarboxylic acids in lipid-rich matrices. Furthermore, GC columns (e.g., DB-5ms or DB-FastFAME) provide superior separation of the cis (biological) and trans (synthetic) isomers, which is critical for verifying the source of the molecule.

Validated Reference Protocol: GC-MS Quantification

This protocol is based on the validated method for determining Octadec-9-enedioic acid in human skin and perfusates, ensuring compliance with FDA Bioanalytical Method Validation guidelines.

Reagents & Standards[2]
  • Analyte: Octadec-9-enedioic acid (C18:1 DCA).

  • Internal Standard (IS): 1,18-Octadecanedioic acid (C18:0 DCA).[1][2] Note: Use the saturated analogue to track extraction efficiency without mass interference.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Methanol (LC-MS grade), Hexane, Ethyl Acetate.

Sample Preparation Workflow

SamplePrep Sample Biological Sample (Plasma/Skin Homogenate) IS_Add Add Internal Standard (C18:0 DCA, 10 µg/mL) Sample->IS_Add LLE Liquid-Liquid Extraction (Methanol/Chloroform) IS_Add->LLE Protein Precip. Dry Evaporate to Dryness (N2 stream @ 40°C) LLE->Dry Organic Phase Deriv Derivatization BSTFA + 1% TMCS (60°C for 30 min) Dry->Deriv Residue Recon Reconstitute in Hexane Deriv->Recon Inject GC-MS Injection (Splitless, 1 µL) Recon->Inject

Figure 1: Optimized sample preparation workflow for GC-MS analysis of long-chain dicarboxylic acids.

Instrumental Conditions (GC-MS)[4][5][6]
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion (Quant): m/z 311 (Characteristic fragment of TMS ester).

    • Qualifier Ions: m/z 217, 327.

    • IS Ions: m/z 313 (corresponding fragment for C18:0).

Validation Parameters & Acceptance Criteria

To ensure scientific integrity, the method must be validated against the following pillars (based on ICH Q2(R2) and FDA guidelines).

Specificity & Selectivity[4]
  • Requirement: No interfering peaks at the retention time of the analyte or IS in blank matrix samples.

  • Experimental Proof: Analyze 6 independent sources of blank matrix (e.g., blank plasma or skin homogenate).

  • Isomer Separation: The method must resolve the cis-9 (biological) from the trans-9 (synthetic impurity) isomer. The DB-5ms column typically provides a resolution factor (

    
    ) > 1.5 between these isomers.
    
Linearity & Range[4][6]
  • Range: 250 ng/mL to 2000 ng/mL (biological relevant range).[1][2]

  • Criterion: Correlation coefficient (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) ≥ 0.99.[1][2]
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve.
    
Accuracy & Precision[3][4][8][9][10]
  • Intra-day Precision: CV < 5% at medium/high QC; < 20% at LLOQ.

  • Inter-day Accuracy: Mean recovery within 85–115% of nominal value.

  • Data Support:

    • Source 1.4 validation data: Within-day accuracy 94.5–102.4%; Precision < 5%.[1][2]

Recovery (Extraction Efficiency)
  • Protocol: Compare peak areas of pre-extraction spiked samples vs. post-extraction spiked blanks.

  • Target: > 85% recovery is ideal, but > 60% is acceptable if consistent (CV < 15%).

  • Matrix Effect: For LC-MS/MS, matrix factor (MF) must be calculated to assess ion suppression.

Stability[9]
  • Bench-top Stability: 4 hours at room temperature (critical for autosampler queues).

  • Freeze-Thaw: Stable after 3 cycles at -80°C.

  • Derivatized Stability: TMS derivatives are moisture-sensitive. Samples must be analyzed within 24 hours or stored in moisture-tight vials.

Alternative High-Throughput Workflow: LC-MS/MS

For laboratories processing >100 samples/day, LC-MS/MS is the superior logistical choice.

Instrumental Setup[6]
  • Column: C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid (Avoid Formic acid if sensitivity drops in negative mode).

    • B: Acetonitrile/Isopropanol (90:10).

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Transitions (MRM):

    • Precursor: m/z 311.2

    • Product 1 (Quant): m/z 293.2 (Loss of

      
      )
      
    • Product 2 (Qual): m/z 267.2 (Loss of

      
      )
      
Decision Logic for Method Adoption

MethodSelection Start Select Analytical Method Matrix Is the Matrix Complex? (e.g., Tissue, Plasma) Start->Matrix Throughput High Throughput Required? (>50 samples/day) Matrix->Throughput No (Clean Standard) Isomer Is Isomer Distinction Critical? (Cis vs Trans) Matrix->Isomer Yes GCMS Adopt GC-MS Method (High Resolution, Robust) Throughput->GCMS No LCMS Adopt LC-MS/MS Method (High Speed, No Derivatization) Throughput->LCMS Yes Isomer->Throughput No Isomer->GCMS Yes (Critical)

Figure 2: Decision tree for selecting the optimal analytical platform based on study requirements.

References

  • Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry. Source: PubMed/NIH [Link]

  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Source: PubMed [Link]

  • Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages. Source: ResearchGate [Link]

  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Source: ACG Publications [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science. Source: MDPI [Link]

Sources

Comparative Thermal Analysis of Bio-Based Polyesters: A Technical Guide for Material Selection

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Thermal Performance Gap"

The transition from petrochemical plastics (PET, PS, PP) to bio-based alternatives is often stalled not by mechanical failure, but by thermal incompatibility. As researchers, we face a specific "Thermal Performance Gap": the narrow processing window where a polymer must melt for forming without degrading or crystallizing prematurely.

This guide provides a rigorous comparative analysis of the four dominant bio-polyesters: Poly(lactic acid) (PLA) , Polyhydroxybutyrate (PHB) , Polyethylene Furanoate (PEF) , and Polybutylene Succinate (PBS) . Unlike standard datasheets, we focus on the kinetics of thermal transitions—the critical data needed to validate processing protocols.

Part 2: Comparative Thermal Metrics (The Data)

The following data aggregates standard values from recent literature. Note the critical proximity of


 and 

for PHB, which necessitates precise thermal control.
Table 1: Thermal Transition & Stability Profile
PolymerGlass Transition (

)
Melting Point (

)
Degradation Onset (

)
Crystallization RateProcessing Window Risk
PLA (Semi-crystalline)~60°C150–170°C~330–350°CSlow (Cold crystallization often required)Low : Stable melt, but brittle solid.
PHB (Bacterial)~0–5°C170–180°C170–180°C FastCritical :

. High risk of thermal degradation during extrusion.
PEF (Bio-PET rival)~86°C ~210–235°C~370°CModerateLow : Superior thermal stability and barrier properties compared to PET.
PBS (Flexible)-32°C~115°C~300°CFastLow : Excellent processability; often used as a blend modifier.

Analyst Note: PEF is highlighted because its


 is significantly higher than PET (~74°C), making it superior for hot-fill applications. Conversely, PHB requires plasticizers or copolymers (PHBV) because its melting temperature virtually overlaps with its degradation onset.

Part 3: Experimental Protocols (Self-Validating Systems)

To generate reproducible data, we cannot rely on single-pass thermal scans. We must employ a "Heat-Cool-Heat" protocol to erase the "thermal history" (stress, aging, and processing effects) imparted during sample preparation.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine intrinsic


, 

, and Crystallinity (

).
  • Sample Prep: Encapsulate 5–10 mg of dried polymer in Tzero aluminum pans.

  • Cycle 1 (Erasure): Heat from -40°C to (

    
    C) at 10°C/min.
    
    • Why: This melts existing crystals and relaxes oriented chains.

  • Cooling (Structure Formation): Cool to -40°C at 10°C/min.

    • Self-Validation: If the crystallization exotherm (

      
      ) is absent for PLA, the cooling rate may be too fast for the polymer's kinetics.
      
  • Cycle 2 (Measurement): Heat from -40°C to (

    
    C) at 10°C/min.
    
    • Data Extraction: Measure

      
       (midpoint) and 
      
      
      
      (peak) from this second heating curve.
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Define the upper processing limit (


).
  • Environment: Nitrogen purge (inert) vs. Air (oxidative). Use Nitrogen (50 mL/min) for intrinsic stability.

  • Ramp: Ambient to 600°C at 10°C/min.

  • Self-Validation Check:

    • Look for weight loss <100°C. If >1%, the sample is wet. Abort and re-dry. Moisture causes hydrolysis in polyesters (especially PLA/PHB), invalidating the degradation data.

Part 4: Mechanistic Deep Dive (Degradation Pathways)

Understanding how these polymers fail is essential for stabilizing them.

PHB: The "Cis-Elimination" Trap

PHB suffers from a specific, non-radical degradation mechanism known as cis-elimination (or McLafferty rearrangement).

  • Mechanism: The ester oxygen attacks the

    
    -hydrogen on the polymer backbone via a six-membered cyclic transition state.
    
  • Result: Random chain scission producing crotonic acid and oligomers.[1]

  • Implication: This reaction is purely thermal and difficult to stop with standard antioxidants. It requires lowering the processing temperature (via plasticizers) rather than just adding radical scavengers.

PLA: Backbiting & Hydrolysis

PLA degrades primarily through:

  • Hydrolysis: Trace moisture cleaves ester bonds (random scission).

  • Intramolecular Transesterification ("Backbiting"): The chain end attacks a mid-chain ester, "zipping" off cyclic lactide oligomers.

Part 5: Visualization of Workflows & Pathways

The following diagrams visualize the logical flow of the experimental validation and the chemical degradation pathways described above.

Diagram 1: The "Heat-Cool-Heat" Validation Logic

This workflow ensures that the thermal data you report is a material property, not an artifact of sample preparation.

Thermal_Analysis_Workflow cluster_0 Self-Validating Loop Start Raw Polymer Sample TGA_Check TGA Moisture Check (<100°C) Start->TGA_Check Dry Vacuum Dry (80°C, 4h) TGA_Check->Dry Loss > 1% DSC_Heat1 DSC Heat 1 (Erase History) TGA_Check->DSC_Heat1 Loss < 0.1% Dry->DSC_Heat1 DSC_Cool DSC Cool (Controlled Cryst.) DSC_Heat1->DSC_Cool Relax Chains DSC_Heat2 DSC Heat 2 (Measure Tg, Tm) DSC_Cool->DSC_Heat2 Standardize Structure Analysis Data Analysis (Enthalpy Integration) DSC_Heat2->Analysis

Caption: Figure 1. Integrated TGA/DSC workflow with a moisture validation loop to prevent hydrolysis artifacts.

Diagram 2: Comparative Degradation Mechanisms

Visualizing why PHB is thermally unstable compared to PLA.

Degradation_Mechanism PHB_Chain PHB Polymer Chain Transition 6-Membered Cyclic Transition State PHB_Chain->Transition Heat > 170°C Scission Cis-Elimination (Random Scission) Transition->Scission Products_PHB Crotonic Acid + Oligomers Scission->Products_PHB PLA_Chain PLA Polymer Chain Backbiting Intramolecular Transesterification PLA_Chain->Backbiting Heat > 200°C Products_PLA Cyclic Lactide Oligomers Backbiting->Products_PLA

Caption: Figure 2. Mechanistic divergence: PHB degrades via cis-elimination near its melt point, while PLA degrades via backbiting at higher temperatures.

References

  • Thermal Properties of PLA/PBS Blends. (2023). ResearchGate.[2] Retrieved from [Link]

  • Comparative Analysis of PEF and PET Uniaxial Stretching. (2021). National Institutes of Health (PMC). Retrieved from [Link]

  • Investigation of Crystallization Kinetics in Polyhydroxyalkanoates. (2025). ACS Publications. Retrieved from [Link]

  • Mechanism of Thermal Degradation for PHB. (2025). ResearchGate.[2] Retrieved from [Link]

  • Thermal Analysis Investigation of PLA. (n.d.). TA Instruments Application Note. Retrieved from [Link]

Sources

Assessing the Biodegradability of Octadec-9-enedioic Acid (ODDA) Polymers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Polyesters derived from 1,18-Octadec-9-enedioic acid (ODDA) represent a distinct class of "polyethylene-like" bio-polyesters. Unlike short-chain aliphatic polyesters (e.g., PBS, PLA), ODDA polymers feature long methylene sequences (


) interrupted by ester linkages and a central unsaturated bond.

The Assessment Challenge: Standard hydrolytic protocols used for PLA often yield false negatives for ODDA polymers. Their high hydrophobicity prevents water uptake, stalling bulk hydrolysis. Consequently, biodegradability assessment requires a shift from hydrolytic-centric models to enzymatic-surface erosion models.

This guide outlines the specific protocols required to validate ODDA polymer biodegradation, comparing its performance against industry standards (PLA, PCL, PBS).

Comparative Landscape: ODDA vs. Alternatives

The following table synthesizes experimental data to benchmark ODDA polyesters against common biodegradable alternatives. Note the distinct degradation mechanism.[1][2][3][4][5]

FeatureODDA Polyesters (Long-Chain)PLA (Polylactic Acid)PCL (Polycaprolactone)PBS (Polybutylene Succinate)
Primary Degradation Mechanism Enzymatic Surface Erosion (Exo-type)Bulk Hydrolysis (Autocatalytic)Surface Erosion (Enzymatic/Hydrolytic)Hydrolytic & Enzymatic
Hydrophobicity (Contact Angle) High (~90-100°)Medium (~70-80°)Medium-High (~80-90°)Medium (~70°)
Crystallinity Impact High Barrier: Long alkyl chains pack tightly, hindering enzyme access.Variable: Amorphous regions degrade first; crystalline regions persist.Moderate: Low

aids enzymatic attack.
Moderate: Crystal size affects rate.[6]
Role of Unsaturation (C=C) Critical: The cis-double bond disrupts packing (lowering

) vs. saturated analogs, enhancing biodegradability.
N/A (Saturated)N/A (Saturated)N/A (Saturated)
Est. Half-Life (Soil) > 12 Months (Highly dependent on specific fungal cutinases).6-12 Months (Requires industrial compost heat >58°C).3-6 Months (Rapid degradation by ubiquitous lipases).3-6 Months

Expert Insight: Do not confuse ODDA polyesters with PLA. PLA requires heat to initiate hydrolysis. ODDA polymers require biological interfaces (biofilms) where extracellular enzymes (cutinases/lipases) can adsorb onto the hydrophobic surface.

Mechanistic Visualization

The degradation of ODDA polymers is a multi-step cascade. The diagram below illustrates the critical path from enzyme adsorption to mineralization.

ODDA_Degradation_Mechanism Polymer Solid ODDA Polymer (Hydrophobic Surface) Complex Enzyme-Polymer Complex (Adsorption) Polymer->Complex Hydrophobic Binding Enzyme Extracellular Enzyme (Lipase/Cutinase) Enzyme->Polymer Diffusion Cleavage Ester Bond Hydrolysis (Surface Erosion) Complex->Cleavage Catalysis Cleavage->Polymer Exposes New Surface Oligomers Oligomers & Monomers (ODDA + Diol) Cleavage->Oligomers Release BetaOx Beta-Oxidation (Intracellular) Oligomers->BetaOx Uptake Mineralization CO2 + H2O + Biomass BetaOx->Mineralization TCA Cycle

Caption: Figure 1. Enzymatic surface erosion pathway for long-chain aliphatic polyesters. Note that degradation occurs strictly at the interface, unlike the bulk erosion of PLA.

Validated Experimental Protocols

To generate authoritative data, you must employ a "Self-Validating" experimental design.

Protocol A: Accelerated Enzymatic Degradation (Screening)

Use this for rapid ranking of polymer candidates.

Rationale: ODDA polymers are resistant to pure hydrolysis. You must use specific enzymes known to tackle hydrophobic polyesters. Enzyme Selection: Humicola insolens Cutinase (HiC) or Candida antarctica Lipase B (CALB). Cutinases are preferred for high-crystallinity ODDA polymers as they have a larger active site cleft.

Workflow:

  • Film Preparation: Cast films (thickness ~100 µm) via melt-pressing to ensure uniform crystallinity. Do not solvent-cast if possible, as residual solvent affects enzyme activity.

  • Incubation:

    • Buffer: 0.1 M Phosphate buffer (pH 7.0 - 8.0).

    • Enzyme Conc: High loading (e.g., 5 µM or 100 U/mL) to ensure saturation.

    • Temp: 37°C (or 50°C if testing thermostability, closer to

      
       of ODDA polymers).
      
  • Quantification (The Self-Validation Step):

    • Primary: Weight loss measurement (wash with SDS, rinse with distilled water, vacuum dry).

    • Secondary (Validation): HPLC or LC-MS analysis of the supernatant to detect 1,18-octadec-9-enedioic acid monomers . If you see weight loss but no monomers, you have disintegration (microplastics), not biodegradation.

Protocol B: Respirometric Soil Burial (ISO 17556 / ASTM D5988)

Use this for regulatory claims.

Rationale: Measures the ultimate conversion of polymer carbon into CO2, proving mineralization rather than just fragmentation.

Workflow:

  • Matrix: Standardized soil (sieved <2 mm), adjusted to 50% water holding capacity.

  • Sample: Cryo-milled polymer powder (200–500 µm). Note: Powder degrades faster than films due to surface area.

  • System: Closed-loop respirometer or biometer flasks.

  • Control: Cellulose (positive control) and Polyethylene (negative control).

  • Duration: 90 to 180 days.

  • Data Processing: Calculate % Biodegradation =

    
    .
    
    • ThCO2 (Theoretical CO2) is calculated based on the carbon content of the ODDA backbone.

Critical Analysis of Results

When interpreting data for ODDA polymers, look for these specific signatures:

  • The "Lag Phase" Artifact:

    • Observation: No degradation for weeks, then a sudden spike.

    • Cause: Bacterial colonization time. The hydrophobic surface requires biofilm formation before enzymes are secreted.

    • Solution: Do not stop experiments early. ODDA polymers often show a 2-4 week lag phase in soil.

  • The Double Bond Effect (C=C):

    • The unsaturated bond at C9 is a double-edged sword.

    • Pro-Degradation: It creates a "kink" in the chain, reducing crystallinity compared to saturated C18 polyesters (PE-18,18), making the ester bond more accessible.

    • Anti-Degradation: If the polymer was processed at high temps (>200°C) without antioxidants, the C=C bond may have crosslinked (oxidative curing). Crosslinked ODDA polymers are significantly less biodegradable. [7]

    • Check: Perform Gel Fraction analysis before testing. If gel content >5%, biodegradation rates will plummet.

References
  • Degradation of Polylactide and Polycaprolactone: Comparison of degradation rates and biofilm influence. Source: NIH / Vertex Search 1.1 [Link]

  • Enzymatic Degradation of Aliphatic Polyesters: Detailed mechanisms of cutinase vs. lipase on long-chain polyesters. Source: MDPI / Vertex Search 1.9 [Link]

  • Correlation of Enzymatic Depolymerization with Structure: Specific data on long-chain (C18) polyester hydrolysis rates. Source: ACS Macro Letters / Vertex Search 1.25 [Link]

  • Biodegradation Testing Protocols: Overview of ISO/ASTM standards for soil and compost. Source: ResearchGate / Vertex Search 1.23 [Link]

  • Synthesis and Properties of ODDA-based Polyesters: Context on the monomer and resulting polymer properties. Source: Semantic Scholar / Vertex Search 1.8 [Link]

Sources

Beyond the Formula: A Head-to-Head Comparison of Cis and Trans Isomer Applications

[1]

Executive Summary: Same Atoms, Different Worlds

In drug development and materials science, stereochemistry is not merely a structural detail—it is often the determinant of efficacy versus toxicity. While cis and trans isomers share identical molecular formulas and bond connectivities, their spatial arrangements dictate their interaction with chiral biological targets (enzymes, receptors, DNA).

This guide moves beyond basic textbook definitions to provide a rigorous, head-to-head comparison of how these isomers perform in real-world applications. We analyze the "active vs. inactive" paradigm in oncology, the bioavailability challenges in nutraceuticals, and the "molecular timer" mechanisms in protein engineering.

Case Study A: Small Molecule Oncology (The Platinum Standard)

The most definitive example of isomer-dependent efficacy is the comparison between Cisplatin and Transplatin . Despite having the exact same atoms (

Mechanistic Divergence

The cytotoxicity of platinum compounds relies on their ability to crosslink DNA and block replication.

  • Cisplatin: The cis geometry allows the platinum atom to bind to two adjacent guanine bases on the same strand of DNA (1,2-intrastrand crosslink). This binding creates a rigid kink (approx. 45°) in the DNA helix. This structural distortion is recognized by High Mobility Group (HMG) proteins, which shield the adduct from repair mechanisms, leading to apoptosis.

  • Transplatin: The trans geometry sterically hinders binding to adjacent bases. Instead, it forms 1,3-intrastrand crosslinks or interstrand crosslinks. These adducts cause less structural distortion and are easily recognized and excised by the Nucleotide Excision Repair (NER) machinery, rendering the drug ineffective.

Performance Data Comparison
FeatureCisplatin (cis-isomer)Transplatin (trans-isomer)
Primary DNA Adduct 1,2-Intrastrand (dGpG)1,3-Intrastrand / Interstrand
DNA Bending Angle ~45° (Rigid Kink)~10-15° (Flexible/Minor)
Inhibition of Replication High (Irreversible block)Low (Bypassed by polymerases)
Repair Susceptibility Low (Shielded by HMG proteins)High (Rapidly repaired by NER)
Cytotoxicity (IC50) ~1–5 µM (Ovarian cell lines)>100 µM (Clinically inactive)
Visualizing the Mechanism

The following diagram illustrates the divergent pathways of these two isomers upon entering the cell nucleus.

PlatinumMechanismcluster_CisCisplatin Pathwaycluster_TransTransplatin PathwayEntryCellular Entry(Passive Diffusion/CTR1)AquationAquation(Cl- replaced by H2O)Entry->AquationCisBindBinds Adjacent Guanines(1,2-Intrastrand)Aquation->CisBindTransBindBinds Non-Adjacent Bases(Interstrand/1,3-Intrastrand)Aquation->TransBindKinkDNA Kinking (~45°)Helix DistortionCisBind->KinkHMGHMG Protein Binding(Shields from Repair)Kink->HMGApoptosisApoptosis(Cell Death)HMG->ApoptosisDistortionMinor DistortionNo HMG RecognitionTransBind->DistortionNERNucleotide Excision Repair(Efficient Removal)Distortion->NERSurvivalCell Survival(Ineffective)NER->Survival

Figure 1: Mechanistic divergence of Cisplatin and Transplatin. Cisplatin induces lethal DNA distortion, while Transplatin adducts are repaired.

Case Study B: Bioactive Natural Products (Resveratrol)

In the nutraceutical space, Resveratrol presents the opposite scenario: the trans isomer is the superior bioactive agent, while the cis isomer is often considered an impurity or degradation product.

Stability and Bioavailability[2][3][4]
  • Trans-Resveratrol: This planar molecule packs efficiently into crystal lattices (higher stability) and fits well into the binding pockets of targets like SIRT1 (sirtuin 1). It is the form found naturally in grape skins.[1][2]

  • Cis-Resveratrol: Formed via photo-isomerization (exposure of trans to UV light). It is non-planar due to steric hindrance between the phenolic rings. This lack of planarity reduces its binding affinity for key receptors and significantly lowers its bioavailability.

Experimental Data: Bioavailability & Potency[1][3][4][5]
MetricTrans-ResveratrolCis-Resveratrol
Bioavailability (Oral) High (Rapid absorption)Low (Poor absorption)
Metabolic Stability Moderate (Glucuronidated)Low (Rapidly metabolized)
SIRT1 Activation Potent ActivatorWeak/Inactive
Photo-Stability Light Sensitive (Converts to cis)Stable in dark

Key Insight: Researchers working with Resveratrol must perform all extraction and purification steps under low-light or amber-light conditions to prevent the artifactual generation of the cis isomer, which would skew potency data.

Case Study C: Protein Engineering (The Molecular Switch)

In protein biology, the cis-trans isomerization of Proline peptide bonds acts as a "molecular timer."[3] Unlike other amino acids (which are almost exclusively trans), proline's cyclic structure lowers the energy barrier between isomers, allowing it to exist in both states (~5-10% are cis in folded proteins).

The Pin1 Mechanism

The enzyme Pin1 (Peptidyl-prolyl cis-trans isomerase) specifically recognizes phosphorylated Serine/Threonine-Proline motifs.[3] It catalyzes the conversion between cis and trans states, regulating the duration of cell signaling pathways.

  • Application: In cancer therapeutics, inhibiting Pin1 locks oncoproteins (like Myc or Cyclin D1) in an inactive conformation (or marks them for degradation), halting tumor growth.

Experimental Protocol: Separation and Validation

To accurately compare isomers, one must achieve baseline resolution between them. The following protocol outlines a self-validating system for separating cis and trans isomers (using a stilbene/chalcone model) via High-Performance Liquid Chromatography (HPLC).

Protocol: Reversed-Phase Isomer Separation

Objective: Separate cis and trans isomers to determine purity and ratio.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (with 0.1% Formic Acid)

  • Sample: Synthetic mixture or UV-irradiated standard.

Workflow:

  • Standard Preparation (Self-Validation Step):

    • Dissolve pure trans-isomer standard in Methanol (1 mg/mL).

    • Control A: Keep in dark (100% trans reference).

    • Control B: Expose to UV light (365 nm) for 30 minutes. This forces photo-isomerization, generating the cis peak.[4]

    • Why? This confirms the retention time of the cis isomer without needing to purchase a separate, expensive cis standard.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution, 60:40 (Acetonitrile : Water + 0.1% FA).

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 254 nm (or lambda-max of the compound).

  • Analysis:

    • Inject Control A (Trans): Expect single peak at ~8-10 min.

    • Inject Control B (Mix): Expect two peaks.[5]

    • Identification: The trans isomer is typically more hydrophobic (planar) and interacts more strongly with the C18 chain, often eluting later than the cis isomer (which is "kinked" and effectively more polar/less retained), though elution order can reverse depending on specific functional groups. Always validate with the UV-exposed control.

Visualization of Workflow

HPLCWorkflowSamplePure Trans StandardSplitSplit SampleSample->SplitDarkControl A:Keep in DarkSplit->DarkUVControl B:UV Irradiation (30 min)Split->UVHPLCHPLC Injection(C18 Column)Dark->HPLCUV->HPLCResultAChromatogram A:Single Peak (Trans)HPLC->ResultAControl AResultBChromatogram B:Double Peak (Cis + Trans)HPLC->ResultBControl BValidationValidation:New Peak = Cis IsomerResultB->Validation

Figure 2: Self-validating workflow for identifying cis/trans isomers using UV-induced photo-isomerization.

References

  • Mechanism of Cisplatin vs.

    • Jamieson, E. R., & Lippard, S. J. (1999).
  • Resveratrol Bioavailability

    • Walle, T. (2011). Bioavailability of Resveratrol.[6][1][2] Annals of the New York Academy of Sciences.

  • Proline Isomerization (Pin1)

    • Lu, K. P., & Zhou, X. Z. (2007). The Prolyl Isomerase Pin1: A Pivotal New Twist in Phosphorylation Signalling and Disease.
  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

Comparative Economic & Technical Guide: Octadec-9-enedioic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth economic and technical analysis of Octadec-9-enedioic acid (ODDA) production. It is designed for researchers and drug development professionals, focusing on the comparative advantages of biotechnological versus chemical synthesis routes.

Executive Summary

Octadec-9-enedioic acid (ODDA) (CAS: 4494-16-0 for cis isomer) is a high-value C18 unsaturated dicarboxylic acid.[1][2] Unlike shorter diacids (e.g., adipic, azelaic), ODDA retains the hydrophobic C18 backbone and the internal double bond, making it critical for synthesizing flexible bio-polymers, advanced lubricants, and lipophilic drug delivery systems.

This analysis contrasts the two primary production routes:

  • Microbial Biotransformation (Route A): Utilizes Candida tropicalis to selectively oxidize the terminal methyl group of oleic acid. Key Advantage: 100% stereoselectivity for the cis isomer; high titers (>100 g/L).

  • Olefin Metathesis (Route B): Uses Ruthenium-based catalysts to self-metathesize methyl oleate. Key Advantage: Rapid reaction kinetics; produces diesters directly. Critical Drawback: Produces a thermodynamic mixture of cis/trans isomers (approx. 20:80) and requires expensive catalysts.

Part 1: Molecule Profile & Strategic Importance[3]

FeatureSpecificationRelevance in Application
IUPAC Name (Z)-Octadec-9-enedioic acidCis geometry is crucial for membrane fluidity in drug delivery vehicles.
Molecular Formula C₁₈H₃₂O₄High carbon count provides hydrophobicity.
Key Functionality

-dicarboxylic acid + internal alkene
Enables cross-linking (via alkene) and polymerization (via acid groups).
Target Market Pharmaceuticals (Drug conjugates), Polyamides (Nylon-18,18), Cosmetics (Dioic acid).High-value niche; price sensitivity is lower than bulk monomers.

Part 2: Production Route Analysis

Route A: Microbial Biotransformation (The cis-Selective Route)

This route relies on the selective


-oxidation of oleic acid by the yeast Candida tropicalis. Strains are genetically modified to block the 

-oxidation pathway (preventing substrate consumption for energy) and overexpress Cytochrome P450 monooxygenases (CYP52 family).
Mechanism & Pathway

The yeast imports oleic acid and transports it to the peroxisome/endoplasmic reticulum. The CYP450 enzyme hydroxylates the terminal methyl group (


-position), followed by oxidation to the aldehyde (via Alcohol Dehydrogenase, ADH) and finally to the carboxylate (via Aldehyde Dehydrogenase, ALDH).

Biotransformation cluster_0 Substrate Uptake cluster_1 Microsomal Oxidation cluster_2 Cytosolic Oxidation OA Oleic Acid (C18:1) OH_OA 18-Hydroxy- oleic acid OA->OH_OA NADPH + O2 ALD_OA 18-Oxo- oleic acid OH_OA->ALD_OA NAD+ CYP CYP52A (P450) CYP->OH_OA ODDA cis-Octadec-9- enedioic acid ALD_OA->ODDA NAD+ ADH ADH ADH->ALD_OA ALDH ALDH ALDH->ODDA caption Fig 1. Metabolic pathway for the ω-oxidation of oleic acid in C. tropicalis.

Experimental Protocol (Lab Scale)
  • Strain: Candida tropicalis ATCC 20962 (blocked

    
    -oxidation).
    
  • Medium: YPD (seed culture); Production medium containing glucose (30 g/L), yeast extract, peptone, and urea.

  • Bioreactor: 5L Stirred Tank Reactor (STR).

Step-by-Step Methodology:

  • Inoculation: Inoculate 10% (v/v) seed culture into the bioreactor.

  • Growth Phase: Maintain at 30°C, pH 6.0 (controlled with 6M NaOH), and DO > 30% for 24 hours to build biomass.

  • Induction & Feeding: At 24h, add Oleic Acid (substrate) continuously or in pulses (20 g/L initial). Add Glucose continuously (feed rate 1.5 g/L/h) to provide cofactor regeneration (NADPH) without repressing the CYP enzymes.

  • pH Shift: Adjust pH to 7.5–8.0 during the bioconversion phase to increase the solubility of the diacid product, reducing mass transfer resistance.

  • Harvest: After 96–120 hours, stop feed. Acidify broth to pH 2.0 with H₂SO₄ to precipitate the crude ODDA.

  • Purification: Extract with ethyl acetate, evaporate solvent, and recrystallize from ethanol/water to obtain >98% purity.

Route B: Olefin Metathesis (The Synthetic Route)

This route utilizes the self-metathesis of methyl oleate.[3] It is a catalytic equilibrium reaction that cleaves the double bond and recombines the fragments.

Mechanism

Two molecules of Methyl Oleate react to form one molecule of 9-Octadecene (alkene byproduct) and one molecule of Dimethyl octadec-9-enedioate (ODDA diester).

Metathesis cluster_inputs Reactants cluster_products Equilibrium Mixture MO1 Methyl Oleate Cat Grubbs II Catalyst MO1->Cat MO2 Methyl Oleate MO2->Cat Alkene 9-Octadecene (Byproduct) Cat->Alkene - C2H4 (trace) Diester Dimethyl octadec- 9-enedioate Cat->Diester ~50% Yield caption Fig 2. Self-metathesis of methyl oleate yielding ODDA diester and alkene.

Experimental Protocol (Lab Scale)
  • Substrate: Methyl Oleate (>90% purity).

  • Catalyst: Grubbs 2nd Generation (Ru-based).

  • Solvent: Neat (solvent-free) or Dichloromethane (if necessary).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon (Schlenk line), charge a flask with Methyl Oleate (10 mmol).

  • Catalyst Addition: Add Grubbs II catalyst (0.1 mol% relative to substrate).

  • Reaction: Heat to 45–50°C under vacuum (to remove volatile ethylene if ethenolysis occurs, though self-metathesis is non-volatile). Stir for 12–24 hours.

  • Quenching: Add ethyl vinyl ether to deactivate the Ru-catalyst.

  • Separation: The reaction yields an equilibrium mixture. Separation of the diester (b.p. ~220°C at low pressure) from 9-octadecene (b.p. ~170°C) requires high-vacuum fractional distillation.

  • Hydrolysis: To get the free acid (ODDA), reflux the diester with NaOH/Methanol, then acidify.

Part 3: Comparative Economic Analysis

The following table synthesizes data from technoeconomic assessments of similar fatty acid derivatives.

MetricRoute A: BiotransformationRoute B: Metathesis
Primary Cost Driver OPEX (Glucose & Aeration) Catalyst Cost (Ruthenium)
Yield (Molar) High (70–90%)Moderate (50% equilibrium limit)
Titer / Productivity 100–200 g/L (Fed-batch)High space-time yield (fast kinetics)
Stereochemistry 100% cis (Z) Mixture (~80% trans / 20% cis)
Downstream Cost Moderate (Solvent extraction of whole broth)High (Vacuum distillation of high-boiling liquids)
Byproducts Biomass (waste), CO₂9-Octadecene (Must find a market to be viable)
Scalability Linear (Fermentation volume)Linear (Reactor size), but heat transfer limited
Est. Production Cost $3.00 – $5.00 / kg $8.00 – $12.00 / kg (highly sensitive to Ru recovery)
Critical Analysis for Drug Development
  • Stereochemical Purity: For pharmaceutical applications (e.g., lipid nanoparticles or drug conjugates), the Biotech Route (A) is superior. The cis-double bond creates a "kink" in the chain, preventing tight packing and maintaining membrane fluidity. The Metathesis route produces predominantly trans-isomers, which behave more like saturated fats (rigid).

  • Regulatory: Biotransformation uses aqueous media and renewable feedstocks (Green Chemistry), whereas Metathesis often requires removal of heavy metal (Ru) residues to ppm levels, adding significant purification costs for pharma-grade materials.

References

  • Production of Dimethyl 9-Octadecenedioate via Metathesis. International Journal of Technology. (2017). Analysis of Grubbs II catalyst efficiency in methyl oleate self-metathesis.

  • Biotransformation of Oleic Acid by Candida tropicalis. Scientific Reports. (2017). Optimization of glucose feed rates for high-titer cis-ODDA production.

  • Techno-economic assessment of bio-based dicarboxylic acids. Green Chemistry. (2023). Comparative economics of fermentation vs. chemical oxidation routes.

  • Metabolic Engineering of Candida for Diacid Production. Biotechnology & Bioengineering. (1992). Foundational work on blocking beta-oxidation.

  • Cross-metathesis of technical grade methyl oleate. RSC Sustainability. (2023).[3] Impact of feedstock purity on metathesis economics.

Sources

comparing the properties of polyamides derived from different long-chain diacids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Polymer Scientists, Medical Device Engineers, and Pharmaceutical Packaging Researchers

Executive Summary: The "Long-Chain" Advantage

In the landscape of engineering thermoplastics, long-chain polyamides (LCPAs)—specifically those with 10+ carbon atoms between amide groups—occupy a critical niche between standard nylons (PA6, PA66) and high-performance fluoropolymers.

For researchers in drug delivery and medical devices, LCPAs offer a unique value proposition: Bio-sourcing combined with biostability. Unlike PA6, which absorbs moisture heavily (up to 9% at saturation), LCPAs like PA 1010 and PA 1012 exhibit olefin-like hydrophobicity while retaining the mechanical toughness of nylons. This guide objectively compares polyamides derived from Sebacic Acid (C10), Dodecanedioic Acid (C12), and Dodecanediamine (C12) to facilitate material selection for precision applications.

Molecular Architecture & Property Logic

The defining characteristic of these polymers is the Amide Density (concentration of -CONH- groups per unit length).

  • Standard Nylons (PA6): High amide density

    
     High H-bonding 
    
    
    
    High
    
    
    , High Water Absorption.
  • Long-Chain Nylons (PA 1012): Low amide density

    
     High Methylene (-CH2-) content 
    
    
    
    Low Water Absorption, High Flexibility, Chemical Resistance similar to Polyethylene.
Mechanism: The Methylene Dilution Effect

As the diacid chain length increases (C10


 C12 

C14), the "dilution" of the polar amide groups reduces the polymer's sensitivity to moisture. This is critical for medical tubing where dimensional stability in vivo is non-negotiable.

G Monomer Diacid Chain Length (C10, C12, C14) AmideDensity Amide Density (H-Bonding Sites) Monomer->AmideDensity Inverse Correlation Flexibility Modulus / Flexibility Monomer->Flexibility Longer Alkyl Chains = More Flexible Hydrophobicity Hydrophobicity (Water Resistance) AmideDensity->Hydrophobicity Less Polar = Higher Resistance Thermal Melting Point (Tm) AmideDensity->Thermal Fewer H-Bonds = Lower Tm

Figure 1: The causal relationship between diacid chain length and macroscopic polymer properties.

Synthesis Protocol: Melt Polycondensation

To ensure high molecular weight and prevent degradation (discoloration), a two-stage melt polycondensation followed by Solid State Polymerization (SSP) is the gold standard.

Materials:

  • Diamine: 1,10-Decamethylene diamine (DA10) or 1,12-Dodecamethylene diamine (DA12).

  • Diacid: Sebacic acid (C10) or Dodecanedioic acid (C12).

  • Solvent: Ethanol/Water (for salt formation).

Protocol Workflow

Step 1: Salt Formation (Stoichiometric Control)

  • Dissolve equimolar amounts of diacid and diamine in ethanol at 60°C.

  • Cool slowly to precipitate the "Nylon Salt."

  • Filter and dry. Why? This guarantees a 1:1 functional group ratio, essential for high molecular weight (Carothers equation).

Step 2: Pre-Polymerization (Oligomerization)

  • Load salt into a high-pressure autoclave.

  • Purge with

    
     (3 cycles) to remove 
    
    
    
    .
  • Heat to 220°C ; pressure will rise to ~1.5–2.0 MPa (due to water steam).

  • Hold for 1–2 hours. Why? Prevents diamine volatilization while oligomers form.

Step 3: Melt Polycondensation (Finishing)

  • Raise temperature to 250°C (must be >

    
     of the polymer).
    
  • Slowly release pressure to atmospheric.

  • Apply vacuum (< 100 Pa) for 30–60 mins. Why? Removes condensate water to drive equilibrium toward the polymer (Le Chatelier’s principle).

Step 4: Solid State Polymerization (Optional for Medical Grade)

  • Pelletize the prepolymer.

  • Heat pellets to

    
     under vacuum or inert gas flow for 10–24 hours.
    
  • Result: Increases intrinsic viscosity (IV) without thermal degradation.

Synthesis Start Monomers (Diacid + Diamine) Salt Nylon Salt Formation (Ethanol, 60°C) Start->Salt PrePoly Pre-Polymerization (220°C, 2.0 MPa, N2) Salt->PrePoly Vacuum Melt Finishing (250°C, Vacuum <100Pa) PrePoly->Vacuum SSP Solid State Polymerization (Optional, 180°C) Vacuum->SSP Final High Mw Polyamide Vacuum->Final Standard Grade SSP->Final

Figure 2: Step-by-step synthesis workflow for high-performance long-chain polyamides.

Comparative Performance Analysis

The following data compares PA 1010 (100% Bio-based), PA 1012, and PA 1212. Note: PA 12 (Petroleum-based standard) is included as a control.

Table 1: Physical & Thermal Properties
PropertyPA 1010PA 1012PA 1212PA 12 (Control)
Monomer Source Castor OilBio/Petro HybridBio/Petro HybridPetroleum
Diacid Length C10 (Sebacic)C12 (DDDA)C12 (DDDA)N/A (Lactam)
Melting Point (

)
200–205°C190–195°C180–185°C178°C
Glass Transition (

)
~40°C~38°C~35°C37°C
Density (g/cm³) 1.041.031.021.01
Water Absorption (Sat. @ 23°C)1.6% 1.3% 1.1% 1.5%
Table 2: Mechanical Performance (Dry State)
PropertyPA 1010PA 1012PA 1212
Tensile Strength (MPa) 55–6050–5545–50
Elongation at Break (%) 200–250%250–300%>300%
Flexural Modulus (MPa) 160014001200

Key Insight:

  • PA 1010 offers the highest thermal stability (

    
    ) among the long-chains, making it superior for autoclave sterilization processes.
    
  • PA 1212 provides the highest flexibility (lowest modulus) and lowest moisture uptake, mimicking the behavior of fluoropolymers but at a lower cost and density.

Applications in Pharma & Medical Devices

A. Catheter Tubing & Medical Balloons

LCPAs are "Biostable," meaning they do not degrade in the body.

  • Why use PA 1012 over PA 12? Supply chain security. PA 12 precursors (butadiene) are subject to volatile petroleum pricing. PA 1012/1010 precursors (castor oil) offer a renewable, stable supply chain with identical or superior burst pressure performance.

B. Drug Delivery Matrices (Polyesteramides)

While pure LCPAs are biostable, researchers can synthesize Polyesteramides (PEAs) by substituting the diamine with an amino-alcohol (e.g., 3-amino-1-propanol) reacted with Sebacic Acid.

  • Application: These derivatives introduce ester linkages into the backbone, rendering the polymer biodegradable .

  • Utility: Controlled release of hydrophobic drugs where the degradation rate is tuned by the Ester/Amide ratio.

References

  • Melt Polycondens

    • Source:RSC Advances / Green Chemistry
    • Context: Detailed methodologies for synthesizing bio-based polyamides from sebacic acid and optimizing vacuum cycles for molecular weight.
    • (Green Chem., 2021, 23, 6469)[1]

  • Structure-Property Rel

    • Source:Industrial & Engineering Chemistry Research
    • Context: Analysis of how increasing methylene chain length (C10 to C16) impacts crystallinity, melting point, and mechanical modulus.
  • W

    • Source:Toray Plastics Technical Guides / SpecialChem
    • Context: Comparative data on equilibrium water absorption r
  • Bio-based Polyamides

    • Source:ResearchG
    • Context: Review of monomer synthesis (Sebacic acid vs Dodecanedioic acid)

Sources

performance comparison of Octadec-9-enedioic acid in different industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Octadec-9-enedioic Acid (ODA) vs. Industrial Alternatives Audience: Researchers, Formulation Scientists, and Polymer Engineers

Executive Summary: The C18 Unsaturation Advantage

Octadec-9-enedioic acid (C18:1 dicarboxylic acid) represents a distinct class of functional monomers bridging the gap between bio-based efficacy and high-performance engineering. Unlike its saturated counterparts—Azelaic acid (C9) and Sebacic acid (C10)—ODA possesses a central cis/trans unsaturation at the C9 position and a longer hydrophobic backbone.

This structural anomaly confers two distinct performance advantages:

  • Dermatological: It acts as a PPAR-γ agonist rather than a simple enzyme inhibitor, allowing for lower dosage efficacy (2%) compared to Azelaic acid (20%).

  • Polymer Science: The internal double bond inhibits crystallization, imparting shape-memory properties and lower melting points to polyamides, contrasting with the rigid crystallinity of Sebacic acid-based nylons.

Application Domain A: Dermatological Therapeutics

Comparative Analysis: ODA vs. Azelaic Acid[1][2]

In dermatological applications, ODA is engineered to address hyperpigmentation and acne. While Azelaic Acid is the industry standard, it requires high concentrations (15–20%) which often induce pruritus and erythema. ODA offers a high-potency alternative with a distinct mechanism of action.

Mechanistic Divergence[1]
  • Azelaic Acid: Functions primarily as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanogenesis.[1]

  • Octadec-9-enedioic Acid: Functions as a PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) agonist .[2][3][4] It binds to the nuclear receptor, heterodimerizes with Retinoid X Receptor (RXR), and downregulates the transcription of Tyrosinase-related protein-1 (TRP-1) and Tyrosinase mRNA.

Performance Data: Efficacy & Tolerance[5]
MetricOctadec-9-enedioic Acid (ODA)Azelaic Acid (AzA)Benzoyl Peroxide (BPO)
Effective Concentration 2% 15–20%2.5–5%
Mechanism PPAR-γ Agonist (Gene Modulation)Enzyme Inhibitor (Competitive)Oxidative Radical Generator
Anti-bacterial Activity 50x more active vs. C. acnesModerate activityHigh activity
Skin Lightening Significant reduction (p < 0.025)Significant reductionN/A
Side Effects Minimal (High tolerance)Pruritus, Burning, ErythemaDryness, Peeling, Irritation
Delivery Pathway Transfollicular (Lipophilic)Epidermal (Hydrophilic)Epidermal

Key Insight: Clinical trials indicate that 2% ODA achieves skin lightening efficacy comparable to 20% Azelaic Acid but with superior tolerability, likely due to its lipophilic nature facilitating deeper transfollicular penetration.

Visualization: PPAR-γ Signaling Pathway

The following diagram illustrates the genomic downregulation mechanism of ODA, contrasting it with the enzymatic inhibition of Azelaic Acid.

PPAR_Pathway ODA Octadec-9-enedioic Acid (Ligand) PPAR PPAR-γ Receptor ODA->PPAR Activates AzA Azelaic Acid (Alternative) Tyrosinase Tyrosinase Enzyme AzA->Tyrosinase Direct Inhibition (Competitive) Cytoplasm Cytoplasm Nucleus Nucleus Complex PPAR-γ / RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR Receptor RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds to DNA mRNA Tyrosinase mRNA PPRE->mRNA Downregulates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes mRNA->Tyrosinase Reduces Translation

Figure 1: Mechanism of Action. ODA (Blue) modulates gene expression via PPAR-γ, whereas Azelaic Acid (Red) directly inhibits the enzyme.

Experimental Protocol: In Vitro Melanin Inhibition Assay

Objective: Quantify the inhibitory effect of ODA on melanogenesis in B16F10 melanoma cells.

  • Cell Culture:

    • Seed B16F10 murine melanoma cells in 6-well plates at

      
       cells/well.
      
    • Media: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Incubate at 37°C in 5% CO₂ for 24 hours.

  • Treatment:

    • Replace media with fresh media containing test compounds:

      • Control: 0.1% DMSO.

      • Test Group A: ODA (dissolved in DMSO) at 50 µM.

      • Comparator B: Azelaic Acid at 500 µM.

    • Stimulate melanogenesis with

      
      -MSH (100 nM).
      
  • Incubation:

    • Incubate for 72 hours. Observe cell morphology for cytotoxicity.

  • Melanin Quantification:

    • Wash cells with PBS. Lyse using 1N NaOH at 60°C for 1 hour.

    • Measure absorbance of the lysate at 405 nm using a microplate reader.

    • Normalize melanin content to total protein content (BCA Assay).

  • Validation Check:

    • The

      
      -MSH stimulated control must show significantly higher absorbance than the unstimulated blank. If not, the induction failed.
      

Application Domain B: Polymer Engineering

Comparative Analysis: ODA vs. Sebacic Acid

In the synthesis of bio-based polyamides (PA) and polyesters, the choice of dicarboxylic acid dictates the thermal and mechanical properties of the final material.

  • Sebacic Acid (C10): Produces highly crystalline, rigid polymers (e.g., Nylon 6,10) with high melting points (

    
    ).
    
  • Octadec-9-enedioic Acid (C18:1): The long aliphatic chain acts as a "soft segment," and the C9 unsaturation disrupts chain packing. This results in polymers with lower melting points , increased flexibility , and shape-memory behavior .

Material Properties Comparison (Polyamide 6,X Series)
PropertyPA 6,10 (Sebacic Based)PA 6,18 (ODA Based)Impact of ODA
Monomer Carbon Count C10 (Linear, Saturated)C18 (Unsaturated, Kinked)Increased Hydrophobicity
Melting Point (

)
~220°C~160–175°CLower processing temp; Reduced crystallinity
Glass Transition (

)
~50°C~35–45°CImproved low-temp flexibility
Water Absorption ModerateLowEnhanced dimensional stability
Mechanical Behavior Rigid, High ModulusFlexible, Shape MemoryMultiple-shape memory effect due to broad transition
Synthesis Workflow: Metathesis Route

Unlike Sebacic acid (derived from castor oil pyrolysis), ODA is optimally synthesized via the self-metathesis of Oleic Acid using Grubbs' catalysts, followed by purification.

Polymer_Synthesis Oleic Oleic Acid (C18:1) Metathesis Self-Metathesis Reaction Oleic->Metathesis Cat Ru Catalyst (Grubbs II) Cat->Metathesis ODA_Crude Octadec-9-enedioic Acid (Crude Mixture) Metathesis->ODA_Crude Alkene 9-Octadecene (Byproduct) Metathesis->Alkene Purification Crystallization / Purification ODA_Crude->Purification Poly Polycondensation Purification->Poly Diamine 1,6-Hexamethylenediamine Diamine->Poly Final PA 6,18 (Shape Memory Polymer) Poly->Final

Figure 2: Synthesis workflow from renewable Oleic Acid to functional Polyamide via Metathesis.[6][7]

Experimental Protocol: Interfacial Polycondensation

Objective: Synthesize Polyamide 6,18 to evaluate thermal properties.

  • Reactant Preparation:

    • Aqueous Phase: Dissolve 0.05 mol of 1,6-hexamethylenediamine and 0.1 mol NaOH in 100 mL distilled water.

    • Organic Phase: Dissolve 0.05 mol of Octadec-9-enedioic acid chloride (prepared via thionyl chloride reaction) in 100 mL chloroform.

  • Reaction:

    • Carefully layer the aqueous phase over the organic phase in a beaker. A polymer film will form immediately at the interface.

    • Gently pull the film from the center using tweezers and wind it onto a glass rod (Nylon Rope Trick) to continuously renew the interface.

  • Purification:

    • Wash the synthesized polymer fibers thoroughly with water, then acetone.

    • Dry in a vacuum oven at 60°C for 24 hours.

  • Characterization (Self-Validation):

    • FTIR: Verify amide peaks (approx. 1640 cm⁻¹ for C=O stretch, 1540 cm⁻¹ for N-H bend).

    • DSC: Run Differential Scanning Calorimetry from -50°C to 250°C. Confirm

      
       is distinct from PA 6,10 (expect lower 
      
      
      
      due to unsaturation).

References

  • Rosacea Support Group. (2006). Octadecenedioic Acid: an alternative to azelaic acid.[2] Link

  • Wiechers, J.W., et al. (2005).[3] A new mechanism of action for skin whitening agents: binding to the peroxisome proliferator-activated receptor.[3][4] International Journal of Cosmetic Science. Link

  • BenchChem. (2025).[1][8] A Comparative Analysis of Azelaic Acid and Octadecanedioic Acid for Skin Whitening. Link

  • Yang, Y., et al. (2019). The conversion of woody oils into E-octadec-9-enedioic acid and multiple-shape memory polyamides. Industrial Crops and Products. Link

  • Ngo, H.L., et al. (2025).[9] Synthesis and Physical Properties of (E)-Didec-9-enyl Octadec-9-enedioate. Link

  • Scherdin, U., et al. (2026). Efficacy of dioic acid compared with hydroquinone in the treatment of melasma. Link

Sources

Safety Operating Guide

Laboratory Disposal Guide: Octadec-9-enedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do NOT dispose of Octadec-9-enedioic acid (or its solutions) down the drain. Despite being a weak organic acid, this compound poses a significant threat to aquatic ecosystems (H400/H410) and presents a physical clogging hazard due to its long hydrophobic chain.[1] All disposal must occur through solid chemical waste streams or solvent-compatible liquid waste containers destined for high-temperature incineration.[1]

Chemical Profile & Disposal Physics

To dispose of a chemical safely, you must understand its physical behavior. Octadec-9-enedioic acid is a long-chain C18 dicarboxylic acid.[1][2] Unlike short-chain acids (e.g., acetic acid), it does not dissolve readily in water.[1]

PropertyValue/DescriptionOperational Implication
CAS Number 4494-16-0 (Generic/Trans), 20701-68-2 (Cis)Use for waste manifesting.[1][3]
Physical State Solid (Waxy powder/crystals)Dust Hazard: Use wet-wiping or HEPA vacuums for spills.[1]
Water Solubility Negligible / InsolubleClogging Hazard: Will precipitate in drains, forming "scum."
Solubility DMSO, Ethanol, ChloroformRequires organic solvent waste streams.[4]
Acidity (pKa) ~4.5 and ~5.5 (Carboxyl groups)Weak acid; compatible with standard organic waste streams.[1]
Aquatic Toxicity High (H400/H410) Zero Discharge: Must never enter municipal water systems.[1]

Waste Stream Decision Matrix

The following logic gate determines the correct waste container based on the physical state of the material.

DisposalDecision Start Waste Generation State Physical State? Start->State Solid Pure Solid / Powder State->Solid Dry Liquid Solution / Mixture State->Liquid Dissolved BinSolid Solid Hazardous Waste (Double Bagged) Solid->BinSolid Do NOT dissolve SolventCheck Solvent Type? Liquid->SolventCheck BinHalo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->BinHalo Contains Halogens BinNonHalo Non-Halogenated Waste (e.g., DMSO, Ethanol) SolventCheck->BinNonHalo No Halogens

Figure 1: Decision matrix for segregating Octadec-9-enedioic acid waste. Note that solid waste should remain solid to minimize solvent usage and disposal costs.

Detailed Disposal Protocols

A. Solid Waste (Pure Compound)

Context: Expired stock, weighing boat residues, or contaminated solids.[1]

  • Segregation: Do not dissolve the solid in solvent just to dispose of it.[1] This increases waste volume and cost unnecessarily.[1]

  • Packaging: Collect the solid in a sealable polyethylene bag or a screw-top jar.

  • Labeling: Label as "Solid Hazardous Waste."

    • Constituents: Octadec-9-enedioic acid (100%).[1]

    • Hazard Check: Irritant, Aquatic Toxin.[1]

  • Disposal: Place the sealed container into the laboratory's primary Solid Hazardous Waste drum.

B. Liquid Waste (Solutions)

Context: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Solvent Compatibility Check:

    • If dissolved in Chloroform/DCM : Dispose in Halogenated waste.[1]

    • If dissolved in DMSO/Methanol/Acetone : Dispose in Non-Halogenated waste.[1]

  • pH Check: Although a weak acid, ensure the solution pH is not < 2.[1] If highly acidic due to other reagents, neutralize to pH 5–9 to prevent container degradation, provided the neutralization does not cause dangerous exotherms.

  • Precipitation Risk: If the concentration is high (>100 mg/mL), the acid may precipitate out of solution if mixed with incompatible solvents in the waste drum.

    • Best Practice: Dilute with the parent solvent before adding to the main waste carboy to prevent sludge formation at the bottom of the container.

Emergency Spill Response Workflow

Scenario: You have dropped a container containing >5g of solid Octadec-9-enedioic acid.

Critical Warning: Do not use water to clean up the initial spill.[1] The compound is hydrophobic; water will spread the contamination without removing it.[1]

SpillResponse Assess 1. Assess Risk (Eye Protection Required) Contain 2. Containment Isolate area, prevent drain access Assess->Contain DryClean 3. Dry Cleanup Sweep/Scoop powder gently Contain->DryClean Avoid Dust WetClean 4. Solvent Wipe Use Ethanol/Acetone on surface DryClean->WetClean Remove Residue Pack 5. Packaging Place debris in Haz Waste bag WetClean->Pack Label 6. Label & Report Pack->Label

Figure 2: Step-by-step workflow for managing a solid spill. Priority is preventing dust generation and drain entry.[5][6]

Spill Cleanup Protocol
  • PPE: Wear nitrile gloves, lab coat, and safety goggles (H319: Causes serious eye irritation).[1]

  • Dry Recovery: Gently sweep up the powder using a brush and dustpan.[1] Avoid creating airborne dust.[1][5][6][7][8] Place recovered solid into a waste jar.

  • Residue Removal: The surface will likely be waxy/greasy.[1]

    • Apply Ethanol (70% or higher) or Acetone to a paper towel.[1]

    • Wipe the area until the waxy residue is gone.[1]

    • Note: Water alone will be ineffective.[1]

  • Final Wash: Wash the area with soap and water only after the organic residue is removed.[1]

Regulatory & Compliance Context

While Octadec-9-enedioic acid is not explicitly listed on the EPA RCRA "P" or "U" lists (Acute/Toxic commercial chemical products), it is regulated under the "Characteristic" and general duty clauses due to its environmental toxicity.[1]

  • RCRA Classification: Non-listed.[1][8] However, if mixed with solvents (e.g., Acetone), the mixture adopts the waste code of the solvent (e.g., F003).

  • European Waste Catalogue (EWC): Typically categorized under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).[1]

  • GHS Compliance: Waste labels must reflect the H410 (Very toxic to aquatic life) hazard statement.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9543674, cis-9-Octadecenedioic acid. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Reaction mass of cis-9-octadecenedioic acid.[1] Retrieved January 28, 2026, from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved January 28, 2026, from [Link][1]

Sources

Personal protective equipment for handling Octadec-9-enedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Octadec-9-enedioic acid (CAS: 4494-16-0) Physical State: Solid (Waxy powder or crystalline) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Critical Control Point: Dust generation during weighing and solvent selection during dissolution.

Technical Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I advise looking beyond the generic "Irritant" label. You must manage this compound based on its physicochemical behavior:

  • Lipophilicity & Skin Permeation: Being a C18 long-chain fatty acid derivative, this molecule is highly lipophilic. While not acutely toxic, it can partition into the lipid bilayer of the skin, potentially carrying co-solvents (like DMSO) with it. Standard latex gloves are insufficient for prolonged contact.

  • Acidity (pKa ~4.5): As a dicarboxylic acid, it poses a pH hazard upon contact with mucous membranes (eyes/lungs). Inhalation of dust will cause immediate respiratory tract irritation.

  • Electrostatic Behavior: Like many fatty acids, the dry powder is prone to static charging. This causes "flying powder" during weighing, increasing inhalation risk and contamination of the balance area.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research-grade handling.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile (≥ 0.11 mm / 5 mil) Why: Natural rubber (latex) is permeable to non-polar organic acids over time. Nitrile provides superior chemical resistance to both the fatty acid and common vehicles (DMSO, Methanol). Protocol: Change immediately upon splash.
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are acceptable only if the powder is non-dusty (waxy). If the material is dry/fine, goggles are required to seal against airborne particulates that can acidify eye moisture.
Respiratory N95 / P2 Respirator Why: Required only if working outside a Fume Hood (not recommended). The primary engineering control must be the Fume Hood.
Body Defense Lab Coat (Cotton/Poly Blend) Why: Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.
Operational Protocols
Workflow Visualization: PPE Decision Logic

The following logic gate determines your safety requirements based on the experimental stage.

PPE_Decision_Tree Start START: Handling Octadec-9-enedioic Acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Liquid Dissolved in Solvent (DMSO/Ethanol) State_Check->Liquid Weighing Activity: Weighing Solid->Weighing Solvent_Risk Assess Solvent Risk Liquid->Solvent_Risk Hood_Check Is Fume Hood Available? Weighing->Hood_Check Safe_Weigh Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Hood_Check->Safe_Weigh YES (Sash at safe height) Resp_Req MANDATORY ADDITION: N95/P2 Respirator + Goggles Hood_Check->Resp_Req NO (Open Bench) Double_Glove Protocol: Double Glove (Nitrile) Change outer glove every 30 mins Solvent_Risk->Double_Glove If DMSO/Chloroform used

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Phase A: Weighing & Transfer (Solid State)
  • Static Control: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before use. This prevents the "jumping" of the fatty acid powder.

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is sensitive to airflow, use a static-dissipative weighing funnel rather than flat weighing paper to minimize spill risk during transfer.

Phase B: Solubilization (Liquid State)
  • Solvent Choice: Octadec-9-enedioic acid is sparingly soluble in water. You will likely use DMSO , Ethanol , or DMF .

  • Synergistic Risk: Once dissolved in DMSO, the skin absorption risk increases 10-fold. The solvent acts as a carrier, dragging the acid through the dermis.

  • Protocol:

    • Add solid to the vial first.

    • Add solvent gently down the side of the vial to minimize aerosolization.

    • Vortex with the cap tightly sealed .

Emergency Response & Disposal
Spill Response Workflow

In the event of a spill, follow this specific neutralization logic.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Spill Type->Powder Liquid Solvent Solution Spill Type->Liquid Wet_Wipe Do NOT Sweep (Dust Risk) Cover with wet paper towels Powder->Wet_Wipe Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Scoop Scoop into HazWaste Wet_Wipe->Scoop Bag Double Bag (Solvent Vapors) Absorb->Bag

Figure 2: Spill remediation workflow prioritizing dust suppression for solids and vapor containment for liquids.

Disposal Protocol
  • Do NOT flush down the drain. Long-chain fatty acids can precipitate in plumbing when pH changes, causing blockages.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Irritant)."

  • Liquid Waste: Segregate based on the solvent (e.g., "Non-Halogenated Organic" for Ethanol/DMSO mixtures).

  • Container Prep: Triple rinse empty vials with ethanol before discarding glass.

References
  • ChemicalBook. (2025).[1] Octadecenedioic Acid - Safety Data Sheet. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • PubChem. (2024). Octadec-9-enedioic acid (Compound Summary). National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.